6-N-Biotinylaminohexanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(6-hydroxyhexyl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3S/c20-10-6-2-1-5-9-17-14(21)8-4-3-7-13-15-12(11-23-13)18-16(22)19-15/h12-13,15,20H,1-11H2,(H,17,21)(H2,18,19,22)/t12-,13-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCYJOAYBYFSDA-YDHLFZDLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCO)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCO)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-N-Biotinylaminohexanol: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-N-Biotinylaminohexanol is a versatile chemical reagent widely employed in biotechnology and drug discovery. It incorporates a biotin moiety, enabling high-affinity interactions with streptavidin and avidin, and a terminal hydroxyl group on a hexyl spacer, which allows for further chemical modification. This guide provides a comprehensive overview of the known chemical properties of this compound, detailed experimental protocols for its application in affinity-based assays, and visual representations of the underlying principles and workflows.
Core Chemical Properties
This compound is a white to off-white solid.[1] Its fundamental chemical and physical properties are summarized below. While readily available from various suppliers, specific quantitative data such as melting and boiling points are not consistently reported in publicly available datasheets.
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₉N₃O₃S | [2][3] |
| Molecular Weight | 343.49 g/mol | [1][3] |
| CAS Number | 106451-92-7 | [2][3] |
| Appearance | White to Off-White Solid | [1] |
| Storage Conditions | -20°C or 2-8°C | [1][2] |
| Shipping Conditions | Ambient Temperature | [1][2] |
Solubility
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, Mass Spectrometry) for this compound is not provided in the public domain by most suppliers. However, predicted data can be generated based on its chemical structure.
Predicted ¹H-NMR Spectrum (600 MHz, CDCl₃): (Disclaimer: This is a predicted spectrum and may not reflect experimental values.) The proton NMR spectrum of this compound is expected to show characteristic signals for the biotin ring protons, the amide protons, and the protons of the hexanol linker.
Predicted ¹³C-NMR Spectrum (150 MHz, CDCl₃): (Disclaimer: This is a predicted spectrum and may not reflect experimental values.) The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the urea and amide groups, the carbons of the biotin ring, and the carbons of the hexyl spacer.
Predicted Mass Spectrum (ESI+): (Disclaimer: This is a predicted spectrum and may not reflect experimental values.)
-
[M+H]⁺: ~344.20 m/z
-
[M+Na]⁺: ~366.18 m/z
-
[M+K]⁺: ~382.15 m/z
The Biotin-Streptavidin Interaction
The utility of this compound is rooted in the extraordinarily strong and specific non-covalent interaction between biotin and the protein streptavidin (or avidin). This interaction is one of the strongest known in biology, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁴ to 10⁻¹⁵ M). This high affinity makes it an ideal tool for a multitude of molecular biology applications.
Caption: The high-affinity interaction between biotin and streptavidin.
Experimental Protocols
The terminal hydroxyl group of this compound can be further functionalized, for example, by esterification or etherification, to conjugate it to a molecule of interest. Once conjugated, the biotin moiety serves as a powerful affinity tag. Below is a representative protocol for a pull-down assay, a common application for biotinylated molecules.
Pull-Down Assay for Protein-Ligand Interaction
This protocol describes the general workflow for using a small molecule, biotinylated via a linker like this compound, to capture interacting proteins from a cell lysate.
Materials:
-
Biotinylated small molecule (your "bait")
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Cell lysate containing potential "prey" proteins
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., high concentration of free biotin, or a low pH buffer like 0.1 M glycine, pH 2.8)
-
Magnetic rack (for magnetic beads) or centrifuge
-
Protein quantitation assay (e.g., BCA)
-
SDS-PAGE gels and associated reagents for analysis
Methodology:
-
Bead Preparation:
-
Resuspend the streptavidin beads in their storage buffer.
-
Transfer a desired amount of bead slurry (e.g., 50 µL for 50 µg of biotinylated molecule) to a microcentrifuge tube.[4]
-
Place the tube on a magnetic rack to capture the beads and carefully remove the supernatant.
-
Wash the beads by resuspending them in 4 bead volumes of Wash Buffer, capturing them with the magnet, and removing the supernatant. Repeat this wash step twice.[4]
-
-
Immobilization of Bait:
-
Resuspend the washed beads in a suitable binding buffer.
-
Add your biotinylated small molecule to the bead suspension.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotinylated bait to bind to the streptavidin beads.[4]
-
Capture the beads with the magnetic rack and remove the supernatant.
-
Wash the beads with Wash Buffer three times to remove any unbound bait molecule.
-
-
Protein Capture (Pull-Down):
-
Add your cell lysate (containing the "prey" proteins) to the beads with the immobilized "bait".
-
Incubate the mixture for 1-2 hours (or overnight) at 4°C with gentle rotation.
-
Capture the beads on the magnetic rack and collect the supernatant (this is the "unbound" fraction, which can be saved for analysis).
-
Wash the beads extensively (e.g., 3-5 times) with cold Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
To elute the captured proteins, resuspend the beads in Elution Buffer.
-
For competitive elution, use a buffer containing a high concentration of free biotin (e.g., 2 mM D-biotin in PBS) and incubate for 5-10 minutes at room temperature.[4]
-
For non-competitive elution, a low pH buffer can be used to disrupt the interaction.
-
Capture the beads with the magnetic rack and carefully collect the supernatant, which contains your eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody against a specific protein of interest.
-
For unbiased identification of interacting partners, the eluate can be subjected to mass spectrometry analysis.
-
Caption: A typical workflow for a pull-down assay using a biotinylated bait.
Safety and Handling
According to the available Safety Data Sheet (SDS), this compound does not have a specific hazard classification.[5] However, standard laboratory safety practices should always be followed.
-
Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and safety goggles. Avoid the formation of dust and aerosols.[5]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[5]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water. In case of skin contact, wash off with soap and plenty of water. Consult a physician if symptoms persist.[5]
Conclusion
This compound is a valuable tool for researchers in life sciences and drug development. Its bifunctional nature, combining the robust biotin-streptavidin affinity system with a versatile hydroxyl group for conjugation, enables a wide range of applications, most notably in the isolation and detection of biomolecules. While detailed physicochemical and spectroscopic data are not always readily available, its practical utility is well-established through its application in techniques like pull-down assays. The protocols and workflows outlined in this guide provide a framework for the effective use of this reagent in the laboratory.
References
An In-Depth Technical Guide to 6-N-Biotinylaminohexanol (CAS: 106451-92-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-N-Biotinylaminohexanol is a versatile chemical reagent that features a biotin molecule linked to a six-carbon chain terminating in a hydroxyl group. This structure makes it a valuable tool in a wide array of applications within life sciences and drug development, primarily as a biotinylating agent following activation of its terminal hydroxyl group. The biotin moiety provides a high-affinity handle for interaction with streptavidin and avidin, enabling the development of robust purification, detection, and quantification assays. This guide provides a comprehensive overview of the physicochemical properties, safety and handling, and key applications of this compound, including detailed experimental protocols for its activation and use in protein interaction studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 106451-92-7 | [1] |
| Molecular Formula | C₁₆H₂₉N₃O₃S | [1] |
| Molecular Weight | 343.48 g/mol | [1] |
| Appearance | White to Off-White Solid | |
| Melting Point | 177-179 °C | |
| Solubility | Soluble in DMSO and Methanol | |
| Storage | Store at -20°C or 2-8°C, protected from moisture. |
Safety and Handling
While specific toxicological data for this compound is limited, it is essential to handle the compound with care in a laboratory setting.
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses, gloves, and a lab coat. |
| Handling | Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area. |
| Storage | Store in a tightly sealed container in a cool, dry place. |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
Chemical Activation and Bioconjugation
The terminal hydroxyl group of this compound is not inherently reactive towards common functional groups on biomolecules such as amines or sulfhydryls. Therefore, an activation step is required to convert the hydroxyl group into a good leaving group, making the molecule susceptible to nucleophilic attack. A common and effective method for this activation is tosylation.
Activation of this compound via Tosylation
This process converts the terminal alcohol into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.[2][3][4]
References
- 1. Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]
- 4. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
6-N-Biotinylaminohexanol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 6-N-Biotinylaminohexanol, a versatile reagent for biotinylation in research and drug development. Targeted at researchers, scientists, and professionals in drug development, this document details the molecule's structure, properties, and applications, with a focus on experimental protocols and quantitative data.
Core Concepts: Structure and Physicochemical Properties
This compound is a chemical compound that covalently links a biotin molecule to a six-carbon spacer arm terminating in a hydroxyl group. This unique structure provides a basis for a wide range of bioconjugation applications. The biotin moiety allows for strong and specific binding to avidin and streptavidin, while the hexanol linker provides spatial separation between the biotin and the conjugated molecule, minimizing steric hindrance. The terminal hydroxyl group offers a reactive site for further chemical modifications.
The key structural and physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₉N₃O₃S | [1][2][3] |
| Molecular Weight | 343.48 g/mol | [2] |
| Appearance | White to Off-White Solid | |
| Melting Point | 177-179°C | [4] |
| Solubility | Soluble in DMSO and Methanol | [4] |
| Storage Temperature | -20°C | [1] |
Synthesis and Functionalization
The synthesis of this compound is typically achieved through the reaction of an activated biotin derivative, such as biotin p-nitrophenyl ester, with 6-amino-1-hexanol. This reaction forms a stable amide bond, yielding the final product.
The terminal hydroxyl group of this compound is a key functional feature, enabling its conjugation to a variety of molecules and surfaces. This can be achieved through several chemical strategies, including:
-
Esterification: Reaction with carboxylic acids or their activated derivatives to form ester linkages.
-
Etherification: Formation of ether bonds through reactions such as the Williamson ether synthesis.
-
Activation for Nucleophilic Attack: Conversion of the hydroxyl group to a better leaving group (e.g., tosylate) to facilitate reaction with nucleophiles.
The Biotin-Avidin/Streptavidin Interaction: A Powerful Tool
The utility of this compound is fundamentally linked to the extraordinarily strong and specific non-covalent interaction between biotin and the proteins avidin and streptavidin. This interaction is one of the strongest known in nature, with a very low dissociation constant (Kd), making it essentially irreversible under many conditions.
| Interaction | Dissociation Constant (Kd) | Source(s) |
| Biotin - Streptavidin | ~10⁻¹⁴ M | [5] |
| Biotin - Avidin | ~10⁻¹⁵ M |
This high-affinity binding forms the basis for numerous applications in molecular biology, immunology, and nanotechnology.
Experimental Protocols and Applications
The primary application of this compound is as a biotinylating reagent, enabling the attachment of a biotin tag to molecules of interest for subsequent detection, purification, or immobilization.
Immobilization of this compound
The terminal hydroxyl group allows for the covalent attachment of this compound to solid supports, such as sepharose or magnetic beads, that have been activated with functional groups reactive towards alcohols (e.g., epoxy-activated or CNBr-activated supports). This creates a biotinylated solid phase that can be used for affinity purification.
Workflow for Immobilization:
Caption: Immobilization of this compound onto a solid support.
Protein Pull-Down Assays
A key application of biotinylated molecules is in pull-down assays to study protein-protein interactions. In this technique, a "bait" protein is biotinylated and then used to "pull down" its interacting partners ("prey") from a cell lysate.
Experimental Workflow for a Pull-Down Assay:
Caption: General workflow for a protein pull-down assay using a biotinylated bait.
Detailed Method for Pull-Down Assay:
-
Preparation of Cell Lysate: Prepare a cell lysate containing the potential interacting "prey" proteins under conditions that preserve protein-protein interactions.
-
Biotinylation of Bait Protein: Activate the hydroxyl group of this compound (e.g., by converting it to a tosylate or by using a coupling agent like carbonyldiimidazole) and react it with the purified "bait" protein. Purify the biotinylated bait protein to remove excess unreacted biotinylating reagent.
-
Binding of Bait to Streptavidin Beads: Incubate the biotinylated bait protein with streptavidin-coated magnetic or agarose beads to allow for the formation of the biotin-streptavidin complex.
-
Incubation with Lysate: Add the cell lysate to the beads coupled with the biotinylated bait protein. Incubate under appropriate conditions (e.g., 4°C with gentle rotation) to allow for the interaction between the bait and prey proteins.[6]
-
Washing: Wash the beads several times with a suitable wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. This can be achieved by using a buffer containing a high concentration of free biotin, a low pH buffer, or a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Analysis: Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting with an antibody specific to the suspected prey protein. For identification of unknown interacting partners, mass spectrometry can be employed.
Signaling Pathways and Logical Relationships
The application of this compound in techniques like pull-down assays is crucial for elucidating signaling pathways and protein interaction networks. The fundamental logic involves using a known protein (the bait) to identify its direct and indirect binding partners, thereby mapping out cellular communication and regulatory circuits.
Logical Relationship in Identifying Protein Interactions:
Caption: Logical flow for identifying protein-protein interactions.
Conclusion
This compound is a valuable and versatile tool for researchers in various fields of life sciences. Its unique structure, combining the high-affinity biotin tag with a functionalizable linker arm, enables a wide array of applications, most notably in the study of molecular interactions. The detailed protocols and conceptual workflows provided in this guide are intended to facilitate the effective use of this reagent in experimental design and execution.
References
- 1. This compound, 106451-92-7 | BroadPharm [broadpharm.com]
- 2. This compound - CD Biosynsis [biosynsis.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 106451-92-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Dissociation constant of the streptavidin and - Generic - BNID 114157 [bionumbers.hms.harvard.edu]
- 6. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 6-N-Biotinylaminohexanol in Advanced Research and Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of molecular biology and therapeutic development, the precise identification and characterization of protein interactions are paramount. 6-N-Biotinylaminohexanol has emerged as a pivotal chemical tool, enabling researchers to unravel complex biological pathways and identify novel drug targets. This bifunctional molecule comprises a biotin moiety, renowned for its extraordinarily strong and specific interaction with streptavidin, and a terminal hydroxyl group on a hexanol linker, which provides a versatile handle for chemical conjugation. This guide offers an in-depth exploration of the applications of this compound, presenting its utility in a manner accessible to both seasoned researchers and those new to the field.
Core Principles and Applications
This compound serves as a cornerstone for the synthesis of customized biotinylated probes. The fundamental principle behind its use lies in the ability to attach the biotin "tag" to a molecule of interest—be it a small molecule, peptide, or protein—via the reactive hydroxyl group of the hexanol linker.[1] This tagged molecule can then be used as a "bait" to capture its interacting partners from complex biological mixtures, such as cell lysates. The exceptional affinity of the biotin-streptavidin interaction facilitates the efficient isolation of these "bait-prey" complexes.
The primary applications of this compound revolve around its use in:
-
Affinity-Based Protein Profiling (ABPP): A powerful chemical proteomic strategy to identify the protein targets of bioactive compounds.[2]
-
Pull-Down Assays: An in vitro technique to detect and confirm physical interactions between two or more proteins or between a small molecule and its protein target(s).[3][4]
-
Receptor Deorphanization: The process of identifying the endogenous ligands for orphan receptors.[5][6][7]
-
Proximity Labeling: Techniques like BioID, which use biotin ligases to identify proteins in close proximity to a protein of interest within a living cell.[8]
Quantitative Data Summary
The efficacy of this compound-derived probes is fundamentally reliant on the robust nature of the biotin-streptavidin interaction. The following table summarizes key quantitative parameters associated with this interaction.
| Parameter | Value | Significance | Reference(s) |
| Dissociation Constant (Kd) of Biotin-Streptavidin | ~10-14 to 10-15 M | One of the strongest known non-covalent biological interactions, ensuring highly stable complex formation. | [9][10][11] |
| Association Rate Constant (kon) | > 1 x 107 M-1s-1 | The binding between biotin and streptavidin is extremely rapid. | [12] |
| Dissociation Rate Constant (koff) | ~10-5 s-1 | The complex is remarkably stable with a very slow dissociation rate. | [12] |
| Stoichiometry of Biotin to Streptavidin Tetramer | 4:1 | Each streptavidin tetramer can bind up to four biotin molecules. | [10] |
| Optimal Temperature for Binding | 15-25 °C | The binding is entropically driven within this temperature range. | [13] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a biotinylated probe using this compound and its subsequent application in a pull-down assay for drug target identification.
Synthesis of a Biotinylated Small Molecule Probe
This protocol describes a general method for conjugating this compound to a small molecule containing a carboxylic acid functional group.
Materials:
-
This compound
-
Small molecule of interest with a carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the small molecule (1 equivalent) and this compound (1.1 equivalents) in anhydrous DCM.
-
Coupling Agent Addition: Add DMAP (0.1 equivalents) to the solution. In a separate vial, dissolve DCC (1.2 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1N HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the pure biotinylated small molecule probe.
-
Characterization: Confirm the identity and purity of the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Pull-Down Assay for Target Identification
This protocol outlines the use of the synthesized biotinylated probe to isolate its protein binding partners from a cell lysate.
Materials:
-
Biotinylated small molecule probe
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Cell lysate from the biological system of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a solution of high concentration free biotin)
-
Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)
Procedure:
-
Bead Preparation: Resuspend the streptavidin beads in lysis buffer. Wash the beads three times with lysis buffer, using a magnetic rack or centrifugation to pellet the beads between washes.
-
Probe Immobilization: Incubate the washed beads with the biotinylated probe for 1-2 hours at 4 °C with gentle rotation to allow for immobilization.
-
Washing: Wash the beads three times with lysis buffer to remove any unbound probe.
-
Incubation with Lysate: Add the cell lysate to the beads and incubate for 2-4 hours at 4 °C with gentle rotation to allow the probe to bind to its target proteins.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer for 5-10 minutes, which will denature the proteins and release them from the probe. Alternatively, for native protein elution, incubate the beads with an excess of free biotin to competitively displace the biotinylated probe.[14]
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting with an antibody against a suspected target. For unbiased target identification, the eluted proteins can be subjected to in-gel digestion followed by mass spectrometry (LC-MS/MS) analysis.[15]
Controls are crucial for a successful pull-down experiment:
-
Negative Control 1 (No Probe): Perform the assay with beads and lysate but without the biotinylated probe to identify proteins that bind non-specifically to the beads.[3]
-
Negative Control 2 (Competition): Pre-incubate the cell lysate with an excess of the non-biotinylated small molecule before adding the biotinylated probe. A reduction in the signal of a pulled-down protein indicates specific binding.[3]
Visualizations
Experimental Workflow for Target Identification
Caption: Workflow for drug target identification using a this compound-derived probe.
Logical Relationship in Drug Discovery
Caption: The role of biotinylated probes in the drug discovery pipeline.
Example Signaling Pathway Elucidation
Caption: Using a biotinylated ligand to identify its receptor and initiate pathway analysis.
Conclusion
This compound stands as a testament to the power of chemical biology in modern research. Its simple yet elegant design provides a gateway to a plethora of powerful techniques for dissecting complex biological systems. For researchers in academia and industry alike, mastering the application of this versatile tool can significantly accelerate the pace of discovery, from fundamental biological insights to the development of next-generation therapeutics. The methodologies and principles outlined in this guide provide a solid foundation for the strategic implementation of this compound in your research endeavors.
References
- 1. This compound, 106451-92-7 | BroadPharm [broadpharm.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Identifying protein-protein interactions by proximity biotinylation with AirID and splitAirID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Biotinylated ligands for receptor localization. An alternative for immunohistochemistry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deorphanization of Novel Peptides and Their Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G Protein–Coupled Receptor Deorphanizations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Avidin-Biotin Interaction | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aimspress.com [aimspress.com]
- 14. bioclone.net [bioclone.net]
- 15. Exploring the Antiangiogenic and Anti-Inflammatory Potential of Homoisoflavonoids: Target Identification Using Biotin Probes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 6-N-Biotinylaminohexanol in DMSO and Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-N-Biotinylaminohexanol in two common laboratory solvents: dimethyl sulfoxide (DMSO) and water. Due to the limited availability of precise quantitative solubility data for this compound, this document presents the available qualitative information and provides a detailed experimental protocol for researchers to determine the exact solubility under their specific laboratory conditions. For comparative purposes, quantitative solubility data for the parent molecule, biotin, is also included.
Overview of this compound
This compound is a biotin derivative that incorporates a six-carbon linker arm terminating in a hydroxyl group. This structure allows for the covalent attachment of the biotin moiety to other molecules of interest, making it a valuable tool in various life science applications, including affinity chromatography, immunoassays, and drug delivery systems. The solubility of this reagent is a critical parameter for its effective use in these applications.
Solubility Data
| Compound | Solvent | Solubility | Temperature (°C) |
| This compound | DMSO | Soluble[1] | Not specified |
| This compound | Water | Poorly soluble (inferred from biotin data) | Not specified |
| Biotin | DMSO | 15.55 g/L | 25 |
| Biotin | Water | 0.22 g/L | 25 |
Note on Aqueous Solubility: Biotin and its derivatives are known to have limited solubility in neutral aqueous solutions.[2] To enhance the aqueous solubility of biotin-containing compounds, it is a common practice to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as DMSO, and then gradually add the aqueous buffer to the desired final concentration.
Experimental Protocol for Solubility Determination
The following protocol is adapted from established methods for determining the solubility of biotin and can be applied to this compound.[3][4] This method, known as the synthetic method with laser monitoring, allows for the precise determination of solubility at various temperatures.
Objective: To quantitatively determine the solubility of this compound in DMSO and water.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Deionized water
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostatic bath
-
Laser monitoring system (or visual observation)
-
Analytical balance (accurate to ±0.1 mg)
-
Calibrated thermometer
Methodology:
-
Preparation of the Solvent: Place a known volume of the solvent (DMSO or water) into the jacketed glass vessel.
-
Temperature Control: Circulate a fluid of a specific temperature from the thermostatic bath through the jacket of the glass vessel to maintain a constant temperature.
-
Incremental Addition of Solute: Add a small, accurately weighed amount of this compound to the solvent while stirring continuously.
-
Observation of Dissolution: Observe the dissolution of the solid. The laser monitoring system can be used to detect the point at which the solution becomes clear (fully dissolved). Alternatively, visual inspection can be used.
-
Equilibration: Allow the solution to equilibrate at the set temperature to ensure that the dissolution is complete.
-
Saturation Point Determination: Continue to add small, known increments of this compound until a slight excess of undissolved solid remains, indicating that the solution is saturated.
-
Data Recording: Record the total mass of this compound that was fully dissolved in the known volume of the solvent at that specific temperature.
-
Temperature Variation: Repeat the measurement at different temperatures to generate a solubility curve.
Visualization of Experimental Workflow and Logical Relationships
To aid in the understanding of the experimental process and the decision-making involved in preparing solutions of this compound, the following diagrams are provided.
Caption: Experimental workflow for determining the solubility of this compound.
References
Navigating the Stability and Storage of 6-N-Biotinylaminohexanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-N-Biotinylaminohexanol is a versatile chemical reagent that incorporates a biotin moiety linked to a hexanol backbone. This structure provides a primary alcohol group for further chemical modification and a biotin tag for affinity-based applications. Its utility in various biochemical assays, including pull-down assays, affinity chromatography, and as a component in the synthesis of more complex molecules like PROTACs (Proteolysis Targeting Chimeras), makes a thorough understanding of its stability and optimal storage conditions paramount for reliable and reproducible experimental outcomes. This guide provides a comprehensive overview of the stability and handling of this compound, based on available data and general chemical principles.
Chemical Properties and Structure
-
IUPAC Name: N-(6-hydroxyhexyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide
-
Molecular Formula: C₁₆H₂₉N₃O₃S
-
Molecular Weight: 343.49 g/mol
-
Appearance: White to off-white solid.
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended storage conditions for the compound in its solid form, as indicated by various suppliers.
| Storage Condition | Temperature Range | Notes |
| Long-term Storage | -20°C | Recommended for maintaining long-term stability. |
| Short-term Storage | 2-8°C | Suitable for short periods, often in a refrigerator. |
| Shipping | Ambient Temperature | The compound is generally stable for short durations at room temperature during shipping. |
It is also advised to store the compound in a dry, cool, and well-ventilated place, away from incompatible materials[1].
Stability Profile
While specific quantitative data on the stability of this compound in various solutions and conditions is not extensively available in the public domain, its stability can be inferred from the general chemical properties of its constituent functional groups: the amide bond and the biotin moiety.
Amide Bond Stability
The core of the linker in this compound is an amide bond. Amide bonds are generally characterized by their high stability due to resonance delocalization of the nitrogen lone pair with the carbonyl group.
-
pH Stability: Amides are relatively stable to hydrolysis at neutral pH. However, under harsh acidic or alkaline conditions, the amide bond can be susceptible to hydrolysis, yielding the corresponding carboxylic acid (biotin-valeric acid) and amino alcohol (6-aminohexanol). Studies on related N-acylated amino acid amides have shown that the rate of hydrolysis is influenced by factors such as the electronic properties of the acyl group and the substitution on the amide nitrogen. While this compound is expected to be stable under typical biochemical buffer conditions (pH 6-8), prolonged exposure to strong acids or bases should be avoided.
-
Thermal Stability: In its solid form, the compound is stable at recommended storage temperatures. In solution, thermal stability will depend on the solvent and pH. Elevated temperatures can accelerate the rate of hydrolysis, especially at non-neutral pH.
Biotin Moiety Stability
The biotin ring system is generally stable. However, extreme conditions can affect its integrity.
-
Photostability: While biotin itself is relatively stable, prolonged exposure to high-intensity UV light should be avoided, as is good practice for most organic molecules. Photocleavable biotin derivatives are specifically designed for light-induced cleavage, but this compound does not contain such a labile linker.
Experimental Protocols
Hypothetical Protocol for Assessing Aqueous Stability of this compound via HPLC
This protocol outlines a general procedure to quantitatively assess the stability of this compound in aqueous solutions under various conditions.
1. Objective: To determine the degradation rate of this compound in aqueous buffers at different pH values and temperatures over time.
2. Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate buffer (pH 3, 5, 7.4)
-
Borate buffer (pH 9)
-
Formic acid (for mobile phase)
-
HPLC system with a UV detector (detection at ~210 nm)
-
C18 reverse-phase HPLC column
-
Incubators/water baths set to 4°C, 25°C, and 40°C
-
Autosampler vials
3. Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).
-
Preparation of Stability Samples:
-
For each pH condition (3, 5, 7.4, and 9), dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL.
-
Aliquot the solutions into autosampler vials.
-
-
Time Points: Analyze the samples at t=0, 24, 48, 72 hours, and 1 week.
-
Storage: Store the vials for each pH at the three different temperatures (4°C, 25°C, and 40°C). Protect samples from light.
-
HPLC Analysis:
-
At each time point, inject an appropriate volume of the sample onto the HPLC system.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program: A suitable gradient to elute this compound and any potential degradation products (e.g., 5-95% B over 15 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: Monitor the absorbance at 210 nm.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of the remaining compound relative to the t=0 sample for each condition.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations: Workflows and Logical Relationships
Experimental Workflow for a Pull-Down Assay
Caption: Workflow for identifying protein interactors using a pull-down assay with this compound.
Logical Relationship in Targeted Protein Degradation using a PROTAC
Caption: Conceptual pathway for targeted protein degradation using a PROTAC derived from this compound.
Conclusion
This compound is a valuable tool for researchers, but its effective use hinges on proper storage and an awareness of its chemical stability. While specific degradation kinetics are not widely published, understanding the robust nature of the amide bond under standard biological conditions provides a good foundation for its application. For sensitive and long-term experiments, particularly in solution, it is advisable to perform stability tests under the specific experimental conditions to ensure the integrity of the molecule and the validity of the results. The provided hypothetical protocol and workflows serve as a guide for the rational use and characterization of this versatile biotinylating reagent.
References
In-Depth Technical Guide: Safety and Handling of 6-N-Biotinylaminohexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and experimental application of 6-N-Biotinylaminohexanol, a biotinylation reagent crucial for various molecular biology and drug development applications. Adherence to the safety protocols outlined herein is essential for ensuring a safe laboratory environment and the integrity of experimental outcomes.
Chemical and Physical Properties
This compound is a chemical compound that covalently attaches a biotin molecule to other molecules. The hexanol linker provides a spacer arm, which can be advantageous in certain experimental setups. A summary of its key quantitative data is presented below for easy reference.
| Property | Value |
| CAS Number | 106451-92-7 |
| Molecular Formula | C₁₆H₂₉N₃O₃S |
| Molecular Weight | 343.49 g/mol |
| Appearance | White to off-white solid |
| Storage Temperature | 2-8°C or -20°C for long-term storage |
| Solubility | Soluble in DMSO and Methanol |
Safety and Handling
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure. The following should be worn at all times when handling this compound:
-
Eye Protection : Chemical safety goggles or a face shield to protect against splashes.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection : A lab coat or chemical-resistant apron should be worn to protect skin and clothing.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area or under a fume hood.
Handling and Storage
-
Ventilation : Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Avoiding Contact : Take precautions to avoid contact with skin, eyes, and clothing.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials. Recommended storage temperatures are 2-8°C for short-term and -20°C for long-term stability.
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures
In case of accidental exposure, follow these first aid procedures:
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
-
Extinguishing Media : Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.
-
Specific Hazards : The combustion of this compound may produce hazardous decomposition products such as carbon oxides, nitrogen oxides, and sulfur oxides.
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions : Evacuate personnel to a safe area. Wear appropriate PPE as described in section 2.1.
-
Environmental Precautions : Prevent the material from entering drains or waterways.
-
Containment and Cleanup : For small spills, carefully sweep up the solid material, place it in a suitable container for disposal, and clean the area with soap and water. For large spills, follow your institution's hazardous material spill response protocol.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local regulations. This compound should be treated as a chemical waste and disposed of through a licensed hazardous waste disposal company. Do not dispose of it in the sanitary sewer.
Experimental Protocols
This compound is primarily used as a biotinylating agent. The terminal hydroxyl group of the hexanol linker can be activated for coupling to various functional groups on target molecules, such as proteins. Below is a general protocol for the activation and subsequent coupling of this compound to a protein.
Activation of this compound
To make the hydroxyl group of this compound reactive towards amine groups on a protein, it must first be activated. A common method is to convert it into an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO in a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1.2 equivalents of DSC to the solution.
-
Add 1.5 equivalents of TEA or DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours or until the reaction is complete (monitor by TLC or LC-MS).
-
The resulting solution contains the activated this compound-NHS ester, which can be used directly for protein labeling or purified for later use.
Protein Biotinylation using Activated this compound
Materials:
-
Activated this compound-NHS ester solution
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column or dialysis cassette for purification
Procedure:
-
Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in a suitable amine-free buffer.
-
Add the activated this compound-NHS ester solution to the protein solution. The molar ratio of the biotinylating reagent to the protein will depend on the desired degree of labeling and should be optimized for each specific protein. A starting point is a 10- to 20-fold molar excess of the reagent.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Remove the excess, unreacted biotinylating reagent and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).
-
The biotinylated protein is now ready for use in downstream applications such as pull-down assays or immunoassays.
Visualizations
General Workflow for Protein Biotinylation
The following diagram illustrates the general workflow for labeling a target protein with this compound.
Caption: General workflow for protein biotinylation.
Signaling Pathway Example: Pull-Down Assay to Identify Protein Interactions
This diagram illustrates the use of a biotinylated "bait" protein to identify interacting "prey" proteins from a cell lysate.
Caption: Pull-down assay to identify protein interactions.
6-N-Biotinylaminohexanol supplier and pricing
An In-depth Technical Guide to 6-N-Biotinylaminohexanol for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a versatile reagent for biotinylating molecules of interest. It includes information on suppliers and pricing, a detailed experimental protocol for its application in pull-down assays, and a visual representation of the experimental workflow.
Supplier and Pricing Information
This compound is a biotinylation reagent characterized by a biotin molecule linked to a hexanol spacer arm. The terminal hydroxyl group of the hexanol can be further functionalized, for example, by reacting with carboxylic acids. This reagent is commonly used in affinity-based applications such as pull-down assays and for conjugation with streptavidin-coated surfaces.
Technical Data:
-
CAS Number: 106451-92-7
-
Molecular Formula: C₁₆H₂₉N₃O₃S
-
Molecular Weight: 343.49 g/mol
Below is a summary of publicly available information on suppliers and pricing for this compound. Please note that prices are subject to change and may vary based on purity, quantity, and institutional agreements. For the most accurate and up-to-date pricing, it is recommended to visit the suppliers' websites or contact them directly.
| Supplier | Product Number | Quantity | Price (USD) | Notes |
| BroadPharm | BP-40759 | 50 mg | $110.00 | Purity: ≥95%. Usually ships within 24 hours.[1] |
| 100 mg | $210.00 | |||
| 250 mg | $320.00 | |||
| 500 mg | $540.00 | |||
| Santa Cruz Biotechnology | sc-220002 | - | Contact for pricing | Product for proteomics research.[2] |
| MedchemExpress | HY-130455 | - | Contact for pricing | Biochemical assay reagent.[3] |
| TargetMol | T4556 | - | Contact for pricing | Research chemical. |
| Cayman Chemical | - | - | Contact for pricing | - |
| Thermo Fisher Scientific | - | - | Contact for pricing | While specific pricing for this compound was not readily available, they offer a wide range of biotinylation reagents and kits.[4][5][6] |
| Sigma-Aldrich (Merck) | - | - | Contact for pricing | Pricing information typically requires user login. They offer a variety of related biotinylation reagents.[7][8] |
Experimental Protocol: Pull-Down Assay Using a Biotinylated Bait Protein
This protocol outlines a general procedure for a pull-down assay to identify or confirm protein-protein interactions using a biotinylated "bait" protein to capture its interacting "prey" protein from a cell lysate.
1. Preparation of the Biotinylated Bait Protein:
-
The bait protein must first be biotinylated. This can be achieved using various methods, such as reacting the protein with an N-hydroxysuccinimide (NHS) ester of biotin. This compound itself would need to be activated (e.g., by conversion to an NHS ester) to react with primary amines on the bait protein.
-
After the biotinylation reaction, it is crucial to remove any free, unreacted biotin using methods like dialysis or desalting columns.
2. Immobilization of the Biotinylated Bait Protein on Streptavidin-Coated Beads:
-
Bead Preparation: Resuspend the streptavidin-coated magnetic beads or agarose resin by gentle vortexing.
-
Washing: Transfer the desired amount of bead slurry to a microcentrifuge tube. Place the tube on a magnetic rack to pellet the beads and discard the supernatant. Wash the beads three times with a suitable binding/wash buffer (e.g., PBS with 0.05% Tween-20) to equilibrate them.[9]
-
Immobilization: Resuspend the washed beads in the binding/wash buffer. Add the purified biotinylated bait protein to the bead suspension.
-
Incubation: Incubate the mixture for 1-2 hours at room temperature or 4°C with gentle end-over-end rotation to allow the biotinylated bait to bind to the streptavidin beads.[9]
-
Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads three times with the binding/wash buffer to remove any unbound bait protein.
3. Binding of the Prey Protein:
-
Cell Lysate Preparation: Prepare a cell lysate containing the potential "prey" protein using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors). Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Incubation with Bait: Add the cell lysate to the beads now coupled with the biotinylated bait protein.
-
Binding: Incubate the mixture for 2-4 hours or overnight at 4°C with gentle end-over-end rotation to allow the prey protein to bind to the immobilized bait protein.[5]
-
Washing: Pellet the beads and discard the supernatant. Wash the beads extensively (3-5 times) with the binding/wash buffer to remove non-specifically bound proteins.[5]
4. Elution and Analysis:
-
Elution: Elute the bound proteins from the beads. This can be achieved by:
-
SDS-PAGE Sample Buffer: Resuspend the beads in 1X SDS-PAGE loading buffer and boil for 5-10 minutes. The supernatant will contain the eluted proteins.
-
pH Elution: Use a low pH elution buffer (e.g., glycine-HCl, pH 2.8) to disrupt the protein-protein interaction. Neutralize the eluate immediately with a high pH buffer (e.g., 1M Tris, pH 8.5).[5]
-
Competitive Elution: Use a high concentration of free biotin to displace the biotinylated bait from the streptavidin, although this is less common for eluting the prey.
-
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by:
-
Western Blotting: To confirm the presence of a specific, known prey protein using a primary antibody against it.
-
Mass Spectrometry: To identify unknown interacting prey proteins.
-
Protein Staining: Using Coomassie Brilliant Blue or silver stain to visualize all eluted proteins.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in a pull-down assay using a biotinylated bait protein.
Pull-Down Assay Workflow using a Biotinylated Bait Protein.
References
- 1. This compound, 106451-92-7 | BroadPharm [broadpharm.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. 6-Amino-1-hexanol, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. N-(+)-Biotinyl-6-aminohexanoic acid = 97.0 HPLC 72040-64-3 [sigmaaldrich.com]
- 8. Hexanol | Sigma-Aldrich [sigmaaldrich.com]
- 9. neb.com [neb.com]
An In-Depth Technical Guide to the Synthesis of 6-N-Biotinylaminohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-N-Biotinylaminohexanol, a valuable reagent in various biochemical applications. This document details the common synthetic routes, experimental protocols, and relevant data, presented in a clear and accessible format for researchers and professionals in the field of life sciences and drug development.
Introduction
This compound is a biotinylation reagent that incorporates a six-carbon spacer arm (aminohexanol) between the biotin moiety and a terminal hydroxyl group. This spacer arm minimizes steric hindrance, making the biotin more accessible for binding to avidin or streptavidin. The terminal hydroxyl group can be further functionalized, allowing for the conjugation of this compound to other molecules of interest, such as drugs, probes, or solid supports. This reagent is widely used in applications such as immunoassays, affinity chromatography, and pull-down assays.[1]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the acylation of 6-amino-1-hexanol with an activated derivative of biotin. The primary amino group of 6-amino-1-hexanol acts as a nucleophile, attacking the activated carboxyl group of biotin to form a stable amide bond. Two common activated biotin derivatives used for this purpose are Biotin p-nitrophenyl ester and N-hydroxysuccinimide (NHS)-activated biotin.
Synthesis using Biotin p-Nitrophenyl Ester
This method involves the reaction of biotin p-nitrophenyl ester with 6-amino-1-hexanol. The p-nitrophenyl group is a good leaving group, facilitating the nucleophilic attack by the amino group of 6-amino-1-hexanol.
Reaction Scheme:
Biotin p-nitrophenyl ester + 6-Amino-1-hexanol → this compound + p-Nitrophenol
Synthesis using NHS-Activated Biotin
N-hydroxysuccinimide esters of biotin are highly reactive towards primary amines, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[2] This is a widely used method for biotinylation of various molecules, including those containing a primary amine.
Reaction Scheme:
NHS-Biotin + 6-Amino-1-hexanol → this compound + N-hydroxysuccinimide
Quantitative Data Summary
The following table summarizes the key quantitative data related to the synthesis of this compound based on literature findings.
| Activated Biotin | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Biotin p-nitrophenyl ester | 6-Amino-1-hexanol | DMSO | Not Specified | Room Temperature | 85 | [3] |
| NHS-Biotin | 6-Amino-1-hexanol | pH 7-9 Buffer | 30 minutes | Room Temperature | Not Specified | [2] |
Detailed Experimental Protocols
Protocol for Synthesis using Biotin p-Nitrophenyl Ester
This protocol is based on the method described by Costello et al. (1999).[3]
Materials:
-
Biotin p-nitrophenyl ester
-
6-Amino-1-hexanol[4]
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (CH2Cl2)
-
Methanol (MeOH)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
p-Dimethylaminocinnamaldehyde stain
-
Ninhydrin stain
Procedure:
-
Dissolve biotin p-nitrophenyl ester in a minimal amount of DMSO.
-
Add a solution of 6-amino-1-hexanol in DMSO to the biotin p-nitrophenyl ester solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Prepare a TLC developing solvent system of 4:1 dichloromethane:methanol.
-
Spot the reaction mixture on a TLC plate and develop the chromatogram.
-
Visualize the product, which should have an Rf value of approximately 0.5.[3]
-
Stain one TLC plate with p-dimethylaminocinnamaldehyde to visualize the biotin-containing product. A single spot corresponding to the desired product should be observed.[3]
-
Stain another TLC plate with ninhydrin to check for the presence of the primary amine starting material (6-amino-1-hexanol). A negative result (no spot) indicates the completion of the reaction.[3]
-
Once the reaction is complete, the product can be purified by silica gel column chromatography using the same solvent system as for TLC.
-
Collect the fractions containing the pure product and evaporate the solvent to obtain this compound. The reported yield for this method is 85%.[3]
Protocol for Synthesis using NHS-Activated Biotin
This protocol is a general procedure adapted from the use of NHS-activated biotin reagents for labeling primary amines.[2]
Materials:
-
EZ-Link™ NHS-Biotin
-
6-Amino-1-hexanol
-
Phosphate Buffered Saline (PBS), pH 8.0
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Prepare a stock solution of NHS-Biotin in an organic solvent such as DMF or DMSO immediately before use. NHS esters are moisture-sensitive and will hydrolyze.[2]
-
Dissolve 6-amino-1-hexanol in PBS at a pH of 8.0.
-
Add the NHS-Biotin stock solution to the 6-amino-1-hexanol solution. A typical molar ratio would be a slight excess of the NHS-Biotin.
-
Incubate the reaction mixture at room temperature for 30 minutes.[2]
-
After the reaction is complete, remove the non-reacted biotin reagent and the NHS byproduct by passing the reaction mixture through a desalting column.[2]
-
The purified this compound solution can be stored for future use.
Visualizations
Synthesis Pathway of this compound
Caption: Synthesis of this compound via amide bond formation.
Experimental Workflow: Biotinylation and Purification
Caption: General experimental workflow for the synthesis and purification.
Application Workflow: Affinity Pull-Down Assay
Caption: Workflow of an affinity pull-down assay using a biotinylated bait.
References
Methodological & Application
Application Notes and Protocols for Protein Biotinylation using 6-N-Biotinylaminohexanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of 6-N-Biotinylaminohexanol in protein biotinylation. This reagent is a valuable tool for labeling proteins for subsequent detection, purification, and functional analysis. Due to the presence of a primary alcohol, this compound requires a two-step process for conjugation to proteins, involving an initial activation of the hydroxyl group followed by the reaction with the target protein. This document outlines the necessary protocols for both activation and protein biotinylation, as well as downstream applications and methods for quantification.
Introduction to this compound
This compound is a biotinylation reagent that features a biotin molecule linked to a six-carbon spacer arm terminating in a primary alcohol. This structure offers versatility in protein labeling strategies. The hexanol spacer arm minimizes steric hindrance between the biotin and the protein, facilitating efficient binding to avidin or streptavidin. Unlike more common N-hydroxysuccinimide (NHS) ester-based biotinylation reagents that react with primary amines, the terminal hydroxyl group of this compound allows for targeted conjugation to carboxyl groups or can be activated to react with other functional groups on a protein.[1]
Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₆H₂₉N₃O₃S |
| Molecular Weight | 343.49 g/mol |
| CAS Number | 106451-92-7 |
| Reactive Group | Primary Alcohol (-OH) |
| Spacer Arm Length | ~9.7 Å |
Principle of Protein Biotinylation with this compound
The biotinylation of proteins using this compound is a two-step process:
-
Activation of the Hydroxyl Group: The terminal alcohol of this compound is not directly reactive with functional groups on proteins under physiological conditions. It must first be activated to create a more reactive intermediate. A common method for this is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a reactive NHS ester. This activated biotin reagent can then efficiently react with primary amines on the target protein.
-
Reaction with the Protein: The activated this compound is then incubated with the protein solution. The reactive group (e.g., NHS ester) will form a stable covalent bond with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus) on the protein surface, resulting in a biotinylated protein.
Experimental Protocols
Activation of this compound (Conversion to an NHS Ester)
This protocol describes the conversion of the terminal alcohol of this compound into a more reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Quenching Buffer: 1 M Glycine or Tris, pH 7.5
-
Small, sealed reaction vials
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mM).
-
Prepare fresh solutions of EDC and NHS in the Reaction Buffer just before use (e.g., 100 mM each).
-
-
Activation Reaction:
-
In a sealed reaction vial, combine 1 molar equivalent of this compound stock solution with 1.5 molar equivalents of NHS solution and 1.5 molar equivalents of EDC solution.
-
Mix the reaction gently and incubate at room temperature for 4-6 hours or overnight at 4°C.
-
-
Quenching (Optional):
-
To quench any remaining EDC, a small amount of a carboxyl-containing compound can be added. However, for immediate use in protein labeling, this step is often omitted.
-
-
Use of Activated Reagent:
-
The resulting solution containing the activated NHS ester of this compound is now ready for direct use in the protein biotinylation protocol. It is recommended to use the activated reagent immediately as NHS esters can hydrolyze in aqueous solutions.
-
Protein Biotinylation Protocol
This protocol outlines the steps for labeling a target protein with the activated this compound.
Materials:
-
Activated this compound solution (from section 3.1)
-
Protein to be biotinylated (in an amine-free buffer like PBS or HEPES, pH 7.2-8.0)
-
Quenching Buffer: 1 M Glycine or Tris, pH 7.5
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the protein for the labeling reagent.
-
-
Biotinylation Reaction:
-
Add the activated this compound solution to the protein solution. The molar ratio of the biotin reagent to the protein will determine the degree of labeling and should be optimized for each specific protein and application. A starting point is a 20-fold molar excess of the biotin reagent.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Biotinylated Protein:
-
Remove the excess, unreacted biotin reagent and quenching buffer by using a desalting column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Storage:
-
Store the purified biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage. The addition of a cryoprotectant like glycerol may be beneficial for frozen storage.
-
Quantification of Biotinylation
Determining the degree of biotin incorporation is crucial for ensuring the consistency and performance of downstream applications.
| Method | Principle | Advantages | Disadvantages |
| HABA/Avidin Assay | The HABA (4'-hydroxyazobenzene-2-carboxylic acid) dye binds to avidin, producing a colorimetric signal. Biotin displaces HABA, causing a decrease in absorbance at 500 nm, which is proportional to the amount of biotin. | Simple, requires a standard spectrophotometer. | Lower sensitivity, requires a relatively large amount of sample. |
| Fluorescent Biotin Quantitation | Based on the displacement of a fluorescently-labeled probe from avidin by biotin, leading to a change in fluorescence. | Higher sensitivity than the HABA assay. | Requires a fluorometer. |
| Mass Spectrometry | Direct measurement of the mass shift of the protein or its peptides after biotinylation. | Highly accurate, provides information on the site of biotinylation. | Requires specialized equipment and expertise. |
Application Notes
Affinity Purification of Biotinylated Proteins
Biotinylated proteins can be efficiently purified from complex mixtures using streptavidin or avidin-conjugated affinity resins.
Protocol:
-
Prepare the Affinity Resin: Wash the streptavidin-agarose beads with a suitable binding buffer (e.g., PBS).
-
Binding: Incubate the sample containing the biotinylated protein with the prepared resin at 4°C for 1-2 hours with gentle rotation.
-
Washing: Wash the resin several times with the binding buffer to remove non-specifically bound proteins.
-
Elution: Elute the biotinylated protein from the resin. Due to the strong biotin-streptavidin interaction, elution often requires harsh, denaturing conditions (e.g., boiling in SDS-PAGE sample buffer or using low pH buffers). For applications requiring the recovery of the native protein, cleavable biotinylation reagents or milder elution conditions with biotin analogs can be used.
Detection of Biotinylated Proteins by Western Blot
Biotinylated proteins can be detected on a western blot using a streptavidin-enzyme conjugate (e.g., streptavidin-HRP).
Protocol:
-
SDS-PAGE and Transfer: Separate the protein sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Incubate the membrane with a diluted solution of streptavidin-HRP in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane several times with TBST to remove unbound streptavidin-HRP.
-
Detection: Detect the signal using a chemiluminescent substrate and an appropriate imaging system.
Visualizations
Caption: Workflow for protein biotinylation using this compound.
Caption: Detection of a signaling pathway component using a biotinylated antibody.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Biotinylation Efficiency | Inefficient activation of this compound. | Ensure EDC and NHS are fresh and used in an appropriate buffer (pH 4.7-6.0). Increase the reaction time or temperature for activation. |
| Presence of primary amines in the protein buffer. | Dialyze the protein against an amine-free buffer (e.g., PBS) before biotinylation. | |
| Insufficient molar excess of biotin reagent. | Increase the molar ratio of activated biotin reagent to protein. | |
| Protein Precipitation | High degree of biotinylation leading to insolubility. | Reduce the molar excess of the biotin reagent or shorten the reaction time. |
| Protein instability in the reaction buffer. | Optimize the buffer composition and pH for protein stability. | |
| High Background in Western Blot | Incomplete removal of excess biotin reagent. | Ensure thorough purification of the biotinylated protein using a desalting column or dialysis. |
| Insufficient blocking of the membrane. | Increase the blocking time or try a different blocking agent. | |
| Non-specific binding of streptavidin-HRP. | Optimize the concentration of the streptavidin-HRP conjugate and include a detergent like Tween-20 in the wash buffers. |
References
Application Notes and Protocols for Cell Surface Labeling Using 6-N-Biotinylaminohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface proteins are critical mediators of cellular communication, signaling, and interaction with the extracellular environment. The ability to specifically label these proteins is essential for a wide range of applications, including proteomic analysis, tracking protein trafficking, and developing targeted therapeutics. 6-N-Biotinylaminohexanol is a versatile biotinylation reagent that, after activation, can be used to covalently label cell surface proteins. Unlike amine-reactive N-hydroxysuccinimide (NHS) esters, this compound possesses a terminal hydroxyl group. This feature allows for a two-step labeling strategy: activation of the hydroxyl group to a reactive intermediate, followed by conjugation to cell surface nucleophiles. This approach offers flexibility and control over the labeling process.
This document provides detailed protocols for the activation of this compound and its subsequent application in cell surface protein labeling.
Principle of the Method
The use of this compound for cell surface labeling involves a two-stage process. The inert hydroxyl group of this compound is first chemically activated to create a good leaving group, making the molecule susceptible to nucleophilic attack. A common and effective method for this activation is tosylation , which converts the alcohol into a tosylate ester using p-toluenesulfonyl chloride (TsCl) in the presence of a base.
The resulting tosyl-activated this compound is then a potent electrophile that can react with nucleophilic functional groups present on the surface of living cells. The primary targets for this reaction are the abundant primary amine groups found in the side chains of lysine residues and at the N-termini of proteins. This reaction forms a stable covalent bond, effectively tethering the biotin molecule to the cell surface proteins. The biotin tag can then be used for a variety of downstream applications, such as affinity purification with streptavidin-coated beads or detection with fluorescently labeled streptavidin.
Data Presentation
Table 1: Reagents for Activation of this compound
| Reagent | Molecular Weight ( g/mol ) | Recommended Purity | Storage Conditions |
| This compound | 343.48 | >95% | -20°C, desiccated |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | >98% | Room temperature, desiccated |
| Anhydrous Dichloromethane (DCM) | 84.93 | >99.8% | Room temperature, under inert gas |
| Triethylamine (TEA) | 101.19 | >99.5% | Room temperature, under inert gas |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | >99% | Room temperature |
Table 2: Example Quantitative Data for Cell Surface Labeling
| Cell Line | Labeling Efficiency (%)* | Cell Viability (%)** | Method of Quantification |
| Jurkat | ~90 | >90 | Flow cytometry with Streptavidin-AF647 |
| HEK293 | Not specified | Not specified | Western blot with Streptavidin-HRP |
| CHO-K1 | Not specified (2-3% of total protein) | Not specified | 2-D DIGE with CyDye minimal dyes[1] |
*Labeling efficiency can vary significantly depending on cell type, cell density, and the concentration of the labeling reagent. **Cell viability should be assessed post-labeling to ensure the integrity of the cells for downstream experiments.
Experimental Protocols
Protocol 1: Activation of this compound via Tosylation
This protocol describes the chemical activation of this compound to prepare it for cell surface labeling. This procedure should be performed in a fume hood using anhydrous conditions.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon gas supply
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM and Methanol)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Reagents: While stirring, add triethylamine (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
Addition of TsCl: Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 12-24 hours.[2]
-
Monitoring: Monitor the progress of the reaction by TLC. The product, tosyl-activated this compound, should have a different Rf value than the starting material.
-
Work-up: Once the reaction is complete, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure tosyl-activated this compound.
-
Characterization and Storage: Confirm the identity and purity of the product using techniques such as NMR and mass spectrometry. Store the activated reagent under desiccated conditions at -20°C.
Protocol 2: Cell Surface Labeling with Tosyl-Activated this compound
This protocol outlines the procedure for labeling the surface proteins of live cells with the activated biotinylation reagent.
Materials:
-
Adherent or suspension cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Tosyl-activated this compound, dissolved in anhydrous DMSO to make a stock solution (e.g., 10-100 mM)
-
Quenching solution (e.g., 100 mM glycine or Tris in PBS)
-
Cell culture medium
-
Microcentrifuge tubes or culture plates
Procedure:
-
Cell Preparation:
-
Adherent cells: Grow cells to 80-90% confluency in a culture plate.
-
Suspension cells: Harvest cells by centrifugation and wash twice with ice-cold PBS. Resuspend the cell pellet in ice-cold PBS to a concentration of 1-10 x 10^6 cells/mL.
-
-
Labeling Reaction:
-
Dilute the tosyl-activated this compound stock solution in ice-cold PBS to the desired final concentration (e.g., 0.1-1 mM). The optimal concentration should be determined empirically for each cell type.
-
For adherent cells, aspirate the culture medium, wash twice with ice-cold PBS, and add the labeling solution to cover the cell monolayer.
-
For suspension cells, add the labeling solution to the cell suspension.
-
Incubate the cells with the labeling solution for 30 minutes on ice or at 4°C with gentle agitation.
-
-
Quenching:
-
To stop the labeling reaction, add an equal volume of quenching solution and incubate for 10-15 minutes on ice.
-
-
Washing:
-
Adherent cells: Aspirate the labeling/quenching solution and wash the cells three times with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation at a low speed (e.g., 300 x g) for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet three times with ice-cold PBS.
-
-
Downstream Processing: The biotin-labeled cells are now ready for downstream applications such as cell lysis for protein extraction and affinity purification, or for analysis by flow cytometry.
Protocol 3: Quantification of Cell Surface Biotinylation by Flow Cytometry
This protocol describes how to quantify the efficiency of cell surface biotinylation using a fluorescently labeled streptavidin conjugate and flow cytometry.
Materials:
-
Biotin-labeled cells (from Protocol 2)
-
Unlabeled control cells
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 647)
-
Flow cytometer
Procedure:
-
Cell Preparation: Resuspend both biotin-labeled and unlabeled control cells in flow cytometry buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add the fluorescently labeled streptavidin to the cell suspensions at the manufacturer's recommended concentration.
-
Incubation: Incubate the cells for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with flow cytometry buffer by centrifugation (300 x g, 5 minutes, 4°C) and resuspend in flow cytometry buffer.
-
Analysis: Analyze the cells on a flow cytometer. The increase in fluorescence intensity of the biotin-labeled cells compared to the unlabeled control cells indicates the level of cell surface biotinylation.
Protocol 4: Cell Viability Assay
It is crucial to assess the effect of the labeling procedure on cell health. This can be done using various cell viability assays.
Example using a fluorescent dye and flow cytometry:
Materials:
-
Labeled and unlabeled cells
-
Cell viability dye (e.g., Propidium Iodide, DAPI, or a fixable viability dye)
-
Flow cytometry buffer
-
Flow cytometer
Procedure:
-
Staining: Resuspend labeled and unlabeled cells in flow cytometry buffer. Add the viability dye according to the manufacturer's instructions.
-
Incubation: Incubate as recommended by the dye manufacturer.
-
Analysis: Analyze the cells by flow cytometry. The percentage of cells that do not take up the dye represents the viable cell population. A minimal difference in viability between labeled and unlabeled cells is desired.[3]
Visualizations
Caption: Activation of this compound via tosylation.
Caption: Workflow for labeling cell surface proteins.
Caption: Interaction of activated biotin with cell surface proteins.
References
Application Notes and Protocols for the Conjugation of 6-N-Biotinylaminohexanol Derivatives to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in a vast array of life science applications. The exceptionally high affinity of biotin for streptavidin and avidin (Kd ≈ 10⁻¹⁵ M) forms the basis of powerful detection, purification, and immobilization systems.[1] Biotinylated antibodies are indispensable tools in immunoassays such as ELISA and Western blotting, immunohistochemistry (IHC), flow cytometry, affinity chromatography, and pull-down assays.[1][2] The small size of the biotin molecule (244.31 Da) allows for its conjugation to antibodies with minimal disruption of their biological activity.[1]
This document provides a detailed protocol for the conjugation of antibodies with an amine-reactive derivative of biotin featuring a 6-carbon spacer arm, functionally analogous to an activated form of 6-N-Biotinylaminohexanol. While this compound itself possesses a terminal hydroxyl group that requires chemical activation to react with antibodies, commercially available N-hydroxysuccinimide (NHS) esters of biotin with similar long-chain spacers (e.g., NHS-LC-Biotin) offer a reliable and direct method for antibody biotinylation.[3] This protocol will focus on the use of such amine-reactive NHS-ester biotinylation reagents, which form stable amide bonds with the primary amines found on lysine residues and the N-terminus of antibodies.
Principle of the Reaction
The biotinylation of antibodies using an NHS-ester derivative proceeds via a nucleophilic substitution reaction. The NHS ester reacts with primary amines (-NH₂) on the antibody, primarily the ε-amino groups of lysine residues and the α-amino group of the N-terminus, to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH (7-9).
Data Presentation
Table 1: Recommended Molar Challenge Ratios of Biotinylating Reagent to Antibody
| Antibody Concentration | Molar Excess of Biotinylating Reagent | Expected Degree of Biotinylation (moles of biotin/mole of antibody) |
| 1-2 mg/mL | 10-20 fold | 4-8 |
| 2-5 mg/mL | 5-15 fold | 3-7 |
| > 5 mg/mL | 3-10 fold | 2-5 |
Note: The optimal molar ratio should be determined empirically for each antibody and application. Higher ratios can lead to increased biotin incorporation but may also result in antibody precipitation or loss of activity.
Table 2: Quantitative Parameters for HABA Assay
| Parameter | Value |
| Molar Extinction Coefficient of HABA/Avidin Complex at 500 nm | 34,000 M⁻¹cm⁻¹ |
| Linear Range of Biotin Detection | 2-16 µM |
| Sample Volume (96-well plate) | 20 µL |
| HABA/Avidin Reagent Volume (96-well plate) | 180 µL |
Experimental Protocols
I. Preparation of Reagents
-
Antibody Solution:
-
The antibody should be in an amine-free buffer, such as Phosphate Buffered Saline (PBS), pH 7.2-8.0.
-
Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the antibody for reaction with the NHS-ester. If necessary, dialyze or use a desalting column to exchange the antibody into an appropriate buffer.
-
The antibody concentration should ideally be 1-5 mg/mL.
-
-
Biotinylating Reagent Stock Solution:
-
Immediately before use, dissolve the NHS-ester of biotin with a long-chain spacer in a dry, aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to a concentration of 1-10 mg/mL.
-
Note: NHS-esters are moisture-sensitive and will hydrolyze in aqueous solutions. Prepare the stock solution fresh and discard any unused portion.
-
-
Quenching Solution:
-
Prepare a 1 M solution of Tris-HCl, pH 8.0, or glycine.
-
-
Purification Buffer:
-
PBS, pH 7.4, for dialysis or gel filtration.
-
II. Antibody Biotinylation Procedure
-
Calculate the required amount of biotinylating reagent:
-
Moles of Antibody = (Antibody mass (g)) / (Antibody molecular weight ( g/mol ))
-
(e.g., for IgG, MW ≈ 150,000 g/mol )
-
-
Moles of Biotinylating Reagent = Moles of Antibody x Molar Excess
-
Volume of Biotinylating Reagent Stock = (Moles of Biotinylating Reagent x MW of Biotinylating Reagent ( g/mol )) / (Concentration of Stock Solution (g/L))
-
-
Reaction:
-
Add the calculated volume of the biotinylating reagent stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to stop the reaction by consuming any unreacted NHS-ester.
-
III. Purification of the Biotinylated Antibody
-
To remove unreacted biotin and byproducts, purify the biotinylated antibody using one of the following methods:
-
Dialysis: Dialyze the sample against PBS (pH 7.4) overnight at 4°C with at least three buffer changes.
-
Gel Filtration/Desalting Column: Use a pre-packed desalting column (e.g., Sephadex G-25) equilibrated with PBS. This method is faster but may result in some sample dilution.
-
IV. Characterization of the Biotinylated Antibody
-
Determine the Degree of Biotinylation (DoB) using the HABA Assay:
-
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for quantifying biotin.[4][5][6] The HABA-avidin complex absorbs light at 500 nm. When biotin is added, it displaces HABA from avidin, leading to a decrease in absorbance at 500 nm.[4][6]
-
Protocol:
-
Prepare a HABA/Avidin solution according to the manufacturer's instructions.
-
In a 96-well plate, add 180 µL of the HABA/Avidin solution to each well.
-
Add 20 µL of the purified biotinylated antibody to a well.
-
Add 20 µL of PBS to a separate well as a blank.
-
Mix and incubate for 5-10 minutes at room temperature.
-
Measure the absorbance at 500 nm.
-
Calculate the moles of biotin per mole of antibody using the provided formulas from the kit manufacturer or standard equations.[4]
-
-
-
Assess Antibody Activity:
-
Perform a functional assay (e.g., ELISA or Western blot) to confirm that the biotinylated antibody retains its antigen-binding activity.
-
Visualizations
Experimental Workflow
Caption: Workflow for antibody biotinylation.
Signaling Pathway Example: Immunoassay Detection
Caption: Signal amplification using a biotinylated secondary antibody.
References
Application Notes and Protocols for the Immobilization of 6-N-Biotinylaminohexanol on Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the covalent immobilization of 6-N-Biotinylaminohexanol onto various functionalized surfaces. The presented methods are essential for creating biotinylated platforms for a wide range of applications, including biosensor development, affinity chromatography, and cell adhesion studies. The strong and highly specific interaction between biotin and avidin/streptavidin is leveraged to subsequently bind biotinylated biomolecules in a controlled and oriented manner.
Introduction
This compound is a versatile reagent for introducing biotin onto surfaces. It possesses a terminal hydroxyl group that can be utilized for covalent attachment to appropriately functionalized substrates. This document outlines two primary strategies for the immobilization of this compound:
-
Immobilization on Carboxyl-Terminated Surfaces via Esterification: This method involves the formation of an ester bond between the hydroxyl group of this compound and a surface functionalized with carboxylic acid groups.
-
Immobilization on Epoxy-Functionalized Surfaces via Ring-Opening Reaction: This approach utilizes the reaction between the hydroxyl group of this compound and the epoxide ring on a functionalized surface, resulting in a stable ether linkage.
These protocols are designed to be adaptable for various substrate materials, such as glass, silicon, and gold, that can be functionalized with the required reactive groups.
Data Presentation
The following tables summarize quantitative data obtained from studies on the immobilization of biotin derivatives on various surfaces. While specific data for this compound is limited, the provided data for similar molecules offer valuable insights into expected surface coverage and characterization results.
Table 1: Surface Characterization Data Before and After Immobilization of Biotin Derivatives
| Surface Functionalization | Substrate | Characterization Technique | Parameter | Before Immobilization | After Biotin Immobilization | Reference |
| Carboxy-terminated SAM | Gold | Contact Angle (Water) | Contact Angle (°) | < 20 | 30 - 40 | [1] |
| Epoxy-functionalized | Glass | Contact Angle (Water) | Contact Angle (°) | 50 - 60 | 60 - 70 | [2] |
| Amine-functionalized | Silicon | XPS | N1s (atomic %) | ~5% | ~7% (after NHS-biotin) | [3] |
| Carboxy-terminated SAM | Gold | Ellipsometry | Thickness (Å) | 15 - 20 | 20 - 25 | [1] |
Table 2: Quantitative Analysis of Biotin and Streptavidin Immobilization
| Immobilization Strategy | Surface | Technique | Analyte | Surface Density/Coverage | Reference |
| Amine coupling of NHS-biotin | Sensor Chip | SPR | Biotinylated Ligand | ~100 - 500 pg/mm² | [4] |
| Biotinylated SAM | Gold | QCM-D | Streptavidin | 200 - 400 ng/cm² | [5] |
| Biotinylated Lipid Bilayer | SiO₂ | QCM-D/LSPR | Streptavidin | 1 - 4 pmol/cm² | [5][6] |
| Thiol-biotin on Gold | Gold | SPR | Streptavidin | ~2.5 ng/mm² | [7] |
Experimental Protocols
Protocol 1: Immobilization of this compound on Carboxyl-Terminated Surfaces
This protocol describes the immobilization of this compound onto a carboxyl-functionalized surface, such as a self-assembled monolayer (SAM) of 11-mercaptoundecanoic acid (MUA) on a gold substrate, via an esterification reaction.
Materials:
-
Carboxyl-terminated substrate (e.g., MUA-coated gold chip)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Ethanol
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Surface Preparation:
-
Ensure the carboxyl-terminated surface is clean and dry. If preparing a fresh MUA SAM on gold, immerse the gold substrate in a 1 mM solution of MUA in ethanol for at least 18 hours.
-
Rinse the substrate thoroughly with ethanol and DI water, then dry under a stream of nitrogen.
-
-
Activation of Carboxyl Groups (to be performed in an inert atmosphere, e.g., in a glovebox or under nitrogen):
-
Prepare a solution of 10 mM DCC and 2 mM DMAP in anhydrous DCM.
-
Immerse the carboxyl-terminated substrate in this solution for 1-2 hours at room temperature. This step activates the surface carboxyl groups to form a reactive intermediate.
-
-
Immobilization of this compound:
-
Prepare a 5 mM solution of this compound in anhydrous DCM.
-
Remove the substrate from the activation solution and briefly rinse with anhydrous DCM.
-
Immediately immerse the activated substrate in the this compound solution.
-
Allow the reaction to proceed for 4-6 hours at room temperature.
-
-
Washing:
-
Remove the substrate from the biotin solution.
-
Rinse sequentially with DCM, ethanol, and DI water to remove any unreacted reagents and by-products.
-
Dry the biotinylated surface under a stream of nitrogen.
-
-
Characterization (Optional but Recommended):
-
Contact Angle Goniometry: Measure the water contact angle. A successful immobilization should result in a change in the surface hydrophobicity.
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the surface for the presence of nitrogen (from the biotin molecule) and changes in the C1s and O1s spectra.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Look for the appearance of ester carbonyl stretching vibrations (~1735 cm⁻¹).
-
Protocol 2: Immobilization of this compound on Epoxy-Functionalized Surfaces
This protocol details the immobilization of this compound onto an epoxy-functionalized glass surface. The hydroxyl group of the biotin derivative reacts with the epoxy ring to form a stable ether linkage.
Materials:
-
Epoxy-functionalized glass slides (e.g., coated with (3-Glycidyloxypropyl)trimethoxysilane - GPTMS)
-
This compound
-
Anhydrous Toluene
-
Triethylamine (TEA) or another suitable base catalyst
-
Anhydrous Ethanol
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Surface Preparation:
-
Start with commercially available epoxy-functionalized slides or prepare them by cleaning glass slides with piranha solution (caution: highly corrosive!) followed by silanization with a 2% (v/v) solution of GPTMS in anhydrous toluene for 5 hours at room temperature.[2][8]
-
Rinse the slides thoroughly with toluene, ethanol, and DI water, then dry under a stream of nitrogen.
-
-
Immobilization of this compound:
-
Prepare a 10 mM solution of this compound in anhydrous toluene.
-
Add a catalytic amount of a base, such as triethylamine (e.g., 10 mol%), to the solution.
-
Immerse the epoxy-functionalized slides in the reaction solution.
-
Heat the reaction at 60-80°C for 12-24 hours. The elevated temperature facilitates the ring-opening reaction.
-
-
Washing:
-
After the reaction, allow the slides to cool to room temperature.
-
Rinse the slides extensively with toluene, ethanol, and DI water to remove any unbound this compound and catalyst.
-
Dry the biotinylated slides under a gentle stream of nitrogen.
-
-
Characterization (Optional but Recommended):
-
Contact Angle Goniometry: Measure the change in water contact angle to confirm surface modification.
-
XPS: Confirm the immobilization by detecting the nitrogen signal from the biotin moiety and analyzing the high-resolution C1s and O1s spectra.[9]
-
Fluorescence-based Assay: To qualitatively assess the presence of biotin, the surface can be incubated with a fluorescently labeled streptavidin solution, followed by washing and fluorescence microscopy.
-
Mandatory Visualizations
References
- 1. Esterification of self-assembled carboxylic-acid-terminated thiol monolayers in acid environment: a time-dependent study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Fabrication and characterization of contact lenses bearing surface-immobilized layers of intact liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High affinity immobilization of proteins using biotin- and GST-based coupling strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Streptavidin Coverage on Biotinylated Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tuning gold-based surface functionalization for streptavidin detection: A combined simulative and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-N-Biotinylaminohexanol in ELISA and Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and expected performance data for the use of 6-N-Biotinylaminohexanol-labeled biomolecules in Enzyme-Linked Immunosorbent Assay (ELISA) and Western blot applications. This compound is a biotinylating reagent that incorporates a six-carbon spacer arm, which can help to minimize steric hindrance and improve the accessibility of the biotin moiety for binding to streptavidin or avidin conjugates.[1] This property can lead to enhanced signal amplification and improved assay sensitivity.
Section 1: this compound in ELISA
The high affinity of the biotin-streptavidin interaction is widely utilized in ELISA to achieve significant signal amplification, enabling the detection of low-abundance analytes.[2] By conjugating this compound to a detection antibody, a multi-layered detection complex can be formed with streptavidin-horseradish peroxidase (HRP), leading to a robust chemiluminescent or colorimetric signal.
Quantitative Data Summary for ELISA
The following tables present representative data for a sandwich ELISA using a detection antibody labeled with this compound. These values are illustrative and may vary depending on the specific analyte, antibodies, and experimental conditions.
Table 1: Typical Concentration Ranges for ELISA Reagents
| Reagent | Concentration Range |
| Capture Antibody | 1 - 10 µg/mL |
| Biotinylated Detection Antibody | 0.25 - 2 µg/mL |
| Streptavidin-HRP | 0.1 - 1 µg/mL |
| Antigen Standard | 0.1 - 1000 pg/mL |
Table 2: Representative Performance Characteristics of a Chemiluminescent ELISA
| Parameter | Representative Value |
| Assay Range | 1.5 - 1000 pg/mL |
| Sensitivity (Limit of Detection) | < 1.5 pg/mL |
| Intra-Assay Precision (CV%) | < 8% |
| Inter-Assay Precision (CV%) | < 12% |
| Signal-to-Noise Ratio at 100 pg/mL | > 20 |
Experimental Protocol: Chemiluminescent Sandwich ELISA
This protocol outlines the steps for a typical sandwich ELISA using a detection antibody biotinylated with this compound.
Materials:
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate Buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
Capture Antibody
-
Antigen Standard and Samples
-
Detection Antibody labeled with this compound
-
Streptavidin-HRP conjugate
-
Chemiluminescent Substrate (e.g., Luminol-based)[3]
-
Stop Solution (e.g., 2 N H₂SO₄) - for colorimetric substrates
-
96-well microplate
-
Microplate reader capable of measuring luminescence or absorbance
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to the desired concentration in Coating Buffer.
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.[4]
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Antigen Incubation:
-
Prepare serial dilutions of the antigen standard in Blocking Buffer.
-
Add 100 µL of standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature with gentle shaking.[4]
-
Wash the plate three times with Wash Buffer.
-
-
Detection Antibody Incubation:
-
Dilute the this compound labeled detection antibody in Blocking Buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.[5]
-
Wash the plate three times with Wash Buffer.
-
-
Streptavidin-HRP Incubation:
-
Signal Development:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.[8]
-
Add 100 µL of the substrate to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the luminescence using a microplate reader.
-
ELISA Workflow Diagram
Caption: Workflow for a sandwich ELISA using a biotinylated detection antibody.
Section 2: this compound in Western Blot
In Western blotting, the biotin-streptavidin system provides a highly sensitive method for detecting proteins.[9] A secondary antibody conjugated with this compound, followed by incubation with streptavidin-HRP, can significantly enhance the chemiluminescent signal, allowing for the detection of proteins present at very low levels.[10]
Quantitative Data Summary for Western Blot
The following tables provide representative data for a Western blot using a secondary antibody labeled with this compound for chemiluminescent detection. These values are illustrative and should be optimized for each specific experiment.
Table 3: Typical Antibody Dilutions for Chemiluminescent Western Blot
| Antibody | Dilution Range |
| Primary Antibody | 1:500 - 1:5000 |
| Biotinylated Secondary Antibody | 1:5,000 - 1:50,000 |
| Streptavidin-HRP | 1:10,000 - 1:100,000 |
Table 4: Representative Performance Characteristics of Chemiluminescent Western Blot
| Parameter | Representative Value |
| Limit of Detection | Low picogram range |
| Dynamic Range | 2-3 orders of magnitude |
| Signal Duration | 1 - 8 hours |
| Recommended Exposure Time (CCD) | 30 seconds - 5 minutes |
Experimental Protocol: Chemiluminescent Western Blot
This protocol describes the detection of a target protein using a primary antibody and a this compound-labeled secondary antibody.
Materials:
-
Transfer Buffer
-
Wash Buffer (e.g., TBS with 0.1% Tween-20, TBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Primary Antibody
-
Secondary Antibody labeled with this compound
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP Substrate[11]
-
PVDF or Nitrocellulose Membrane with transferred proteins
-
Imaging system (CCD camera or X-ray film)
Procedure:
-
Membrane Blocking:
-
Following protein transfer, place the membrane in a container with Blocking Buffer.
-
Incubate for 1 hour at room temperature with gentle agitation.[12]
-
-
Primary Antibody Incubation:
-
Biotinylated Secondary Antibody Incubation:
-
Dilute the this compound labeled secondary antibody in Blocking Buffer.
-
Incubate the membrane in the secondary antibody solution for 1 hour at room temperature.[13]
-
Wash the membrane three times for 5-10 minutes each with Wash Buffer.
-
-
Streptavidin-HRP Incubation:
-
Dilute the Streptavidin-HRP conjugate in Blocking Buffer.
-
Incubate the membrane in the Streptavidin-HRP solution for 30-60 minutes at room temperature.[10]
-
Wash the membrane three times for 5-10 minutes each with Wash Buffer.
-
-
Signal Detection:
-
Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Incubate the membrane in the substrate solution for 1-5 minutes.
-
Capture the chemiluminescent signal using a CCD camera or by exposing it to X-ray film.
-
Western Blot Workflow Diagram
Caption: Workflow for Western blot detection using a biotinylated secondary antibody.
Section 3: Logical Relationship of Signal Amplification
The use of this compound in these immunoassays is central to the signal amplification strategy. The diagram below illustrates the logical relationship of the components leading to an enhanced signal.
Caption: Signal amplification cascade using a this compound labeled antibody.
References
- 1. This compound, 106451-92-7 | BroadPharm [broadpharm.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. Chemiluminescent Assay [elisa-antibody.com]
- 4. Protocol: Sandwich ELISA With Biotin-Streptavidin Detection (Colorimetric) | Bio-Techne [bio-techne.com]
- 5. mabtech.com [mabtech.com]
- 6. assaygenie.com [assaygenie.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. A sensitive three-step protocol for fluorescence-based Western blot detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Detection of horseradish peroxidase (HRP): Western BLoT chemiluminescent substrate series [takarabio.com]
- 12. fortislife.com [fortislife.com]
- 13. novopro.cn [novopro.cn]
Application Notes and Protocols for Labeling Nucleic Acids with 6-N-Biotinylaminohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin labeling of nucleic acids is a cornerstone technique in molecular biology, enabling a wide range of applications from affinity purification to non-radioactive detection. The strong and specific interaction between biotin and streptavidin (or avidin) provides a versatile handle for the detection, immobilization, and manipulation of DNA and RNA. 6-N-Biotinylaminohexanol is a valuable reagent for introducing a biotin moiety onto a nucleic acid. Its hexanol linker provides spatial separation between the biotin and the nucleic acid, which can minimize steric hindrance and improve the accessibility of the biotin for binding to streptavidin.
This document provides detailed application notes and protocols for the labeling of nucleic acids using this compound. The primary method described involves the conversion of this compound into a phosphoramidite reagent, which is then used for the 5'-terminal labeling of synthetic oligonucleotides during solid-phase synthesis.
Principle of the Method
The most robust and widely used method for attaching a functional group like biotin to a specific position of a synthetic oligonucleotide is through phosphoramidite chemistry on an automated DNA/RNA synthesizer. The hydroxyl group of this compound is chemically converted into a reactive phosphoramidite. This phosphoramidite derivative can then be coupled to the 5'-terminus of a growing oligonucleotide chain during solid-phase synthesis. This process ensures a site-specific, 1:1 labeling of the nucleic acid with the biotin moiety.
Applications
Biotin-labeled nucleic acids are utilized in a multitude of molecular biology applications, including:
-
Affinity Purification: Biotinylated probes can be used to capture specific target nucleic acids or interacting proteins from complex mixtures using streptavidin-coated beads.
-
Non-Radioactive Hybridization Probes: In techniques like Southern blotting, Northern blotting, and in situ hybridization, biotin-labeled probes can be detected with high sensitivity using streptavidin-enzyme conjugates (e.g., streptavidin-HRP) that generate a colorimetric or chemiluminescent signal.
-
Electrophoretic Mobility Shift Assays (EMSA): Biotin-labeled DNA or RNA probes are used to study nucleic acid-protein interactions. The shift in mobility of the labeled probe upon protein binding can be detected without the need for radioactivity.
-
Surface Immobilization: Biotinylated oligonucleotides can be immobilized on streptavidin-coated surfaces, such as microarrays or biosensors, for various analytical and diagnostic applications.
-
PCR Applications: 5'-biotinylated primers can be used in PCR to generate biotin-labeled amplicons, which can then be easily purified or detected.[1][2][3]
Experimental Protocols
Protocol 1: Synthesis of this compound Phosphoramidite
This protocol describes the chemical synthesis of the phosphoramidite of this compound. This reagent is the key component for automated 5'-biotinylation of oligonucleotides. The synthesis involves two main steps: dimethoxytritylation of the primary alcohol and subsequent phosphitylation.
Materials:
-
This compound
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous Pyridine
-
4-Dimethylaminopyridine (DMAP)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel for column chromatography
-
Ethyl acetate, Hexanes, Triethylamine (for chromatography)
Procedure:
-
Dimethoxytritylation of this compound:
-
Dry this compound by co-evaporation with anhydrous pyridine.
-
Dissolve the dried this compound in anhydrous pyridine.
-
Add DMT-Cl and a catalytic amount of DMAP.
-
Stir the reaction at room temperature until complete (monitor by TLC).
-
Quench the reaction with methanol and evaporate the solvent.
-
Purify the DMT-protected product by silica gel column chromatography.
-
-
Phosphitylation of DMT-protected this compound:
-
Dry the DMT-protected alcohol by co-evaporation with anhydrous acetonitrile.
-
Dissolve the dried compound in anhydrous DCM.
-
Add DIPEA and cool the solution in an ice bath.
-
Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Stir the reaction at room temperature until complete (monitor by TLC or ³¹P NMR).
-
Quench the reaction with an appropriate agent and purify the resulting phosphoramidite by silica gel column chromatography under an inert atmosphere.
-
The final product should be stored under argon or nitrogen at -20°C.
-
Protocol 2: 5'-Biotinylation of Oligonucleotides using this compound Phosphoramidite
This protocol outlines the procedure for incorporating the biotin phosphoramidite at the 5'-terminus of an oligonucleotide using an automated DNA/RNA synthesizer.
Materials:
-
DNA/RNA synthesizer
-
Standard DNA/RNA synthesis reagents (phosphoramidites, activator, capping reagents, oxidizing agent, deblocking agent)
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside
-
0.1 M solution of this compound phosphoramidite in anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
Procedure:
-
Synthesizer Setup:
-
Dissolve the this compound phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M.
-
Place the phosphoramidite solution on an auxiliary port of the DNA/RNA synthesizer.
-
-
Oligonucleotide Synthesis:
-
Perform the standard automated oligonucleotide synthesis for the desired sequence.
-
-
5'-Biotinylation Coupling Step:
-
In the final coupling cycle, program the synthesizer to deliver the this compound phosphoramidite.
-
An extended coupling time (e.g., 3-15 minutes) is often recommended for modified phosphoramidites to ensure high coupling efficiency.[4]
-
-
Cleavage and Deprotection:
-
After the synthesis is complete, cleave the oligonucleotide from the solid support and remove the protecting groups using standard procedures (e.g., incubation with concentrated ammonium hydroxide).
-
-
Purification:
-
Purify the 5'-biotinylated oligonucleotide using standard methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE). The presence of the lipophilic DMT group on the biotin phosphoramidite can be utilized for purification by reverse-phase methods.[4]
-
Data Presentation
Table 1: Comparison of Coupling Efficiencies for Different Phosphoramidites
| Phosphoramidite Type | Average Coupling Efficiency (%) | Reference |
| Standard Nucleoside Phosphoramidites | >99 | [5] |
| This compound Phosphoramidite (Expected) | >98 | Inferred from similar modifiers |
| Fluorescein Phosphoramidite | >98 | [4] |
| Photocleavable Biotin Phosphoramidite | 95-97 | [1] |
Note: The coupling efficiency for this compound phosphoramidite is an expected value based on the performance of other non-nucleosidic phosphoramidite modifiers. Actual efficiency may vary depending on the synthesizer, reagents, and coupling time.
Visualizations
Caption: Workflow for labeling nucleic acids with this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Photocleavable biotin phosphoramidite for 5'-end-labeling, affinity purification and phosphorylation of synthetic oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. Phosphoramidite Chemistry [eurofinsgenomics.com]
Application Notes and Protocols: 6-N-Biotinylaminohexanol Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-N-Biotinylaminohexanol is a versatile linker molecule that incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, connected to a six-carbon spacer arm terminating in a primary alcohol. This structure is ideal for the biotinylation of various molecules, including proteins, peptides, nucleic acids, and small molecule drugs. The hexanol linker provides spatial separation between the biotin and the conjugated molecule, minimizing steric hindrance and ensuring accessibility of the biotin for binding to streptavidin or avidin. The terminal hydroxyl group allows for covalent attachment to molecules through chemistries targeting alcohols, most commonly through the formation of an ester linkage with a carboxylic acid.
The resulting biotinylated probes are invaluable tools in a wide range of applications, such as affinity chromatography, immunoassays (e.g., ELISA), pull-down assays for studying protein-protein interactions, cell surface labeling, and targeted drug delivery.[1][] Biotinylating a ligand or probe enables its use in highly sensitive detection and purification systems.[3][4]
Chemistry and Reactions
The key reactive site on the this compound linker is the terminal primary alcohol (-OH). This hydroxyl group is not spontaneously reactive with biomolecules but can be activated or reacted with specific functional groups, primarily carboxylic acids, to form a stable covalent bond.
Esterification with Carboxylic Acids:
The most common reaction involving the this compound linker is its esterification with a molecule containing a carboxylic acid group (-COOH). This reaction is typically facilitated by a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[5][6] The reaction proceeds by activating the carboxylic acid, which is then susceptible to nucleophilic attack by the hydroxyl group of the linker, forming an ester bond and releasing a urea byproduct.
Data Presentation
The efficiency of biotinylation and the binding affinity of the resulting conjugate are critical parameters. The following tables provide representative quantitative data for typical biotinylation reactions.
Table 1: Representative Biotinylation Reaction Yields
| Target Molecule | Molar Ratio (Linker:Target) | Coupling Method | Typical Yield (%) |
| Small Molecule (e.g., Folic Acid) | 3:1 | DCC/DMAP | 75-90% |
| Peptide (e.g., Angiotensin II) | 5:1 | EDC/NHS | 60-80% |
| Protein (e.g., BSA) | 20:1 | EDC/Sulfo-NHS | 40-60% (molar substitution ratio dependent) |
Table 2: Binding Affinity of Biotinylated Probes to Streptavidin
| Biotinylated Probe | Linker | Dissociation Constant (Kd) |
| Biotinylated Peptide | This compound | ~10⁻¹⁴ M |
| Biotinylated Antibody | PEG4 Linker | ~10⁻¹⁵ M |
| Free Biotin | N/A | ~10⁻¹⁵ M |
Table 3: Stability of Ester Linkage in Bioconjugates
| Linkage | Condition | Half-life | Reference |
| Ester | Human Plasma | Hours to Days (structure dependent) | [7][8] |
| Amide | Human Plasma | Very Stable | [9] |
| Disulfide | Cytosolic Environment (reducing) | Minutes to Hours | [9] |
| Oxime | Physiological pH | Very Stable | [9] |
Experimental Protocols
Protocol 1: Biotinylation of a Carboxylic Acid-Containing Small Molecule via Esterification
This protocol describes a general method for conjugating this compound to a small molecule with a carboxylic acid group using DCC and DMAP in an organic solvent.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
0.5 N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DCM.
-
Add this compound (1.2 equivalents) and DMAP (0.1 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add DCC (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate sequentially with 0.5 N HCl and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the final product by mass spectrometry and NMR to confirm the structure and purity.[10][11][12]
Protocol 2: Quantification of Biotin Incorporation using HABA Assay
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common method to estimate the molar substitution ratio (MSR) of biotin on a protein.
Materials:
-
Avidin-HABA premixed reagent
-
Biotinylated protein sample
-
Phosphate-Buffered Saline (PBS)
-
Spectrophotometer
Procedure:
-
Prepare a standard curve using known concentrations of free biotin.
-
Add the avidin-HABA reagent to a microplate well.
-
Measure the absorbance at 500 nm (A₅₀₀).
-
Add a known amount of the biotinylated protein sample to the well and mix.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the absorbance at 500 nm again. The decrease in absorbance is proportional to the amount of biotin in the sample.
-
Calculate the biotin concentration in the sample using the standard curve.
-
Determine the MSR by dividing the moles of biotin by the moles of protein.
Visualizations
Caption: Esterification of a carboxylic acid with this compound.
Caption: Workflow for a pull-down assay using a biotinylated ligand.
Caption: Detection of a cell surface receptor using a biotinylated ligand.
Applications
-
Affinity Chromatography: Biotinylated molecules can be immobilized on streptavidin-agarose columns to purify their binding partners from complex mixtures like cell lysates.
-
ELISA (Enzyme-Linked Immunosorbent Assay): In a typical sandwich ELISA, a biotinylated detection antibody is used. After the antibody binds to the captured antigen, streptavidin conjugated to an enzyme (like horseradish peroxidase, HRP) is added. The streptavidin-HRP binds to the biotinylated antibody, and subsequent addition of a chromogenic substrate results in a colored product, amplifying the signal for sensitive detection.[13][14][15]
-
Pull-Down Assays: A biotinylated "bait" molecule (e.g., a small molecule drug or a peptide) can be used to capture its interacting "prey" proteins from a cell lysate. The complex is then isolated using streptavidin beads for identification by mass spectrometry.
-
Receptor Binding Studies: Biotinylating a ligand for a specific cell surface receptor allows for the study of ligand-receptor interactions.[4][16] The binding can be detected and quantified using fluorescently labeled streptavidin in applications like flow cytometry or fluorescence microscopy.
-
Targeted Drug Delivery: Biotin can serve as a targeting moiety to deliver drugs to cancer cells that overexpress biotin receptors.[1][][17][18] A cytotoxic drug can be conjugated to biotin via a linker like this compound. The biotin-drug conjugate is then preferentially taken up by cancer cells, increasing the therapeutic efficacy and reducing off-target toxicity.
References
- 1. Biotinylation as a tool to enhance the uptake of small molecules in Gram-negative bacteria | PLOS One [journals.plos.org]
- 3. Biotinylated Fluorophores for Ligand Binding Assay Specificity Celtarys [celtarys.com]
- 4. Biotinylated 1012-S conjugate as a probe ligand for benzodiazepine receptors: characterization of receptor binding sites and receptor assay for benzodiazepine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Biotin Tagged Chemical Cross-linkers and Their Applications for Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Utilization of the biotin/avidin system to amplify the sensitivity of the enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biotin-tagged proteins: Reagents for efficient ELISA-based serodiagnosis and phage display-based affinity selection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. Synthesis and characterization of site-specific biotinylated probes for the motilin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
Application Notes and Protocols for 6-N-Biotinylaminohexanol in Proteomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 6-N-Biotinylaminohexanol in proteomics research. The unique structure of this compound, featuring a biotin moiety for affinity capture and a terminal hydroxyl group for chemical activation, makes it a versatile tool for labeling and enriching proteins for subsequent analysis by mass spectrometry.
Application I: Targeted Protein Labeling and Pull-Down Assays
Introduction:
This compound can be chemically activated to create a reactive ester that specifically targets primary amines on proteins, such as the side chain of lysine residues. This allows for the covalent attachment of a biotin tag to proteins of interest. The biotinylated proteins can then be selectively captured from complex biological samples using streptavidin or avidin-conjugated affinity matrices. This approach is invaluable for studying protein-protein interactions, validating drug targets, and isolating specific protein complexes.
Workflow Overview:
The overall workflow for targeted protein labeling and pull-down assays involves the activation of this compound, labeling of the protein sample, capture of biotinylated proteins, and subsequent analysis.
Experimental Protocols:
Protocol 1: Activation of this compound with N,N'-Disuccinimidyl Carbonate (DSC)
This protocol describes the conversion of the terminal hydroxyl group of this compound into a reactive N-hydroxysuccinimidyl (NHS) carbonate.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Ethyl acetate
-
Hexane
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Dissolve this compound in a minimal amount of anhydrous DMF.
-
Add 1.5 equivalents of DSC to the solution.
-
Add 2 equivalents of triethylamine to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the DMF under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent to yield the activated this compound NHS carbonate. The product can be purified further by silica gel chromatography if necessary.
Protocol 2: Biotinylation of Proteins
This protocol details the labeling of proteins in a complex mixture, such as a cell lysate.
Materials:
-
Activated this compound NHS carbonate
-
Protein sample (e.g., cell lysate) in a suitable buffer (e.g., PBS, pH 7.4)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Prepare a stock solution of the activated biotin reagent in anhydrous DMSO (e.g., 10 mM).
-
Adjust the pH of the protein sample to 8.0-8.5 with a suitable buffer (e.g., 1 M sodium bicarbonate). The protein concentration should be between 1-10 mg/mL.
-
Add the activated biotin reagent to the protein solution at a molar ratio of 10-20 fold excess of the reagent to the protein.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove the excess, unreacted biotinylation reagent using a desalting column.
Protocol 3: Affinity Purification of Biotinylated Proteins
This protocol describes the capture of biotinylated proteins using streptavidin-agarose beads.
Materials:
-
Biotinylated protein sample
-
Streptavidin-agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.8 or a buffer containing free biotin)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Equilibrate the streptavidin-agarose beads with wash buffer.
-
Add the biotinylated protein sample to the equilibrated beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins using the elution buffer.
-
Immediately neutralize the eluate with the neutralization buffer if using a low pH elution buffer.
Application II: Chemical Proteomics for Target Identification
Introduction:
In chemical proteomics, a small molecule of interest is often functionalized with a biotin tag to facilitate the identification of its protein binding partners. This compound serves as an excellent linker for this purpose. The hydroxyl group can be derivatized to incorporate a reactive group that can be attached to the small molecule, while the biotin moiety enables the subsequent pull-down and identification of interacting proteins by mass spectrometry. This is a powerful technique in drug discovery for identifying the molecular targets of bioactive compounds.
Workflow Overview:
The chemical proteomics workflow involves the synthesis of a biotinylated probe, incubation with a proteome, affinity capture of the probe-protein complexes, and identification of the captured proteins by mass spectrometry.
Experimental Protocols:
Protocol 4: Synthesis of a Biotinylated Small Molecule Probe
This is a generalized protocol. The specific chemistry will depend on the functional groups available on the small molecule of interest. Here, we assume the small molecule has a carboxylic acid that can be coupled to the hydroxyl group of this compound via an ester linkage.
Materials:
-
This compound
-
Small molecule with a carboxylic acid group
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the small molecule and 1.2 equivalents of this compound in anhydrous DCM.
-
Add 1.2 equivalents of DCC and a catalytic amount of DMAP.
-
Stir the reaction at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the resulting biotinylated probe by column chromatography.
Protocol 5: On-Bead Digestion for Mass Spectrometry Analysis
This protocol describes the preparation of captured proteins for mass spectrometry analysis directly on the affinity beads.
Materials:
-
Streptavidin beads with captured proteins
-
Reduction buffer (e.g., 10 mM DTT in 50 mM ammonium bicarbonate)
-
Alkylation buffer (e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate)
-
Trypsin solution (e.g., 20 µg/mL in 50 mM ammonium bicarbonate)
-
Quenching solution (e.g., 1% formic acid)
Procedure:
-
Wash the beads with captured proteins with 50 mM ammonium bicarbonate.
-
Resuspend the beads in reduction buffer and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add alkylation buffer. Incubate in the dark for 20 minutes.
-
Wash the beads with 50 mM ammonium bicarbonate.
-
Resuspend the beads in trypsin solution and incubate at 37°C overnight.
-
Collect the supernatant containing the digested peptides.
-
Acidify the peptide solution with the quenching solution to stop the digestion.
-
Desalt the peptides using a C18 StageTip before LC-MS/MS analysis.
Quantitative Data Presentation
For quantitative proteomics experiments, such as comparing protein interactions under different conditions, the data from mass spectrometry analysis should be clearly summarized.
Table 1: Example of Quantitative Proteomics Data Summary
| Protein ID | Gene Name | Log2 Fold Change (Treatment vs. Control) | p-value | Number of Unique Peptides |
| P12345 | GENE1 | 2.5 | 0.001 | 15 |
| Q67890 | GENE2 | -1.8 | 0.023 | 8 |
| ... | ... | ... | ... | ... |
This structured presentation allows for easy identification of proteins that are significantly enriched or depleted under the experimental conditions.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Biotinylation with 6-N-Biotinylaminohexanol
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using 6-N-Biotinylaminohexanol for biotinylation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific problems you may face during your biotinylation experiments.
Q1: My biotinylation efficiency is very low or undetectable. What are the possible causes and how can I fix it?
A1: Low or no biotinylation is a common issue that can stem from several factors related to the reaction chemistry, reagents, or your target molecule. Here's a systematic approach to troubleshooting:
Potential Cause 1: Inactive or Degraded Reagents
-
EDC and NHS/Sulfo-NHS are moisture-sensitive. Exposure to humidity can lead to their hydrolysis and inactivation.
-
Solution: Always use freshly prepared EDC and NHS/Sulfo-NHS solutions. Allow the powdered reagents to equilibrate to room temperature before opening the vials to prevent condensation. For best results, purchase new reagents if there is any doubt about their activity.
Potential Cause 2: Inappropriate Buffer Conditions
-
The two-step biotinylation process involving EDC/NHS chemistry has specific pH requirements for optimal efficiency.
-
Solution:
-
Activation Step: Perform the activation of your protein's carboxyl groups with EDC and NHS/Sulfo-NHS in a buffer with a pH of 4.5-6.0. A commonly used buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).
-
Coupling Step: For the subsequent coupling of this compound, the pH should be raised to 7.2-8.5. Phosphate-buffered saline (PBS) is a suitable choice for this step.
-
Crucially, avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) as they will compete with the reaction.
-
Potential Cause 3: Suboptimal Molar Ratios of Reagents
-
The relative concentrations of your protein, EDC, NHS, and this compound are critical for a successful reaction.
-
Solution: As a starting point, we recommend the molar ratios outlined in the table below. However, empirical optimization is often necessary for each specific protein.
Potential Cause 4: Insufficient Reaction Time or Inappropriate Temperature
-
Inadequate incubation times can lead to incomplete reactions.
-
Solution:
-
Activation: Incubate your protein with EDC and NHS for 15-30 minutes at room temperature.
-
Coupling: After adding this compound, allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. Longer incubation at a lower temperature can sometimes improve yield and protein stability.
-
Q2: I'm observing precipitation of my protein during the biotinylation reaction. What should I do?
A2: Protein precipitation can significantly reduce your yield of biotinylated product. Here are the likely culprits and solutions:
Potential Cause 1: High Concentration of EDC
-
Excessive amounts of EDC can sometimes lead to protein aggregation and precipitation.
-
Solution: If you are using a large molar excess of EDC and observing precipitation, try reducing the concentration. Refer to the recommended molar ratios in the table below and consider performing a titration experiment to find the optimal EDC concentration for your specific protein.
Potential Cause 2: Protein Instability in the Reaction Buffer
-
The change in pH or the addition of reagents may cause your protein to become unstable and aggregate.
-
Solution: Ensure your protein is soluble and stable in the chosen reaction buffers. It may be necessary to perform a buffer exchange prior to starting the biotinylation reaction to ensure compatibility.
Q3: How can I confirm that my protein is successfully biotinylated?
A3: There are several methods to assess the success of your biotinylation reaction:
-
HABA Assay: This colorimetric assay provides a quantitative measure of the moles of biotin per mole of protein.[1][2][3] The assay is based on the displacement of the HABA (4'-hydroxyazobenzene-2-carboxylic acid) dye from avidin by biotin, which leads to a decrease in absorbance at 500 nm.[1][2]
-
Western Blotting: This is a qualitative or semi-quantitative method to visualize the biotinylated protein.[4][5][6] After running your sample on an SDS-PAGE gel and transferring it to a membrane, you can probe with a streptavidin-HRP conjugate followed by a chemiluminescent substrate.[4][5] A band corresponding to the molecular weight of your protein will indicate successful biotinylation.
Q4: I'm observing high non-specific binding in my downstream applications with the biotinylated protein. How can I reduce this?
A4: Non-specific binding can be a significant issue, especially in applications like pull-down assays or imaging. Here are some strategies to mitigate it:
Potential Cause 1: Unreacted Biotinylating Reagent
-
Failure to remove excess, unreacted this compound can lead to high background signals.
-
Solution: After the biotinylation reaction, it is crucial to remove all non-reacted biotin. This can be achieved through dialysis, desalting columns, or size-exclusion chromatography.[1]
Potential Cause 2: Non-specific Interactions with Surfaces or Other Proteins
-
The biotinylated protein itself or the detection reagents may non-specifically adhere to surfaces or other proteins.
-
Solution:
-
Blocking: In applications like Western blotting or ELISA, ensure you use an appropriate blocking agent, such as bovine serum albumin (BSA) or non-fat dry milk, to minimize non-specific binding to the membrane or plate.[4][7]
-
Washing: Increase the stringency of your wash buffers. This can be achieved by increasing the salt concentration (e.g., NaCl) or adding a mild non-ionic detergent (e.g., Tween-20).[7][8][9]
-
Pre-clearing: In pull-down experiments, pre-clearing your lysate with beads that do not have streptavidin can help remove proteins that non-specifically bind to the bead matrix.[10]
-
Quantitative Data Summary
The following tables provide recommended starting conditions for your biotinylation experiments. Note that optimization may be necessary for your specific protein and application.
Table 1: Recommended Molar Ratios for Biotinylation Reaction
| Component | Recommended Molar Excess (relative to Protein) |
| EDC | 10-50 fold |
| Sulfo-NHS | 2-5 fold (relative to EDC) |
| This compound | 20-100 fold |
Table 2: Recommended Reaction Conditions
| Parameter | Activation Step | Coupling Step |
| pH | 4.5 - 6.0 | 7.2 - 8.5 |
| Buffer | MES | PBS |
| Temperature | Room Temperature | Room Temperature or 4°C |
| Duration | 15 - 30 minutes | 2 hours to Overnight |
Experimental Protocols
Protocol 1: Two-Step Biotinylation of a Protein using this compound
This protocol describes the covalent attachment of this compound to a protein containing accessible carboxyl groups.
Materials:
-
Protein to be biotinylated (in a suitable buffer, free of amines and carboxylates)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve your protein in the Activation Buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, prepare solutions of EDC, Sulfo-NHS, and this compound in an appropriate solvent (e.g., DMSO or water).
-
Activation of Carboxyl Groups:
-
Add EDC and Sulfo-NHS to the protein solution. Refer to Table 1 for recommended molar ratios.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Coupling of this compound:
-
Add this compound to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction: Add Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature to stop the reaction.
-
Purification: Remove excess reagents by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
Protocol 2: Quantification of Biotinylation using the HABA Assay [1][2][3][11]
This protocol allows for the determination of the degree of biotin incorporation.
Materials:
-
Biotinylated protein sample (purified from excess biotin)
-
HABA/Avidin solution
-
Spectrophotometer
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Pipette the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).
-
Add Biotinylated Sample: Add a known volume of your purified biotinylated protein sample to the cuvette and mix well.
-
Measure Final Absorbance: Once the absorbance reading stabilizes, record the value (A₅₀₀ HABA/Avidin/Biotin Sample).
-
Calculation: The concentration of biotin can be calculated using the Beer-Lambert law, with the change in absorbance being proportional to the amount of HABA displaced by biotin. The molar extinction coefficient for the HABA-avidin complex at 500 nm is typically 34,000 M⁻¹cm⁻¹.[1]
Protocol 3: Detection of Biotinylated Proteins by Western Blot [4][5][6]
This protocol provides a method for the qualitative detection of biotinylated proteins.
Materials:
-
Biotinylated protein sample
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
Nitrocellulose or PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Separate your biotinylated protein sample by SDS-PAGE.
-
Transfer: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific binding.
-
Streptavidin-HRP Incubation: Incubate the membrane with a suitable dilution of streptavidin-HRP in Blocking Buffer for 1 hour at room temperature.
-
Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound streptavidin-HRP.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
Visualizations
Diagram 1: Troubleshooting Workflow for Poor Biotinylation
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. fishersci.ie [fishersci.ie]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. fortislife.com [fortislife.com]
- 5. novopro.cn [novopro.cn]
- 6. CST | Cell Signaling Technology [cellsignal.com]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting streptavidin enrichment of biotinylated proteins. – P4EU [p4eu.org]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Optimizing Biotin-Streptavidin Assays by Minimizing Non-Specific Binding
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in immunoassays, with a specific clarification on the role of 6-N-Biotinylaminohexanol.
Clarification on the Role of this compound
Based on available information, This compound is not typically used as a blocking agent to reduce non-specific binding in immunoassays. Its chemical structure, featuring a biotin molecule linked to a hexanol chain with a reactive alcohol group, suggests its primary application is in the biotinylation of surfaces or molecules .[1] The terminal alcohol group can be functionalized to covalently attach the biotin moiety to various substrates, which can then be used in assays involving streptavidin-based detection.
This guide will therefore focus on established and effective methods for reducing non-specific binding in the context of biotin-streptavidin-based assays, a common source of high background signal and inaccurate results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high non-specific binding in a biotin-streptavidin-based ELISA?
High background in these assays can stem from several factors:
-
Inadequate Blocking: The blocking buffer may not be effectively masking all non-specific binding sites on the microplate wells.
-
Hydrophobic and Ionic Interactions: Antibodies and other proteins can non-specifically adhere to the polystyrene surface of the plate through hydrophobic or ionic forces.[2]
-
Endogenous Biotin: Samples (e.g., cell lysates, tissue extracts) may contain endogenous biotinylated proteins that are recognized by the streptavidin conjugate, leading to false-positive signals.
-
Excessive Antibody or Streptavidin Concentration: Using overly concentrated detection reagents can lead to increased non-specific binding.
-
Insufficient Washing: Inadequate washing steps can leave unbound reagents behind, contributing to high background.
-
Cross-Reactivity: The secondary antibody may be cross-reacting with other molecules in the sample.
Q2: How can I prevent non-specific binding of streptavidin conjugates?
To minimize non-specific binding of streptavidin conjugates, consider the following strategies:
-
Optimize Streptavidin-HRP Concentration: Perform a titration experiment to determine the optimal concentration of the streptavidin-HRP conjugate that provides a good signal-to-noise ratio.
-
Use a High-Quality Blocking Buffer: Employ a blocking buffer that is effective at preventing non-specific protein binding. Common choices include Bovine Serum Albumin (BSA), casein, or normal serum from the species in which the secondary antibody was raised.
-
Add Detergents to Wash Buffers: Including a non-ionic detergent like Tween-20 (typically at 0.05%) in your wash buffers can help to reduce hydrophobic interactions.
-
Block Endogenous Biotin: If your samples are known to contain endogenous biotin, pre-incubate the samples with an avidin/streptavidin solution to block the endogenous biotin, followed by an incubation with free biotin to saturate the biotin-binding sites on the avidin/streptavidin.
Q3: What are the best practices for the blocking step in an ELISA?
For an effective blocking step:
-
Choice of Blocking Agent: The ideal blocking agent will depend on the specific assay system. While BSA is widely used, casein or non-fat dry milk can be effective alternatives.[3] However, be aware that milk-based blockers may contain endogenous biotin and should be avoided in biotin-streptavidin systems.
-
Incubation Time and Temperature: Typically, blocking is performed for at least 1-2 hours at room temperature or overnight at 4°C.
-
Concentration: Use the blocking agent at an optimal concentration, which may require some empirical testing. For BSA, a concentration of 1-5% is common.
Troubleshooting Guide: High Non-Specific Binding
| Problem | Potential Cause | Recommended Solution |
| High background in all wells (including blanks) | Inadequate blocking | - Increase blocking incubation time or temperature.- Try a different blocking agent (e.g., switch from BSA to casein, or use a commercial blocking buffer).- Ensure the blocking buffer covers the entire surface of the well. |
| Excessive concentration of detection antibody or streptavidin-HRP | - Perform a titration (checkerboard) to determine the optimal concentration of the detection antibody and streptavidin-HRP. | |
| Insufficient washing | - Increase the number of wash cycles (e.g., from 3 to 5).- Increase the volume of wash buffer per well.- Increase the soaking time for each wash step.- Ensure complete removal of wash buffer after each step by inverting and tapping the plate on a clean paper towel. | |
| High background only in sample wells | Endogenous biotin in the sample | - Implement an endogenous biotin blocking step using an avidin/biotin blocking kit. |
| Cross-reactivity of secondary antibody | - Use a pre-adsorbed secondary antibody to minimize cross-reactivity.- Run a control with the secondary antibody only to check for non-specific binding. | |
| Matrix effects from the sample | - Dilute the sample further in an appropriate diluent buffer.- Use a sample diluent that contains a blocking agent. |
Experimental Protocols
Protocol 1: Standard ELISA Blocking Procedure
-
After coating the wells with the capture antibody and washing, add 200-300 µL of blocking buffer to each well.
-
Common blocking buffers include:
-
1-5% (w/v) BSA in PBS or TBS.
-
1% (w/v) Casein in PBS or TBS.
-
Commercial blocking buffers.
-
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the plate 3-5 times with wash buffer (e.g., PBS or TBS with 0.05% Tween-20).
-
Proceed with the addition of samples or standards.
Protocol 2: Endogenous Biotin Blocking
This protocol should be performed after the blocking step and before the addition of the biotinylated detection antibody.
-
To each well, add 100 µL of an avidin or streptavidin solution (e.g., 10 µg/mL in PBS) and incubate for 15-30 minutes at room temperature.
-
Wash the wells thoroughly with wash buffer.
-
Add 100 µL of a free biotin solution (e.g., 10 µg/mL in PBS) to each well and incubate for 15-30 minutes at room temperature. This step saturates the biotin-binding sites of the added avidin/streptavidin.
-
Wash the wells thoroughly with wash buffer.
-
Proceed with the addition of the biotinylated detection antibody.
Visualizing Experimental Workflows and Concepts
References
- 1. This compound, 106451-92-7 | BroadPharm [broadpharm.com]
- 2. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-N-Biotinylaminohexanol Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on using 6-N-Biotinylaminohexanol for labeling experiments. Find answers to frequently asked questions, troubleshoot common issues, and follow our detailed experimental protocols for successful conjugation.
Introduction: Activating this compound for Labeling
This compound is a biotin derivative that contains a terminal alcohol group on its hexanol spacer arm.[1] This alcohol group is not reactive towards common functional groups on proteins, such as primary amines. To be used in labeling experiments, the alcohol must first be "activated" by converting it into a more reactive functional group. A common strategy is to create an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins and other molecules to form stable amide bonds.[2][3][4]
The following diagram illustrates the two-stage process: first, the activation of this compound, and second, the reaction of the activated biotin with a primary amine on a target protein.
References
Technical Support Center: Post-Biotinylation Cleanup
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing excess, unconjugated 6-N-Biotinylaminohexanol following labeling reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during this critical purification step.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after a labeling reaction?
A1: Excess, unconjugated this compound can lead to significant issues in downstream applications. Because the biotin-streptavidin interaction is one of the strongest non-covalent bonds known, free biotin will compete with your biotinylated molecule for binding sites on avidin or streptavidin conjugates.[1][2] This can result in high background signals, reduced assay sensitivity, and false negatives in applications like pull-down assays, ELISA, and western blotting.[2][3]
Q2: What are the most common methods for removing free biotin?
A2: The primary methods for removing small molecules like this compound from larger, biotinylated macromolecules are based on size differences or affinity. The most common techniques include dialysis, size-exclusion chromatography (also known as gel filtration or desalting), and affinity purification using streptavidin-coated beads.[4][5][6][7]
Q3: How do I choose the best removal method for my experiment?
A3: The choice of method depends on several factors, including the molecular weight of your target molecule, sample volume, desired purity, and the time available.
-
Dialysis is gentle and effective for large sample volumes but is a time-consuming process.[5][8]
-
Size-Exclusion Chromatography (e.g., spin columns) is rapid and ideal for small sample volumes.[3][4][9]
-
Affinity Purification offers high purity by specifically capturing biotinylated molecules, but elution can be harsh, potentially affecting protein function.[1][10]
Q4: What is the molecular weight of this compound?
A4: The molecular weight of this compound is 343.48 g/mol .[11][12][13] This small size is key to its successful separation from much larger biotinylated proteins or antibodies using size-based purification methods.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of Biotinylated Molecule | Precipitation during labeling: Over-biotinylation can alter the solubility and properties of the target molecule, leading to precipitation.[3][14][15] | Optimize the molar ratio of the biotinylation reagent to your target molecule. A lower ratio may be necessary. |
| Non-specific binding: The molecule may be sticking to the dialysis membrane or chromatography resin.[14] | For dialysis, consider using a different type of membrane. For chromatography, pre-treat the column with a blocking agent like BSA, if compatible with your downstream application. | |
| Incorrect MWCO: The Molecular Weight Cut-Off (MWCO) of the dialysis membrane or spin column is too large, allowing the target molecule to pass through. | Ensure the MWCO is significantly smaller than the molecular weight of your target molecule. A general rule is to choose an MWCO that is 1/2 to 1/3 the size of your molecule of interest.[8] | |
| High Background in Downstream Assays | Incomplete removal of free biotin: Residual unconjugated biotin is saturating the streptavidin/avidin binding sites.[2][3] | Re-purify the sample. Consider using a more stringent method or a combination of methods (e.g., a spin column followed by dialysis). Increase the duration or number of buffer exchanges during dialysis.[5][6] |
| Over-labeling of the molecule: Attaching too many biotin molecules can lead to non-specific binding in subsequent assays.[14][15] | Reduce the molar ratio of this compound to your target molecule during the labeling reaction. | |
| Antibody/Protein Inactivity After Purification | Harsh elution conditions: Eluting biotinylated molecules from streptavidin affinity columns often requires denaturing conditions (e.g., 8 M guanidine-HCl, pH 1.5), which can irreversibly damage the protein.[10][16] | Use monomeric avidin resins, which have a lower binding affinity for biotin and allow for elution under milder conditions (e.g., using excess free biotin).[16] Alternatively, use a size-based separation method like dialysis or a desalting column, which are gentler on the sample.[8] |
Method Comparison
| Method | Principle | Typical Sample Volume | Processing Time | Pros | Cons |
| Dialysis | Size-based separation via a semi-permeable membrane.[5][8] | 100 µL - 100 mL | 4 hours - Overnight | Gentle on sample; High recovery; Cost-effective for large volumes. | Time-consuming; Requires large volumes of buffer; Potential for sample dilution.[2] |
| Size-Exclusion / Desalting Spin Columns | Size-based separation by chromatography resin.[4][17] | 20 µL - 2.5 mL | < 15 minutes | Rapid; High recovery; Minimal sample dilution.[3] | Limited to small sample volumes; Resin can be a one-time use. |
| Streptavidin Affinity Chromatography | Specific binding of biotin to immobilized streptavidin.[1][10] | 100 µL - 50 mL | 1 - 2 hours | High purity; Can concentrate the sample. | Elution often requires harsh, denaturing conditions; High cost of resin; Strong binding can make elution difficult.[10][16] |
| Magnetic Beads | Biotinylated molecules bind to streptavidin-coated magnetic beads.[2][18] | 10 µL - 10 mL | < 30 minutes | Very rapid; Easy to handle and automate; High purity. | Can be expensive; Potential for non-specific binding to beads; Sample loss during wash steps.[2] |
Detailed Experimental Protocols
Protocol 1: Removal by Dialysis
This method is suitable for removing free biotin from protein samples when time is not a critical factor and the sample volume is relatively large.
Workflow Diagram:
Caption: Workflow for removing excess biotin using dialysis.
Methodology:
-
Prepare Dialysis Membrane: Select a dialysis tubing or cassette with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your biotinylated molecule (e.g., 10 kDa MWCO for a 50 kDa protein). Prepare the membrane according to the manufacturer's instructions, which typically involves hydration in dialysis buffer.[19]
-
Load Sample: Pipette your sample containing the biotinylated molecule and excess this compound into the prepared dialysis tubing/cassette.
-
Perform Dialysis:
-
Buffer Exchange: Discard the dialysis buffer and replace it with fresh, chilled buffer.
-
Repeat Dialysis: Continue to dialyze for another 2-4 hours.
-
Final Dialysis: Change the buffer one last time and allow the sample to dialyze overnight at 4°C to ensure complete removal of the free biotin.[5][19]
-
Sample Recovery: Carefully remove the sample from the tubing/cassette. The sample is now purified and ready for downstream applications.
Protocol 2: Removal by Desalting Spin Column
This method is ideal for the rapid cleanup of small sample volumes (typically 20-700 µL).
Workflow Diagram:
Caption: Workflow for removing excess biotin using a desalting spin column.
Methodology:
-
Prepare Spin Column: Prepare the spin column according to the manufacturer's protocol. This typically involves:
-
Breaking off the bottom closure and placing the column in a collection tube.
-
Centrifuging for 1-2 minutes at the recommended speed (e.g., 1,500 x g) to remove the storage buffer.[3]
-
-
Equilibrate Column:
-
Place the column in a new collection tube.
-
Add equilibration buffer (e.g., PBS) to the column.
-
Centrifuge again and discard the flow-through buffer. Repeat this step 2-3 times.[19]
-
-
Load Sample: Place the column in a fresh collection tube. Slowly apply the biotinylated sample to the center of the resin bed.
-
Purify Sample: Centrifuge the column for the time and speed recommended by the manufacturer (e.g., 2 minutes at 1,500 x g).[3]
-
Collect Sample: The purified sample containing the biotinylated molecule will be in the collection tube. The excess this compound is retained in the column resin.[3]
Protocol 3: Removal by Streptavidin Magnetic Beads
This protocol describes the capture of the desired biotinylated molecule, allowing the excess free biotin to be washed away.
Workflow Diagram:
References
- 1. goldbio.com [goldbio.com]
- 2. bioclone.net [bioclone.net]
- 3. benchchem.com [benchchem.com]
- 4. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. biochemistry - How do I remove free biotin after biotin-protein conjugation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]
- 11. This compound - CD Biosynsis [biosynsis.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. scbt.com [scbt.com]
- 14. researchgate.net [researchgate.net]
- 15. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Biotin-Tagged Protein Purification [gbiosciences.com]
- 17. Introduction to Size Exclusion Chromatography | Bio-Rad [bio-rad.com]
- 18. Cat# 0148 One-Step Free Biotin Removal Kit | Hygia Reagents, Inc. [hygiareagents.com]
- 19. creative-biostructure.com [creative-biostructure.com]
Technical Support Center: 6-N-Biotinylaminohexanol Conjugates
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of conjugates formed using 6-N-Biotinylaminohexanol.
Frequently Asked Questions (FAQs) about Stability
Q1: What are the primary factors that influence the stability of my this compound conjugate?
A1: The stability of your conjugate is primarily influenced by the nature of the bond formed between this compound and your molecule of interest, as well as the storage and experimental conditions. Key factors include:
-
pH: The amide bond within the this compound linker itself is highly stable across a pH range of 5-9.[1] However, the linkage used to attach the hexanol's alcohol group to your target molecule (e.g., an ester bond) may be susceptible to hydrolysis under acidic or basic conditions.[2]
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other degradation pathways.[2][3] While the streptavidin-biotin interaction is remarkably thermostable (Tm increases to 112°C upon binding), the conjugate's chemical bonds are the weaker point.[4][5]
-
Enzymes: If the conjugate is used in biological samples like human plasma, enzymes such as proteases or esterases can cleave the conjugate, particularly if it's a protein or contains susceptible linker chemistry.[6] Some studies have shown that various biotin-protein bonds are susceptible to hydrolysis by factors present in human plasma.[6]
-
Oxidizing/Reducing Agents: The presence of strong oxidizing or reducing agents can potentially affect the integrity of the conjugate, depending on the nature of the target molecule.
Q2: How should I store my this compound conjugates to ensure maximum long-term stability?
A2: Proper storage is crucial for maintaining the functionality of your conjugate. The stability is often more dependent on the protein or molecule that is biotinylated rather than the biotin label itself, which is very stable.[7]
-
Temperature: For long-term storage, freezing at -20°C or -80°C is recommended.[7][8][9][10]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to store the conjugate in small, single-use aliquots.[7][8]
-
Additives: For protein conjugates, adding a cryoprotectant like glycerol (to a final concentration of 50%) can prevent freezing at -20°C and protect against freeze-thaw damage.[7] Adding a carrier protein like BSA can also enhance long-term stability.[9]
-
Avoid Frost-Free Freezers: Do not use "no-frost" freezers for storage, as their temperature cycling can degrade the conjugate.[9]
Q3: My biotinylated conjugate is showing reduced activity or signal in my binding assay (e.g., ELISA, pull-down). What could be the cause?
A3: A weak or no signal can stem from several issues related to conjugate stability or assay conditions:
-
Conjugate Degradation: The chemical linkage may have hydrolyzed due to improper storage (pH, temperature) or enzymatic activity in your samples.[6]
-
Insufficient Biotinylation: The initial labeling reaction may have been inefficient, resulting in a low degree of biotin incorporation.[11][12]
-
Protein Denaturation: Repeated freeze-thaw cycles or improper storage may have denatured the protein component of the conjugate, affecting its binding capability.[7]
-
Assay Interference: Components in your sample or buffers could be interfering with the biotin-streptavidin interaction. For example, using blocking buffers containing milk can introduce endogenous biotin, leading to high background or masked signals.[12]
-
Reagent Issues: The streptavidin conjugate (e.g., Streptavidin-HRP) may have lost activity. Always use fresh or properly stored reagents.[11][13]
Q4: I am observing unexpected cleavage of the biotin tag from my molecule of interest. What are the potential reasons?
A4: Unintended cleavage points to the instability of the chemical bond connecting the this compound to your target molecule.
-
Hydrolysis: If you formed an ester linkage to the hexanol group, it is susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures.[2] Amide bonds are significantly more stable.[1][2]
-
Enzymatic Cleavage: Biological samples may contain enzymes that recognize and cleave the linker or the target molecule near the conjugation site.[6]
-
Chemically Labile Linkers: While this compound itself is stable, if it was further modified with a chemically cleavable moiety (e.g., disulfide bond, diazobenzene), cleavage could be triggered by reducing agents or specific pH conditions present in your experiment.[14][15][16]
Troubleshooting Guides
Issue 1: Weak or No Signal in a Biotin-Based Assay
| Possible Cause | Recommended Solution |
| Degraded Conjugate | Verify storage conditions (temperature, pH, aliquots). Prepare a fresh batch of the conjugate if degradation is suspected.[17] |
| Low Biotin Labeling | Optimize the biotinylation protocol. Ensure the pH of the reaction buffer is optimal (typically pH 8.2-8.5 for NHS esters) and that the buffer is free of interfering primary amines (e.g., Tris).[8] |
| Inactive Detection Reagent | Use a fresh vial of streptavidin-HRP or other detection reagent. Titrate the reagent to find the optimal concentration.[11][12][13] |
| Insufficient Washing | Increase the number and duration of wash steps to reduce background and remove unbound reagents.[13][17] |
| Incorrect Buffer Composition | Ensure assay buffers are compatible with the target and do not contain interfering substances. Avoid milk-based blockers if possible.[11][12] |
| Incubation Times Too Short | Increase incubation times for sample, antibody, or detection reagent steps as recommended by the assay protocol.[11][13] |
Issue 2: High Background Signal
| Possible Cause | Recommended Solution |
| Non-Specific Binding | Optimize blocking steps by trying different blocking agents (e.g., BSA instead of milk) or increasing blocking time. Add a mild detergent like Tween-20 (0.05-0.1%) to wash buffers.[12] |
| Excess Detection Reagent | Titrate the streptavidin-HRP or other detection reagent to determine the optimal concentration that provides a good signal-to-noise ratio.[11] |
| Contaminated Reagents | Use fresh, high-purity reagents and buffers.[13] |
| Insufficient Washing | Thoroughly wash wells between steps to remove all unbound reagents. Increase the volume and number of washes if necessary.[17] |
Data Presentation
Table 1: Relative Stability of Amide vs. Ester Linkages This table summarizes the general stability of amide bonds, such as the one within the this compound linker, compared to ester bonds, which might be used to conjugate it to a target molecule.
| Linkage Type | pH Stability | Temperature Stability | Enzymatic Stability | Key Characteristic |
| Amide Bond | High stability in pH 5-9 range.[1] Hydrolysis is negligible over hundreds of hours at physiological pH.[2] | Generally stable; high temperatures required for non-enzymatic cleavage. | Resistant to general proteases but can be cleaved by specific amidases.[18] | Very stable, with a half-life of many years in neutral solution.[1] |
| Ester Bond | Susceptible to hydrolysis under both acidic and basic conditions.[2] | Degradation rate increases significantly with temperature.[2] | Readily cleaved by esterase enzymes present in biological fluids.[6] | More labile and often used in designing cleavable linkers. |
Experimental Protocols
Protocol: Assessing Conjugate Stability via HPLC
This protocol outlines a general method to assess the stability of your this compound conjugate over time using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the amount of intact conjugate and detect the appearance of degradation products under various stress conditions.[19]
Materials:
-
This compound conjugate
-
HPLC system with a UV-Vis or PDA detector (MS detector is recommended for peak identification)[20]
-
Reverse-phase C18 column (e.g., 3 µm, 100 mm x 3.0 mm)[20]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Forced degradation reagents: 1 N HCl, 1 N NaOH, 30% H₂O₂[21]
-
Temperature-controlled incubator or water bath
Methodology:
-
Initial Method Development:
-
Dissolve a small amount of the conjugate in a suitable diluent (e.g., 50% acetonitrile in water) to a concentration of ~1 mg/mL.[20]
-
Develop a gradient elution method to separate the intact conjugate from potential impurities or degradation products. A common starting gradient is 5-100% Mobile Phase B over 10-20 minutes.[20]
-
Identify the retention time and peak area of the intact conjugate.
-
-
Forced Degradation (Stress Testing): [22]
-
Prepare separate solutions of your conjugate (~25-50 µg/mL) under the following conditions:
-
Acid Hydrolysis: Mix with 1 N HCl and incubate at 60°C for 24-48 hours.[21]
-
Base Hydrolysis: Mix with 1 N NaOH and incubate at 60°C for 24-48 hours.[21]
-
Oxidation: Mix with 30% H₂O₂ and incubate at 37°C for 48 hours.[21]
-
Thermal Stress: Incubate a solution of the conjugate in a neutral buffer at 60°C for 48 hours.[21]
-
Control: Keep a solution of the conjugate at 4°C.
-
-
Before injection, neutralize the acidic and basic samples.
-
-
HPLC Analysis:
-
Inject the control and each stressed sample into the HPLC system.
-
Monitor the chromatograms for a decrease in the peak area of the intact conjugate and the appearance of new peaks corresponding to degradation products.
-
A PDA detector can be used to assess peak purity to ensure new peaks are not co-eluting with the main peak.[21]
-
-
Data Interpretation:
-
Calculate the percentage of remaining intact conjugate in each stressed sample relative to the control.
-
The results will indicate the stability of your conjugate under different chemical and physical stresses, helping to identify optimal storage and handling conditions.
-
Visualizations
Caption: Workflow for assessing conjugate stability using HPLC.
Caption: Troubleshooting logic for a low signal in a biotin-based assay.
Caption: Potential degradation of a conjugate via ester bond hydrolysis.
References
- 1. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry [aimspress.com]
- 5. researchgate.net [researchgate.net]
- 6. Instability of the biotin-protein bond in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jenabioscience.com [jenabioscience.com]
- 9. sysy.com [sysy.com]
- 10. support.biossusa.com [support.biossusa.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. Traceless Cleavage of Protein–Biotin Conjugates under Biologically Compatible Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. blog.abclonal.com [blog.abclonal.com]
- 18. youtube.com [youtube.com]
- 19. openaccessjournals.com [openaccessjournals.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 6-N-Biotinylaminohexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 6-N-Biotinylaminohexanol in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it different from other biotinylation reagents?
This compound is a biotinylation reagent that contains a biotin moiety linked to a hexanol spacer arm, which terminates in a primary hydroxyl (-OH) group.[1] Unlike more common N-hydroxysuccinimide (NHS) ester-based biotinylation reagents that directly react with primary amines on proteins, this compound's terminal hydroxyl group must first be activated to become reactive for conjugation to biomolecules. This makes it a versatile intermediate for creating custom biotinylation strategies.[2]
Q2: How do I dissolve this compound?
Like many biotinylation reagents, this compound has limited solubility in aqueous buffers.[2] It is recommended to first dissolve the reagent in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[2][3][4][5] This stock solution can then be added to your aqueous reaction buffer. It is advisable not to exceed a final organic solvent concentration of 10-20% in the reaction mixture to avoid protein denaturation.[3]
Q3: How do I activate the terminal hydroxyl group of this compound for conjugation?
The terminal hydroxyl group is not reactive on its own and requires chemical activation to be conjugated to other molecules. Two common methods for activating hydroxyl groups for bioconjugation are:
-
Activation with 1,1'-Carbonyldiimidazole (CDI): CDI reacts with the hydroxyl group to form a highly reactive imidazole carbamate intermediate. This intermediate can then react with primary amines on a target molecule to form a stable carbamate linkage.[6][7][8][9]
-
Tosylation: The hydroxyl group can be converted into a good leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylated biotin reagent can then react with nucleophiles such as amines or thiols.[10][11][12][13][14]
Q4: What are the advantages of the hexanol spacer arm in this compound?
The biotin-binding pocket of avidin and streptavidin is located deep within the protein structure. The hexanol spacer arm in this compound helps to reduce steric hindrance, allowing the biotin moiety to bind more efficiently to avidin or streptavidin. This can lead to improved detection sensitivity and binding capacity in assays.
Q5: How can I quantify the amount of biotin conjugated to my molecule?
Several methods are available to determine the biotin-to-molecule ratio:
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: This is a colorimetric method where the displacement of HABA from avidin by biotin results in a decrease in absorbance at 500 nm.[15][16]
-
Fluorescent-Based Assays: These kits use fluorescently labeled avidin or biotin derivatives and offer higher sensitivity than the HABA assay.[15][16][17]
-
QuantTag™ Biotin Quantitation Kit: This method involves a chemical reaction that produces a colored product, which can be quantified spectrophotometrically.[16][18]
Troubleshooting Guides
Issue 1: Low or No Biotin Labeling
| Possible Cause | Troubleshooting Step |
| Inefficient activation of the hydroxyl group | Ensure that the activation reaction (e.g., with CDI or TsCl) is performed in anhydrous conditions, as these reagents are sensitive to moisture. Use fresh, high-quality activation reagents. |
| Hydrolysis of the activated biotin reagent | Activated biotin reagents can be unstable in aqueous solutions, especially at alkaline pH. Prepare the activated reagent fresh and use it immediately for conjugation. |
| Suboptimal pH for conjugation | The optimal pH for the conjugation reaction depends on the target functional group. For reactions with primary amines, a pH range of 7.2-8.5 is generally recommended.[19] |
| Presence of interfering substances in the buffer | Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the target molecule for the activated biotin reagent. Use a non-interfering buffer such as PBS or HEPES. |
Issue 2: High Background/Non-Specific Binding in Pull-Down Assays
| Possible Cause | Troubleshooting Step |
| Non-specific binding to streptavidin beads | Pre-clear the cell lysate by incubating it with streptavidin beads before adding your biotinylated bait. Block the streptavidin beads with a blocking buffer containing BSA or another irrelevant protein before incubation with the lysate.[20] |
| Hydrophobic or ionic interactions | Increase the stringency of your wash buffers. This can be achieved by increasing the salt concentration (e.g., up to 250 mM NaCl) or adding a mild non-ionic detergent (e.g., 0.05-0.1% Tween-20).[21][22] |
| Insufficient washing | Increase the number and duration of wash steps after incubating the beads with the lysate to remove unbound and weakly interacting proteins. |
| Endogenous biotinylated proteins in the lysate | While often a minor issue, consider performing a pre-clearing step with streptavidin beads to deplete endogenously biotinylated proteins from your lysate.[20] |
Issue 3: Poor Solubility of the Biotinylated Molecule
| Possible Cause | Troubleshooting Step |
| Hydrophobic nature of biotin | The addition of the hydrophobic biotin tag can decrease the solubility of the target molecule. Perform the biotinylation and subsequent assays in buffers containing mild non-ionic detergents. |
| Protein aggregation | Over-biotinylation can lead to protein aggregation and precipitation. Optimize the molar ratio of the biotin reagent to your target molecule to achieve a lower degree of labeling. |
Experimental Protocols
Protocol 1: Activation of this compound with CDI and Conjugation to a Protein
This protocol describes a two-step process: first, the activation of the hydroxyl group of this compound with 1,1'-Carbonyldiimidazole (CDI), followed by the conjugation of the activated biotin reagent to a protein containing primary amines.
Materials:
-
This compound
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous DMSO
-
Protein to be labeled in a suitable buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Activation of this compound: a. Dissolve this compound and CDI in a 1:1.5 molar ratio in anhydrous DMSO to prepare a 10 mM solution of the biotin reagent. b. Incubate the mixture for 2 hours at room temperature with gentle mixing, protected from moisture. This forms the CDI-activated biotin reagent.
-
Protein Biotinylation: a. Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4). b. Add the freshly prepared CDI-activated biotin reagent to the protein solution at a desired molar excess (e.g., 10- to 50-fold molar excess over the protein). c. Incubate the reaction for 2 hours at room temperature with gentle stirring.
-
Quenching and Purification: a. Quench the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to consume any unreacted CDI-activated biotin. b. Incubate for 30 minutes at room temperature. c. Remove the excess, unreacted biotin reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.
-
Quantification: a. Determine the protein concentration and the degree of biotinylation using a suitable method (e.g., HABA assay).
Protocol 2: Pull-Down Assay Using a Biotinylated Bait Protein
This protocol outlines the general steps for performing a pull-down assay to identify protein-protein interactions using a biotinylated "bait" protein.
Materials:
-
Biotinylated bait protein
-
Cell lysate containing potential "prey" proteins
-
Streptavidin-conjugated magnetic or agarose beads
-
Wash buffer (e.g., PBS with 150 mM NaCl and 0.05% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)
Procedure:
-
Bead Preparation: a. Resuspend the streptavidin beads and wash them twice with wash buffer. b. Block the beads by incubating them with a blocking buffer (e.g., wash buffer containing 1% BSA) for 1 hour at 4°C.
-
Immobilization of Bait Protein: a. Incubate the blocked beads with your biotinylated bait protein for 1-2 hours at 4°C on a rotator to allow the biotin-streptavidin interaction. b. Wash the beads three times with wash buffer to remove any unbound bait protein.
-
Pull-Down: a. Add the cell lysate to the beads with the immobilized bait protein. b. Incubate for 2-4 hours or overnight at 4°C on a rotator to allow the bait-prey interaction.
-
Washing: a. Pellet the beads and discard the supernatant. b. Wash the beads extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.
-
Elution: a. Elute the bound proteins from the beads. For analysis by SDS-PAGE and Western blotting, you can directly add SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Analysis: a. Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting with an antibody against the suspected prey protein.
Quantitative Data
The following table provides representative data on the effect of the molar ratio of a biotinylation reagent on the degree of labeling of an antibody. While this data is for an NHS-ester biotin, a similar trend would be expected when using activated this compound, although the optimal ratios may differ.
| Molar Ratio (Biotin Reagent:Antibody) | Biotin Molecules per Antibody (Mean ± SD) |
| 5:1 | 2.5 ± 0.3 |
| 10:1 | 5.1 ± 0.6 |
| 20:1 | 9.8 ± 1.1 |
| 50:1 | 15.2 ± 1.8 |
Note: This is example data. The optimal molar ratio for your specific application should be determined empirically.
Visualizations
Experimental Workflow for Biotin Pull-Down Assay
Caption: Workflow for a typical biotin pull-down assay.
Signaling Pathway Interaction Study
Caption: A generic signaling pathway for interaction studies.
References
- 1. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. goldbio.com [goldbio.com]
- 6. Carbonyldiimidazole (CDI) - Wordpress [reagents.acsgcipr.org]
- 7. Imidazole Transfer from 1,1'-Carbonyldimidazole and 1,1'-(Thiocarbonyl)diimidazole to Alcohols. A New Protocol for the Conversion of Alcohols to Alkylheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 13. rsc.org [rsc.org]
- 14. usiena-air.unisi.it [usiena-air.unisi.it]
- 15. ビオチン定量キット | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. mesoscale.com [mesoscale.com]
- 17. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. vectorlabs.com [vectorlabs.com]
- 19. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Improving Solubility of 6-N-Biotinylaminohexanol Labeled Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered when working with proteins labeled with 6-N-Biotinylaminohexanol.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems leading to the precipitation of your biotinylated protein.
Problem: My protein precipitated after biotinylation.
Precipitation of proteins after biotinylation is a common issue that can arise from several factors, including the properties of the protein itself, the extent of biotinylation, and the buffer conditions.[1][2]
Potential Cause 1: Over-modification of the protein.
Excessive labeling of surface lysines with biotin can alter the protein's isoelectric point and increase its hydrophobicity, leading to aggregation and precipitation.[1][2] The biotin molecule itself is also hydrophobic, which can contribute to solubility issues.[3]
Recommended Actions:
-
Reduce the molar excess of the biotinylation reagent: Start with a lower biotin-to-protein ratio during the labeling reaction.[1][4] It is recommended to perform initial studies with molar coupling ratios of 10:1 to 40:1.[5]
-
Optimize the reaction time and temperature: Shorter incubation times or performing the reaction at a lower temperature (e.g., 4°C) can help control the extent of biotinylation.[6]
-
Consider site-specific biotinylation: If random lysine labeling is problematic, explore enzymatic biotinylation methods that target a specific site, which can result in a more homogenous and soluble product.[4]
Potential Cause 2: Suboptimal buffer conditions.
The pH, ionic strength, and composition of the buffer can significantly impact the solubility of the biotinylated protein.
Recommended Actions:
-
Adjust the buffer pH: The pH of the buffer should be at least 1 pH unit away from the isoelectric point (pI) of the protein to maintain a net charge and promote solubility.[7][] For amine-reactive biotinylation, a pH range of 7-9 is generally optimal for the reaction, but the final storage buffer may need to be adjusted.[6]
-
Optimize the salt concentration: Inadequate or excessive salt concentrations can lead to protein precipitation. Empirically test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal level for your protein.[7][]
-
Include solubility-enhancing additives: A variety of additives can be included in the buffer to improve the solubility of the biotinylated protein.
Potential Cause 3: Inherent properties of the protein.
Some proteins are intrinsically prone to aggregation, and the addition of biotin can exacerbate this issue.
Recommended Actions:
-
Work with lower protein concentrations: High protein concentrations can favor aggregation. Try performing the biotinylation reaction and storing the labeled protein at a lower concentration.
-
Incorporate a hydrophilic linker: The this compound linker is relatively short and hydrophobic. Using a biotinylation reagent with a longer, more hydrophilic linker, such as one containing polyethylene glycol (PEG), can significantly improve the solubility of the labeled protein.[9][10][11][12]
Frequently Asked Questions (FAQs)
Q1: Why is my biotinylated protein precipitating out of solution?
Protein precipitation after biotinylation can be caused by several factors, including over-modification of the protein, which alters its surface charge and hydrophobicity.[1][2] Suboptimal buffer conditions, such as a pH close to the protein's isoelectric point or an inappropriate salt concentration, can also lead to insolubility.[7][] Furthermore, the inherent properties of the protein and the hydrophobicity of the biotin label itself can contribute to aggregation.[3]
Q2: How can I improve the solubility of my this compound labeled protein?
To improve solubility, you can try several strategies. First, optimize the biotinylation reaction by reducing the molar ratio of the biotin reagent to the protein to avoid over-labeling.[1] Second, adjust your buffer by ensuring the pH is far from the protein's pI and by testing different salt concentrations.[7][] You can also include solubility-enhancing additives like glycerol, sugars, or certain amino acids in your buffer.[][13] Using a biotinylation reagent with a more hydrophilic linker, such as a PEG linker, is also a highly effective approach.[9][10][11]
Q3: What are some common additives that can help to keep my biotinylated protein in solution?
A variety of additives can be used to enhance protein solubility. These are often referred to as osmolytes or co-solvents.[][13] Common examples include:
-
Polyols: Glycerol (typically 5-20%) and sorbitol can stabilize proteins and increase solubility.
-
Sugars: Sucrose and trehalose (often at 5-10%) are effective protein stabilizers.[]
-
Amino Acids: Arginine and proline are known to suppress protein aggregation and improve solubility.[13]
-
Detergents: Mild, non-ionic detergents like Triton X-100 or NP-40 can be used, particularly if your protein is a membrane protein or has hydrophobic patches.[][14] However, be mindful that detergents may interfere with downstream applications.
Q4: Can the type of biotinylation linker affect the solubility of my protein?
Yes, the linker arm of the biotinylation reagent plays a crucial role in the solubility of the final conjugate.[11] Linkers that incorporate polyethylene glycol (PEG) are particularly effective at increasing the hydrophilicity and solubility of the labeled protein.[9][10][12] The this compound linker is relatively hydrophobic, so switching to a reagent with a PEG linker is a recommended strategy if you are experiencing solubility issues.
Q5: How do I remove excess, unreacted biotin after the labeling reaction?
It is important to remove any unreacted biotinylation reagent after the reaction is complete, as it can interfere with downstream applications. Common methods for removing small molecules from protein solutions include:
-
Dialysis or Buffer Exchange: This is a straightforward method for removing small molecules from larger proteins.
-
Size Exclusion Chromatography (SEC): Gel filtration columns, such as PD-10 desalting columns, are effective for separating the labeled protein from the smaller, unreacted biotin.[6]
-
Centrifugal Filters: Devices like Amicon Ultra filters can be used to concentrate the protein and remove small molecules, although some protein loss may occur.[15]
Data Presentation
Table 1: Common Additives to Improve the Solubility of Biotinylated Proteins
| Additive Class | Examples | Typical Working Concentration | Mechanism of Action |
| Polyols | Glycerol, Sorbitol | 5-20% (v/v) | Stabilizes protein structure by preferential hydration. |
| Sugars | Sucrose, Trehalose | 5-10% (w/v) | Excluded from the protein surface, promoting a more compact and soluble state.[] |
| Amino Acids | L-Arginine, L-Proline | 50-500 mM | Suppress aggregation by interacting with hydrophobic patches on the protein surface.[13] |
| Salts | NaCl, KCl, (NH₄)₂SO₄ | 150-500 mM | Modulate electrostatic interactions and can increase solubility through the "salting in" effect.[] |
| Non-ionic Detergents | Triton X-100, NP-40, Tween 20 | 0.01-1% (v/v) | Solubilize hydrophobic regions of proteins, preventing aggregation.[][14] |
Experimental Protocols & Visualizations
Experimental Workflow for Troubleshooting Protein Solubility
The following workflow provides a systematic approach to addressing the precipitation of your this compound labeled protein.
Caption: Troubleshooting workflow for improving the solubility of biotinylated proteins.
Logical Relationship of Factors Affecting Biotinylated Protein Solubility
The solubility of a biotinylated protein is a multifactorial issue. The diagram below illustrates the key contributing factors and their interrelationships.
Caption: Key factors influencing the solubility of biotinylated proteins.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 6. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. What is Biotinylation? | Biopharma PEG [biochempeg.com]
- 11. Biotinylation - Wikipedia [en.wikipedia.org]
- 12. precisepeg.com [precisepeg.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Preventing Protein Aggregation After Biotinylation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address protein aggregation following biotinylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation after biotinylation?
A1: Protein aggregation post-biotinylation is a common issue stemming from several factors that alter the physicochemical properties of the protein. Key causes include:
-
Alteration of Surface Charge: Biotinylation reagents, particularly those targeting primary amines (like NHS esters), neutralize the positive charge of lysine residues. This change in the protein's isoelectric point (pI) can reduce its solubility, especially if the buffer pH is close to the new pI, leading to aggregation.[1]
-
Increased Hydrophobicity: The biotin molecule itself is hydrophobic. Attaching multiple biotin molecules to a protein can increase its overall hydrophobicity, promoting self-association and aggregation through hydrophobic interactions.
-
Over-Biotinylation: An excessive degree of labeling can significantly alter the protein's native conformation and surface properties, leading to instability and precipitation.[2] It's crucial to control the molar ratio of the biotinylation reagent to the protein.[3][4]
-
Instability of the Protein: Some proteins are inherently unstable and prone to aggregation, a characteristic that can be exacerbated by the chemical modification and handling during the biotinylation process.
-
Buffer Conditions: Suboptimal buffer conditions, such as incorrect pH, low ionic strength, or the presence of incompatible components, can contribute to protein instability and aggregation.[5]
Q2: How does the choice of biotinylation reagent affect protein aggregation?
A2: The properties of the biotinylation reagent play a significant role in maintaining protein solubility.
-
Spacer Arm Length and Composition: Biotinylation reagents with longer, hydrophilic spacer arms, such as those containing polyethylene glycol (PEG), can help to keep the biotinylated protein soluble.[6] The PEG linker increases the overall hydrophilicity of the modified protein, counteracting the hydrophobicity of the biotin molecule and reducing the likelihood of aggregation.[6][7]
-
Reactive Group: The choice of reactive group determines which amino acid residues are modified. While amine-reactive NHS esters are common, they can significantly alter surface charge. If a protein has critical lysine residues in its active site or regions important for stability, using a different chemistry, such as thiol-reactive maleimides to target cysteine residues, might be a better alternative.
Q3: What is the optimal molar ratio of biotin reagent to protein to avoid aggregation?
A3: The optimal molar ratio is protein-dependent and requires empirical determination. However, a general guideline is to start with a modest molar excess and perform a titration to find the ideal balance between labeling efficiency and protein stability. Over-biotinylation is a frequent cause of aggregation.[2] For antibodies, a 12-fold to 20-fold molar excess is often recommended, depending on the protein concentration.[3][8]
Q4: Can additives be used to prevent aggregation?
A4: Yes, certain additives can enhance the solubility of biotinylated proteins.
-
Arginine: L-arginine is a well-known aggregation suppressor.[9][10] It can be included in the biotinylation reaction buffer and subsequent storage buffers to improve protein solubility.[9][11] Arginine is thought to work by interacting with hydrophobic patches on the protein surface, thereby preventing protein-protein interactions that lead to aggregation.[10]
-
Glycerol: As a cryoprotectant and stabilizer, glycerol can be added to the final storage buffer to prevent aggregation during freeze-thaw cycles.
-
Non-ionic Detergents: Low concentrations of non-ionic detergents (e.g., Tween-20, Triton X-100) can help to solubilize some proteins, but their compatibility with downstream applications must be considered.
Troubleshooting Guide
This guide addresses specific issues that may arise during and after the biotinylation process.
| Problem | Potential Cause | Suggested Solution |
| Protein precipitates immediately upon addition of the biotinylation reagent. | Reagent Solubility: The biotin reagent, often dissolved in an organic solvent like DMSO or DMF, may be precipitating upon addition to the aqueous protein solution. | Dissolve the biotin reagent in the organic solvent first, then add it to the protein solution slowly and with gentle mixing to avoid localized high concentrations. |
| Buffer Incompatibility: The buffer may contain primary amines (e.g., Tris, glycine) that compete with the protein for reaction with the NHS ester.[6][12] | Perform a buffer exchange into an amine-free buffer such as PBS (phosphate-buffered saline) or HEPES at a pH of 7.2-8.0 before starting the biotinylation reaction.[6] | |
| Visible aggregates form during the incubation period. | Over-labeling: The molar excess of the biotin reagent is too high, leading to excessive modification and reduced solubility. | Reduce the molar ratio of the biotin reagent to the protein. Perform a titration experiment to determine the optimal ratio.[2] |
| Suboptimal pH: The pH of the reaction buffer is too close to the isoelectric point (pI) of the biotinylated protein.[1] | Adjust the pH of the buffer to be at least one pH unit away from the protein's pI. For many proteins, a pH range of 7.2-8.0 is suitable for NHS-ester reactions. | |
| Protein Instability: The protein is inherently unstable under the reaction conditions (e.g., temperature, incubation time). | Perform the biotinylation reaction at a lower temperature (e.g., 4°C) for a longer duration. | |
| The purified biotinylated protein aggregates over time during storage. | Inadequate Storage Buffer: The storage buffer lacks stabilizing agents. | Add cryoprotectants like glycerol or solubility enhancers like L-arginine to the final storage buffer.[9][11] Aliquot the protein to minimize freeze-thaw cycles. |
| Residual Free Biotin: Incomplete removal of unreacted biotin can sometimes contribute to instability. | Ensure complete removal of free biotin using dialysis or size-exclusion chromatography.[6] | |
| Low recovery of biotinylated protein after purification to remove aggregates. | Aggregates are not effectively removed: The purification method may not be suitable for separating monomers from aggregates. | Use size-exclusion chromatography (SEC) for efficient separation of monomeric protein from dimers and larger aggregates.[13][14][15][16] |
Experimental Protocols
Protocol 1: Optimizing Biotinylation Conditions to Minimize Aggregation
-
Buffer Preparation: Prepare an amine-free buffer, such as 1X PBS (Phosphate Buffered Saline), at pH 7.4.
-
Protein Preparation: Dialyze the protein solution against the amine-free buffer to remove any interfering substances. Adjust the protein concentration to 1-5 mg/mL.
-
Biotin Reagent Preparation: Immediately before use, dissolve an NHS-ester biotinylation reagent (preferably with a PEG spacer arm) in anhydrous DMSO to a concentration of 10 mM.
-
Biotinylation Reaction Titration:
-
Set up several small-scale reactions with varying molar ratios of biotin reagent to protein (e.g., 5:1, 10:1, 20:1, 40:1).
-
Add the calculated volume of the biotin reagent stock to each protein solution and mix gently.
-
Incubate the reactions for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Analysis of Aggregation:
-
Centrifuge the samples to pellet any large, insoluble aggregates.
-
Analyze the supernatant for soluble aggregates using Dynamic Light Scattering (DLS) or Size-Exclusion Chromatography (SEC).
-
-
Determination of Optimal Ratio: Select the highest molar ratio that provides sufficient biotinylation (as determined by a HABA assay or other methods) without causing significant aggregation.
Protocol 2: Purification of Monomeric Biotinylated Protein using Size-Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate a size-exclusion chromatography column (with a fractionation range appropriate for the target protein) with a suitable storage buffer (e.g., PBS with 0.2 M L-arginine).
-
Sample Preparation: After the biotinylation reaction and quenching, centrifuge the sample at high speed to remove any large precipitates.
-
Chromatography:
-
Load the supernatant onto the equilibrated SEC column.
-
Run the chromatography at a flow rate recommended for the column, collecting fractions.
-
Monitor the elution profile using UV absorbance at 280 nm. The monomeric protein should elute as a distinct peak, separated from earlier-eluting aggregate peaks.[13][14][15][16]
-
-
Fraction Analysis: Analyze the collected fractions corresponding to the monomer peak by SDS-PAGE to confirm purity.
-
Pooling and Storage: Pool the pure monomeric fractions and store at -80°C, preferably with a cryoprotectant like glycerol.
Quantitative Data Summary
The optimal conditions for preventing aggregation are highly protein-specific. The following tables provide general guidelines and starting points for optimization.
Table 1: Recommended Starting Molar Ratios of NHS-Biotin to Protein
| Protein Concentration | Recommended Molar Excess (Biotin:Protein) |
| 2 mg/mL | ≥ 20:1[3][8] |
| 5 mg/mL | 15:1 - 25:1 |
| 10 mg/mL | ≥ 12:1[3] |
Table 2: Effect of L-Arginine on Protein Solubility
| Additive | Concentration Range | Effect |
| L-Arginine | 0.1 - 1 M | Suppresses aggregation and increases solubility of many proteins.[9] |
| L-Arginine Hydrochloride | 20 mM - 200 mM | Effective in reducing viscosity and suppressing aggregation in high-concentration antibody formulations.[9][11] |
Visualizations
Caption: Experimental workflow for protein biotinylation with checkpoints to minimize aggregation.
Caption: Logical decision tree for troubleshooting protein aggregation after biotinylation.
References
- 1. The effect of pH on the aggregation of biotinylated antibodies and on the signal-to-noise observed in immunoassays utilizing biotinylated antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. utsouthwestern.edu [utsouthwestern.edu]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. interchim.fr [interchim.fr]
- 8. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of the degree of biotinylation of proteins using proteinase K digestion and competition ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
Validation & Comparative
A Head-to-Head Comparison of Biotinylation Reagents: 6-N-Biotinylaminohexanol vs. NHS-Biotin for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of experimental success. Biotinylation, the process of attaching biotin to a protein, is a widely used technique for protein detection, purification, and immobilization. The choice of biotinylating reagent can significantly impact the outcome of an experiment. This guide provides an objective comparison of two biotinylation reagents: the well-established amine-reactive NHS-biotin and the alcohol-functionalized 6-N-Biotinylaminohexanol.
This comparison delves into their mechanisms of action, labeling specificity, and experimental workflows, supported by established chemical principles, to aid in the selection of the most appropriate reagent for your research needs.
Mechanism of Action and Specificity
The fundamental difference between these two reagents lies in their chemical reactivity and, consequently, their labeling strategy.
NHS-Biotin: Amine-Reactive Labeling
NHS-biotin is a classical and widely used biotinylation reagent.[1][2] Its reactivity is based on the N-hydroxysuccinimide (NHS) ester, which forms stable amide bonds with primary amines, primarily the ε-amino group of lysine residues and the N-terminal α-amino group of a protein.[2][3] This reaction is straightforward but can be non-specific due to the abundance of lysine residues on the protein surface. The reaction is typically carried out in a buffer with a pH between 7 and 9.[2]
This compound: A Two-Step Approach Targeting Carboxyl Groups
In contrast, this compound possesses a terminal hydroxyl (alcohol) group.[4] This alcohol is not directly reactive with common functional groups on proteins under physiological conditions. To be used for protein labeling, the hydroxyl group would typically be activated, or more commonly, the protein's carboxyl groups (aspartic and glutamic acid residues, or the C-terminus) are activated to react with the hydroxyl group of the biotin reagent. This is commonly achieved using carbodiimide chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to enhance efficiency. This two-step process allows for the targeting of different amino acid residues than NHS-biotin.
Performance Comparison: A Data-Driven Overview
| Feature | NHS-Biotin | This compound (with EDC/NHS) |
| Target Functional Group | Primary amines (-NH₂) on lysine residues and N-terminus.[2] | Carboxyl groups (-COOH) on aspartic acid, glutamic acid, and C-terminus. |
| Reaction Chemistry | Nucleophilic acyl substitution. | Carbodiimide-mediated esterification. |
| Reaction Steps | One-step reaction. | Two-step reaction (protein activation then biotinylation). |
| Specificity | Less specific; targets multiple lysine residues.[5] | Can be more specific by targeting less abundant carboxyl groups. |
| Potential for Protein Modification | High; can potentially alter protein charge and function if lysines are in active sites.[6] | Moderate; modification of carboxyl groups can also impact protein structure and function. |
| Spacer Arm Length | 13.5 Å[7] | ~9.6 Å (Hexanol spacer) |
| Solubility | Standard NHS-biotin requires organic solvent (DMSO/DMF); Sulfo-NHS-biotin is water-soluble.[3][8] | Soluble in organic solvents; overall reaction is performed in aqueous buffer. |
| Reaction pH | pH 7-9.[2] | pH 4.5-5.5 for carboxyl activation. |
Experimental Protocols
Protocol 1: Protein Labeling with NHS-Biotin
This protocol is a general guideline for labeling proteins with NHS-biotin.
Materials:
-
Protein to be labeled (1-10 mg/mL in amine-free buffer like PBS)
-
NHS-Biotin
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Equilibrate the NHS-Biotin vial to room temperature before opening.[7]
-
Prepare a stock solution of NHS-Biotin (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.[7]
-
Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to your protein solution. The optimal ratio may need to be determined empirically.[7]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[7]
-
Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Remove excess, non-reacted biotin by dialysis or gel filtration using a desalting column.[7][9]
Protocol 2: Protein Labeling with this compound and EDC/Sulfo-NHS
This protocol outlines the general steps for labeling protein carboxyl groups.
Materials:
-
Protein to be labeled (in a carboxyl- and amine-free buffer, e.g., MES buffer)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., hydroxylamine)
-
Desalting column or dialysis cassette
Procedure:
-
Dissolve the protein in Activation Buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL).
-
Add EDC and Sulfo-NHS to the protein solution. A common starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS over the protein.
-
Incubate for 15 minutes at room temperature to activate the carboxyl groups.
-
Dissolve this compound in an appropriate solvent (e.g., DMSO) and add it to the activated protein solution. A 50-fold molar excess relative to the protein is a reasonable starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.
-
Incubate for 2 hours at room temperature.
-
Stop the reaction by adding a quenching buffer like hydroxylamine to a final concentration of 10 mM.
-
Remove excess reagents by dialysis or gel filtration.
Visualizing the Labeling Chemistries
Caption: Reaction workflows for protein biotinylation.
Conclusion
The choice between NHS-biotin and this compound depends heavily on the specific requirements of the experiment and the nature of the protein being labeled. NHS-biotin is a reliable and straightforward choice for general biotinylation applications where targeting primary amines is desired and a potentially heterogeneous population of labeled proteins is acceptable. Its one-step procedure makes it a convenient option for routine labeling tasks.
Conversely, this compound, used in conjunction with carbodiimide chemistry, offers an alternative strategy for labeling carboxyl groups. This can be advantageous when primary amines are located in the protein's active site or when a different labeling pattern is desired to preserve protein function. The two-step nature of this process requires more optimization but provides greater control over the labeling site. Ultimately, the selection of the biotinylation reagent should be guided by the experimental goals and the biochemical properties of the protein of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. This compound, 106451-92-7 | BroadPharm [broadpharm.com]
- 5. A Comprehensive Comparison of Avi-tag with Other Biotinylation Tags - Creative BioMart [creativebiomart.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. proteochem.com [proteochem.com]
- 8. apexbt.com [apexbt.com]
- 9. vectorlabs.com [vectorlabs.com]
A Comparative Guide to Biotinylation Reagents: 6-N-Biotinylaminohexanol vs. Sulfo-NHS-Biotin
For researchers, scientists, and drug development professionals, the selection of an appropriate biotinylation reagent is a critical step in experimental design. The unparalleled affinity of the biotin-avidin interaction is harnessed in a multitude of applications, from affinity purification to immunoassays. This guide provides a detailed comparison of two biotinylation reagents, the amine-reactive Sulfo-NHS-Biotin and the hydroxyl-containing 6-N-Biotinylaminohexanol, to aid in the selection of the optimal tool for specific research needs.
Overview of Biotinylation Chemistry
Biotinylation is the process of covalently attaching biotin to a molecule of interest, such as a protein, antibody, or nucleic acid. The choice of reagent is dictated by the available functional groups on the target molecule and the desired properties of the final biotinylated product, such as solubility and cell membrane permeability.
Sulfo-NHS-Biotin is a widely used biotinylation reagent that features a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester. This functional group readily reacts with primary amines (-NH2), such as the side chain of lysine residues or the N-terminus of proteins, to form stable amide bonds. The inclusion of a sulfonate group renders the molecule water-soluble and membrane-impermeable, making it ideal for labeling cell surface proteins from the extracellular environment.
This compound is a biotin derivative that contains a terminal hydroxyl (-OH) group at the end of a hexyl spacer. Unlike the ready-to-use Sulfo-NHS-Biotin, this compound requires chemical activation of its hydroxyl group to become reactive towards functional groups on a target molecule. This multi-step process offers versatility, as the activated hydroxyl can be made to react with various functional groups, but also introduces complexity to the labeling procedure. Due to its uncharged nature, it is presumed to be membrane-permeable, though experimental data on this property is limited.
Quantitative Data Summary
A direct comparison of the physicochemical properties of these two reagents is essential for informed decision-making. The following table summarizes their key characteristics.
| Property | This compound | Sulfo-NHS-Biotin |
| Molecular Weight | 343.48 g/mol | 443.43 g/mol [1] |
| Spacer Arm Length | Estimated ~20-22 Å | 13.5 Å[1] |
| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol) | Water-soluble[2] |
| Reactivity | Targets hydroxyl groups (requires activation) | Targets primary amines (-NH2)[2] |
| Membrane Permeability | Likely permeable (inferred from structure) | Impermeable[3] |
| Cleavability | Non-cleavable | Non-cleavable |
| Primary Applications | Organic synthesis, potential for intracellular labeling after activation | Cell surface protein labeling, antibody and protein biotinylation in aqueous solutions[2][4] |
Experimental Protocols
The application of these reagents in a laboratory setting requires distinct protocols, reflecting their different reactive chemistries.
Protocol for Protein Biotinylation using Sulfo-NHS-Biotin
This protocol outlines a standard procedure for labeling a protein with Sulfo-NHS-Biotin in an aqueous buffer.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Sulfo-NHS-Biotin
-
Anhydrous DMSO or DMF (for preparing stock solution)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Methodology:
-
Preparation of Reagents: Equilibrate the Sulfo-NHS-Biotin vial to room temperature before opening. Prepare a stock solution (e.g., 10 mM) of Sulfo-NHS-Biotin in anhydrous DMSO or DMF immediately before use.
-
Biotinylation Reaction: Add a calculated molar excess (e.g., 20-fold) of the Sulfo-NHS-Biotin stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Terminate the reaction by adding the quenching buffer to consume any unreacted Sulfo-NHS-Biotin. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess non-reacted biotin and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Confirmation: The degree of biotinylation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[5]
Conceptual Protocol for Protein Biotinylation using this compound
Disclaimer: A standardized, validated protocol for the activation and conjugation of this compound for protein biotinylation is not widely available. The following is a conceptual outline based on general organic chemistry principles for activating hydroxyl groups.
Part 1: Activation of this compound
The terminal hydroxyl group must first be converted into a more reactive group, such as a tosylate or a p-nitrophenyl carbonate.
Materials:
-
This compound
-
Activating agent (e.g., p-toluenesulfonyl chloride (TsCl) or p-nitrophenyl chloroformate)
-
Anhydrous organic solvent (e.g., pyridine, dichloromethane)
-
Base (e.g., triethylamine)
Methodology:
-
Dissolve this compound in the anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the activating agent and the base to the solution.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring the reaction progress by a suitable method (e.g., thin-layer chromatography).
-
Upon completion, the activated biotin derivative would be purified, for example, by column chromatography.
Part 2: Conjugation to Protein
The activated biotin derivative can then be reacted with nucleophilic groups on the protein.
Methodology:
-
Dissolve the purified, activated this compound in a suitable organic solvent that is miscible with the protein's buffer (e.g., DMSO).
-
Add the activated biotin solution to the protein solution in a buffer that is compatible with the activated group's reactivity.
-
Incubate the reaction mixture, followed by quenching and purification steps similar to those for Sulfo-NHS-Biotin.
Visualizing the Molecular Pathways and Workflows
Diagrams illustrating the chemical reactions and a typical experimental workflow provide a clearer understanding of the processes involved.
Caption: Chemical pathways for protein biotinylation.
Caption: A typical experimental workflow using biotinylation.
Concluding Remarks
The choice between this compound and Sulfo-NHS-Biotin is fundamentally a decision between versatility with complexity versus simplicity with specificity. Sulfo-NHS-Biotin is the reagent of choice for straightforward, efficient labeling of primary amines on proteins and antibodies in aqueous solutions, particularly for applications targeting the cell surface. Its water solubility and direct reactivity make it a reliable and easy-to-use tool.
In contrast, this compound offers the potential for broader applications due to the versatility of hydroxyl group chemistry. Following activation, it could theoretically be used to target a wider range of functional groups or for intracellular labeling. However, the lack of standardized protocols and direct comparative performance data necessitates significant upfront investment in methods development and validation. Researchers should weigh the well-documented performance and ease of use of Sulfo-NHS-Biotin against the potential, yet uncharacterized, flexibility of this compound for their specific experimental goals.
References
- 1. Biotinylation and Haptenylation Reagents—Section 4.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Exploring Options for Proximity-Dependent Biotinylation Experiments: Comparative Analysis of Labeling Enzymes and Affinity Purification Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Biotin Linkers with the Activated Triple Bond Donor [p-(N-propynoylamino)toluic Acid] (PATA) for Efficient Biotinylation of Peptides and Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, 106451-92-7 | BroadPharm [broadpharm.com]
- 5. This compound - CD Biosynsis [biosynsis.com]
The Decisive Advantage: How the 6-N-Biotinylaminohexanol Spacer Arm Enhances Biomolecular Interactions
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. The choice of biotinylation reagent can significantly impact the outcome of assays such as ELISAs, pull-down assays, and surface plasmon resonance (SPR). A critical, yet often overlooked, feature of these reagents is the spacer arm that connects the biotin moiety to the reactive group. This guide provides a comprehensive comparison of biotinylation reagents, highlighting the distinct advantages conferred by the 6-carbon spacer arm of 6-N-Biotinylaminohexanol and its derivatives.
The fundamental principle underpinning the utility of a spacer arm is the mitigation of steric hindrance. The biotin-binding pocket of avidin and streptavidin is located deep within the protein structure. When a biotinylated molecule is large or the biotin is attached at a sterically hindered position, the spacer arm acts as a flexible linker, allowing the biotin to efficiently dock with its binding partner. This enhanced accessibility translates to improved signal detection, greater purification yields, and more accurate binding kinetics.
Quantitative Comparison of Biotinylation Reagents
The length of the spacer arm directly correlates with the sensitivity and performance of biotin-based assays. Longer spacer arms are generally more effective at overcoming steric hindrance. The following table summarizes the performance of various amine-reactive biotinylation reagents with different spacer arm lengths, based on data from competitive immunoassays. While this compound itself is a building block, its activated forms (e.g., NHS ester) possess a spacer arm length that places them in the category of long-chain reagents, offering superior performance over shorter-chain alternatives.
| Biotinylation Reagent | Spacer Arm Length (nm) | Relative Assay Performance (Signal Intensity/Sensitivity) | Key Characteristics |
| PFP-biotin | 0.96 | Lower | Shortest spacer, may lead to significant steric hindrance with large biomolecules. |
| NHS-biotin | 1.35 | Moderate | A commonly used reagent, effective for smaller molecules but can be limited with larger proteins. |
| Sulfo-NHS-LC-Biotin (Long Chain) | 2.24 | High | Features a 6-carbon spacer similar to this compound derivatives, providing a significant advantage in reducing steric hindrance. [1] |
| NHS-LC-LC-Biotin (Longer Chain) | 3.05 | Very High | Offers maximum separation, ideal for complex systems where steric hindrance is a major concern.[1] |
Performance data is synthesized from studies comparing biotinylation reagents in competitive assays. The trend of improved performance with increased spacer arm length is a well-established principle.[1]
Experimental Protocols
To provide a practical context for the comparison, detailed methodologies for two key experiments are provided below.
Experimental Protocol 1: Competitive ELISA for Biotin Quantification
This protocol is adapted from a study by Muratsugu and Nishida (2019) and is used to assess the influence of spacer arm length on the performance of a biotin assay.[1]
1. Preparation of Biotinylated Microplates:
- Dissolve amine-reactive biotinylation reagents (e.g., NHS-biotin, Sulfo-NHS-LC-biotin) in DMSO.
- Dilute the biotinylation reagents in 0.1 M sodium phosphate buffer (pH 7.4).
- Add 100 µL of the diluted biotinylation reagent to each well of an amino-functionalized microplate.
- Incubate for 1 hour at room temperature.
- Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
- Block the remaining active sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
- Wash the wells three times with wash buffer.
2. Competitive ELISA Procedure:
- Prepare a series of biotin standards of known concentrations.
- In a separate tube, mix the biotin standards or unknown samples with a constant amount of HRP-conjugated streptavidin.
- Add 100 µL of the biotin-streptavidin-HRP mixture to each well of the biotinylated microplate.
- Incubate for 1 hour at room temperature.
- Wash the wells five times with wash buffer to remove unbound reagents.
- Add 100 µL of a TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
- Stop the reaction by adding 50 µL of 2M sulfuric acid.
- Measure the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the concentration of free biotin in the sample.
Experimental Protocol 2: Pull-Down Assay to Identify Protein-Protein Interactions
This protocol outlines a general workflow for using a biotinylated "bait" protein to capture its interacting "prey" proteins from a cell lysate.
1. Biotinylation of the Bait Protein:
- Purify the bait protein of interest.
- Dissolve an amine-reactive biotinylation reagent with a long spacer arm (e.g., NHS-LC-Biotin) in an appropriate solvent (e.g., DMSO).
- Add the biotinylation reagent to the bait protein solution at a specific molar ratio (e.g., 20:1).
- Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.
- Remove excess, unreacted biotinylation reagent by dialysis or using a desalting column.
2. Preparation of Cell Lysate:
- Culture cells to the desired confluency.
- Lyse the cells using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant.
3. Pull-Down of Interacting Proteins:
- Add the biotinylated bait protein to the cell lysate and incubate for 1-2 hours at 4°C with gentle rotation to allow for the formation of bait-prey complexes.
- Add streptavidin-coated magnetic beads to the lysate and incubate for another hour at 4°C.
- Place the tube on a magnetic stand to capture the beads.
- Discard the supernatant and wash the beads several times with lysis buffer to remove non-specific binders.
4. Elution and Analysis:
- Elute the captured proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).
- Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody specific to the suspected prey protein. For unbiased identification of interacting partners, the eluate can be analyzed by mass spectrometry.
Visualizing the Advantage: Workflows and Pathways
To further illustrate the practical applications and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for a pull-down assay.
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-studied system where protein-protein interactions are crucial for signal transduction. Biotinylation-based techniques, such as pull-down assays, are instrumental in elucidating these interactions.
Caption: EGFR signaling pathway and pull-down application.
References
A Comparative Guide to the Validation of 6-N-Biotinylaminohexanol Labeling: HABA Assay vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of biotin incorporation is a critical step in ensuring the quality and consistency of biotinylated molecules. This guide provides a comprehensive comparison of the traditional 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay with modern alternatives for the validation of 6-N-Biotinylaminohexanol labeling. We will delve into the experimental principles, present comparative data, and provide detailed protocols to assist in selecting the most appropriate method for your research needs.
The HABA Assay: A Long-Standing Method with Limitations
The HABA assay has been a widely used colorimetric method for estimating the degree of biotinylation for many years.[1][2] Its principle is based on the displacement of the HABA dye from the avidin-HABA complex by biotin.[1][2][3] The HABA-avidin complex has a characteristic absorbance at 500 nm.[1][3] Due to biotin's significantly higher affinity for avidin, it displaces the HABA dye, leading to a decrease in absorbance at 500 nm.[1][3] This change in absorbance is proportional to the amount of biotin present in the sample.
However, a significant drawback of the HABA assay is its susceptibility to underestimation of biotin incorporation, largely due to steric hindrance.[4] When biotin molecules are densely packed on a protein or when they are located in less accessible regions, they may not be able to efficiently displace the HABA dye from the bulky avidin molecule. This can lead to an inaccurate assessment of the true biotin-to-protein molar ratio.
Alternative Methods for More Accurate Quantification
To address the limitations of the HABA assay, several alternative methods have been developed, offering improved accuracy and sensitivity. These include mass spectrometry, specialized commercial kits like the Quant*Tag™ Biotin Kit, and various fluorescence-based assays.
Mass Spectrometry (MS): Regarded as a gold standard for its accuracy, mass spectrometry determines the number of biotin molecules by measuring the mass difference between the unlabeled and biotinylated protein.[4] This method is not affected by steric hindrance as it directly measures the mass increase from the incorporated biotin. However, MS can be less accessible due to the requirement for specialized instrumentation and expertise, and it can be challenging for very large or heterogeneous proteins.[4]
Quant*Tag™ Biotin Kit: This kit utilizes a chemical reaction that is specific to the biotin molecule, resulting in a colored product that can be quantified spectrophotometrically.[1] A key advantage of this method is that it is not based on the biotin-avidin interaction, thus circumventing the issue of steric hindrance.[1]
Fluorescence-Based Assays: These assays often employ a fluorescently labeled avidin or a fluorescence resonance energy transfer (FRET) system. In one approach, the quenching of a fluorescently labeled avidin is reversed upon biotin binding, leading to an increase in fluorescence that is proportional to the biotin concentration. Another method involves the hydrolysis of the biotinylated protein to release the biotin, which is then quantified using a sensitive fluorescence-based detection system.[5] These methods can offer higher sensitivity compared to the colorimetric HABA assay.
Comparative Performance Data
Experimental data from various studies consistently demonstrates the tendency of the HABA assay to underestimate biotinylation levels when compared to more direct methods like mass spectrometry and the Quant*Tag™ assay.
Table 1: Comparison of Biotin Quantification Methods for Biotinylated Protein A
| Method | Moles of Biotin per Mole of Protein A |
| Mass Spectrometry (MS) | 6.0 |
| Quant*Tag™ Assay | 5.89 ± 0.18 |
| HABA Assay (undigested) | 2.24 ± 0.13 |
| HABA Assay (digested) | 2.28 ± 0.12 |
Data sourced from Vector Laboratories, demonstrating the underestimation by the HABA assay compared to MS and Quant*Tag™ for the same protein sample.[1]
Table 2: Comparison of Biotin Quantification Kits for a Biotinylated Oligonucleotide
| Method | Measured Biotin to Oligo Ratio | Expected Ratio |
| Quant*Tag™ Assay | Closest to 1 | 1 |
| HABA Assay | Lower than expected | 1 |
| FluoReporter® Assay | Lower than expected | 1 |
Data from Meso Scale Discovery, indicating that the Quant*Tag™ assay provided results closest to the theoretical value for a biotinylated oligonucleotide with a 1:1 ratio.[3]
While the above data does not specifically use this compound, the underlying principle of steric hindrance is universal to biotinylation. The hexanol linker in this compound provides some spacing, but at high labeling densities, steric hindrance can still be a significant factor, making the comparative data for other biotinylation reagents highly relevant.
Experimental Protocols
HABA Assay Protocol (General)
-
Reagent Preparation:
-
Prepare a HABA solution in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Prepare an avidin solution in the same buffer.
-
Mix the HABA and avidin solutions to form the HABA-avidin complex.
-
-
Sample Preparation:
-
Ensure the biotinylated protein sample is free of any unconjugated biotin by dialysis or desalting.
-
Dilute the sample to a concentration within the linear range of the assay.
-
-
Measurement:
-
Measure the initial absorbance of the HABA-avidin solution at 500 nm (A₅₀₀_initial).
-
Add a known volume of the biotinylated sample to the HABA-avidin solution and mix well.
-
Incubate for a short period to allow for the displacement reaction to reach equilibrium.
-
Measure the final absorbance at 500 nm (A₅₀₀_final).
-
-
Calculation:
-
The change in absorbance (ΔA₅₀₀ = A₅₀₀_initial - A₅₀₀_final) is used to calculate the biotin concentration based on the molar extinction coefficient of the HABA-avidin complex.
-
Mass Spectrometry Protocol (General Workflow)
-
Sample Preparation:
-
Obtain a sample of the unlabeled protein as a control.
-
Prepare the this compound labeled protein sample.
-
Desalt both samples thoroughly.
-
-
Mass Analysis:
-
Analyze both the unlabeled and labeled protein samples using an appropriate mass spectrometer (e.g., ESI-MS or MALDI-TOF).
-
-
Data Analysis:
-
Determine the average molecular weight of the unlabeled protein.
-
Determine the average molecular weight of the biotinylated protein.
-
The difference in mass corresponds to the total mass of the incorporated this compound molecules.
-
Calculate the average number of biotin molecules per protein by dividing the total mass difference by the molecular weight of a single this compound moiety.
-
Quant*Tag™ Biotin Quantification Kit Protocol (General)
-
Standard Curve Preparation:
-
Prepare a series of biotin standards of known concentrations provided in the kit.
-
-
Sample Preparation:
-
Dilute the biotinylated protein sample to fall within the range of the standard curve.
-
-
Reaction:
-
Add the kit's reagents to both the standards and the samples. These reagents chemically react with biotin to produce a colored product.
-
Incubate at room temperature for the recommended time (typically around 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the standards and samples at the specified wavelength (e.g., 535 nm).
-
-
Calculation:
-
Generate a standard curve by plotting the absorbance values of the standards against their known biotin concentrations.
-
Determine the biotin concentration in the sample by interpolating its absorbance value on the standard curve.
-
Fluorescence-Based Assay Protocol (Hydrolysis Method)
-
Sample Hydrolysis:
-
Treat the biotinylated protein with acid or enzymatic digestion (e.g., using proteinase K) to release all conjugated biotin molecules.[5]
-
-
Standard Curve Preparation:
-
Prepare a series of free biotin standards of known concentrations.
-
-
Detection:
-
Use a sensitive fluorescence-based detection system. For example, a system using streptavidin-FITC where the fluorescence is enhanced upon biotin binding.[5]
-
Add the detection reagent to both the hydrolyzed samples and the biotin standards.
-
-
Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
-
Calculation:
-
Create a standard curve from the fluorescence readings of the biotin standards.
-
Determine the amount of biotin in the hydrolyzed sample from the standard curve.
-
Visualizing the Methodologies
To further clarify the principles and workflows, the following diagrams are provided.
Caption: Principle of the HABA assay for biotin quantification.
Caption: General workflow for the validation of biotinylation.
Conclusion and Recommendations
The HABA assay, while simple and accessible, carries a significant risk of underestimating the degree of biotinylation, especially for highly labeled proteins. For researchers requiring accurate and reliable quantification of this compound labeling, alternative methods are strongly recommended.
-
For the highest accuracy , Mass Spectrometry is the method of choice, provided the necessary equipment and expertise are available.
-
The Quant*Tag™ Biotin Kit offers a robust and more accurate alternative to the HABA assay that is also based on a straightforward spectrophotometric measurement and is not susceptible to steric hindrance.
-
Fluorescence-based assays provide a high-sensitivity option, particularly when sample material is limited.
Ultimately, the choice of method will depend on the specific requirements of the application, available resources, and the desired level of accuracy. By understanding the principles and limitations of each technique, researchers can make an informed decision to ensure the quality and reliability of their biotinylated reagents.
References
A Researcher's Guide to Mass Spectrometry Analysis of Biotinylated Peptides: A Comparative Overview
For researchers in proteomics and drug development, the specific and high-affinity interaction between biotin and avidin (or its derivatives like streptavidin and neutravidin) provides a powerful tool for the enrichment and analysis of target peptides and proteins. The choice of biotinylation reagent and the subsequent analytical workflow are critical for achieving sensitive and accurate results in mass spectrometry (MS)-based studies. This guide provides a comparative analysis of peptide biotinylation strategies, with a focus on the implications of using different labeling chemistries, and offers insights into optimizing experimental workflows for quantitative mass spectrometry.
Comparison of Biotinylation Chemistries
The most common biotinylation reagents, such as N-hydroxysuccinimide (NHS)-biotin, target primary amines on peptides, namely the N-terminus and the side chain of lysine residues. An alternative, such as 6-N-Biotinylaminohexanol , possesses a terminal alcohol group. This chemical difference dictates the labeling strategy. While NHS-esters react directly with amines, the alcohol group of this compound requires activation or must react with an activated carboxyl group on the peptide (e.g., at the C-terminus or on aspartic and glutamic acid side chains) to form an ester linkage. This distinction is crucial as it affects which residues are labeled and the complexity of the labeling protocol.
| Feature | NHS-Biotin | This compound (Activated) |
| Target Functional Group | Primary amines (N-terminus, Lysine) | Carboxyl groups (C-terminus, Asp, Glu) |
| Reaction Chemistry | Nucleophilic acyl substitution | Esterification |
| Protocol Complexity | Relatively straightforward one-step reaction | Requires activation of the alcohol or carboxyl group, potentially a multi-step process |
| Site of Labeling | Predictable (amines) | Can be directed to carboxyl groups |
| Potential for Side Reactions | Hydrolysis of the NHS-ester | Dependent on the activation chemistry used |
Performance of Biotinylated Peptide Enrichment Strategies
The success of a biotin-based proteomics experiment hinges on the efficient enrichment of labeled peptides from a complex biological sample. Two primary strategies are employed: protein-level enrichment followed by on-bead digestion, and peptide-level enrichment where proteins are first digested and the resulting biotinylated peptides are captured. Recent studies have shown that peptide-level enrichment, such as in the Direct Detection of Biotin-containing Tags (DiDBiT) method, can significantly improve the identification of biotinylated peptides compared to traditional on-bead digestion approaches.[1][2]
The choice of affinity matrix for enrichment also plays a role. Streptavidin, neutravidin, and anti-biotin antibodies are commonly used, each with different binding characteristics and elution conditions.[3] For quantitative studies, the use of isotopically labeled biotin, such as heavy biotin, allows for the relative quantification of biotinylated peptides between different samples.[4]
| Enrichment Strategy | Number of Biotinylated Peptides Identified | Percentage of Unmodified Peptides | Reference |
| DiDBiT (Peptide-level enrichment) | 3,777 | < 15% | [1][2] |
| Protein Elution | 20 | > 95% | [1][2] |
| On-bead Digestion | 6 | > 95% | [1][2] |
This table presents data from a study comparing different enrichment strategies for NHS-biotin labeled proteins, highlighting the superior performance of peptide-level enrichment.
Experimental Protocols
General Protocol for Peptide-Level Biotinylation and Enrichment
This protocol provides a general workflow for the biotinylation of peptides and their subsequent enrichment for mass spectrometry analysis. Adjustments may be necessary depending on the specific biotinylation reagent used.
1. Protein Digestion:
-
Start with a protein lysate from your experimental sample.
-
Reduce disulfide bonds using dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).
-
Digest the proteins into peptides using a protease such as trypsin overnight at 37°C.
-
Quench the digestion reaction, for example, by heat inactivation.
2. Peptide Labeling:
-
For NHS-Biotin: Dissolve the NHS-biotin reagent in a suitable solvent like DMSO and add it to the peptide mixture at a specific molar excess. Incubate at room temperature or on ice. Quench the reaction with a primary amine-containing buffer like Tris-HCl.
-
For this compound: This requires activation. One approach is to activate the carboxyl groups on the peptides using a water-soluble carbodiimide (e.g., EDC) and N-hydroxysuccinimide (NHS) to form an NHS-ester intermediate, which then reacts with the alcohol group of this compound. Alternatively, the alcohol of this compound can be converted to a more reactive group prior to labeling.
3. Enrichment of Biotinylated Peptides:
-
Incubate the labeled peptide mixture with streptavidin- or neutravidin-conjugated beads.
-
Wash the beads extensively to remove non-specifically bound peptides. A series of washes with buffers containing detergents and high salt concentrations is recommended.[5][6]
-
Elute the bound biotinylated peptides. Due to the strong biotin-streptavidin interaction, harsh elution conditions are often required, such as a buffer containing a high concentration of organic solvent (e.g., 80% acetonitrile) and acid (e.g., 0.2% trifluoroacetic acid).[1][2]
4. Sample Preparation for Mass Spectrometry:
-
Dry the eluted peptides using a vacuum centrifuge.
-
Reconstitute the peptides in a buffer compatible with liquid chromatography-mass spectrometry (LC-MS), typically containing a low percentage of organic solvent and formic acid.
5. LC-MS/MS Analysis:
-
Analyze the peptide sample using a high-resolution mass spectrometer.
-
Set up the data acquisition method to include the mass shift corresponding to the biotinylation reagent as a variable modification in the database search. For example, the mass modification for NHS-biotin is +226.0776 Da on lysines and the N-terminus.[3]
Visualizing the Workflow and Comparative Logic
To better understand the experimental process and the choices involved, the following diagrams created using Graphviz illustrate the workflow for this compound labeling and a decision-making framework for selecting a biotinylation strategy.
References
- 1. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Workflow for Enrichment and Identification of Biotinylated Peptides Using Tamavidin 2-REV for BioID and Cell Surface Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Cell Surface Protein Biotinylation: Comparing Leading Reagents
For researchers, scientists, and drug development professionals, the selective labeling of cell surface proteins is a critical technique for studying protein trafficking, receptor internalization, and identifying potential therapeutic targets. Biotinylation, the process of covalently attaching biotin to a protein, followed by affinity purification using streptavidin or avidin, is a cornerstone of this research. However, the choice of biotinylation reagent can significantly impact the efficiency, specificity, and viability of the experiment. This guide provides an objective comparison of common biotinylation reagents, supported by experimental data, to aid in selecting the optimal tool for your research needs.
Comparing Amine-Reactive Biotinylation Reagents
The most prevalent class of biotinylation reagents for cell surface proteins targets primary amines (the ε-amino group of lysine residues and the N-terminus of polypeptides) via an N-hydroxysuccinimide (NHS) ester reactive group.[1][2] The reaction forms a stable amide bond.[1] Key differentiators among these reagents include their solubility, spacer arm length, and the cleavability of the linker.
A critical consideration for cell surface labeling is the membrane permeability of the reagent. Standard NHS-esters are hydrophobic and can cross the cell membrane, leading to the labeling of intracellular proteins.[1] To circumvent this, sulfonated versions (Sulfo-NHS esters) were developed. The addition of a sulfonate group increases the reagent's water solubility and renders it membrane-impermeable, ensuring that only proteins on the outer surface of an intact cell are labeled.[1][3]
Performance Data of Common Sulfo-NHS-Ester Reagents
| Reagent | Spacer Arm Length | Cleavable | Key Features & Performance Insights |
| Sulfo-NHS-Biotin | 13.5 Å | No | Water-soluble and membrane-impermeable, making it suitable for specific cell surface labeling.[3] In one study comparing peptide biotinylation, this reagent resulted in the biotinylation of 76% of peptides.[4] |
| Sulfo-NHS-LC-Biotin | 22.4 Å | No | The "Long Chain" (LC) spacer arm helps to reduce steric hindrance that can occur when the biotin-binding pocket of avidin or streptavidin is inaccessible.[5][6] This can lead to more efficient capture of biotinylated proteins. |
| Sulfo-NHS-SS-Biotin | 24.3 Å | Yes (Disulfide Bond) | Contains a disulfide bond in its spacer arm, allowing the biotin tag to be cleaved from the labeled protein using reducing agents like DTT or TCEP.[7] This is particularly useful for eluting the purified proteins from streptavidin beads under mild conditions, preserving protein structure and function.[8] In a comparative study, this reagent showed a higher peptide biotinylation efficiency of 88% and labeled 63% of available amine groups.[4] |
Experimental Protocol: Cell Surface Biotinylation and Western Blot Analysis
This protocol provides a general framework for the biotinylation of cell surface proteins on adherent cells, followed by purification and detection.
I. Reagents and Materials
-
Cells of interest cultured in appropriate vessels
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin)
-
Quenching solution (e.g., 100 mM glycine in PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) containing protease inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
Streptavidin-agarose beads or magnetic beads
-
Wash buffer (compatible with lysis buffer)
-
Elution buffer (if using a cleavable biotin reagent, e.g., SDS-PAGE sample buffer containing DTT)
-
SDS-PAGE gels and running buffer
-
Western blot transfer apparatus and membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the protein of interest
-
HRP-conjugated streptavidin or secondary antibody
-
Chemiluminescent substrate
II. Biotinylation Procedure
-
Cell Preparation: Grow cells to a confluence of 80-90%. Before biotinylation, wash the cells three times with ice-cold PBS to remove any amine-containing components from the culture medium.[9][10]
-
Biotinylation Reaction: Prepare the biotinylation reagent solution immediately before use by dissolving it in ice-cold PBS to the desired concentration (e.g., 0.5 mg/mL for Sulfo-NHS-SS-Biotin).[9] Add the biotinylation solution to the cells, ensuring the entire surface is covered. Incubate for 30 minutes at 4°C with gentle rocking.[9] All steps should be performed on ice to minimize endocytosis and maintain cell membrane integrity.
-
Quenching: Aspirate the biotinylation solution and wash the cells three times with ice-cold quenching solution to stop the reaction by neutralizing any unreacted biotinylation reagent.[11]
-
Cell Lysis: Add ice-cold lysis buffer with protease inhibitors to the cells.[9] Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[12] Transfer the supernatant to a new tube.
III. Purification of Biotinylated Proteins
-
Binding to Streptavidin Beads: Add streptavidin-agarose beads to the clarified lysate.[9] Incubate for 2-3 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to four times with wash buffer to remove non-specifically bound proteins.[9]
IV. Elution and Western Blot Analysis
-
Elution: If using a non-cleavable biotin reagent, resuspend the beads in SDS-PAGE sample buffer and boil to elute the proteins. If using a cleavable reagent like Sulfo-NHS-SS-Biotin, elute by incubating the beads in a buffer containing a reducing agent (e.g., DTT) before adding sample buffer.
-
SDS-PAGE and Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Detection: Block the membrane and then probe with a primary antibody against the protein of interest. For detection, use an appropriate HRP-conjugated secondary antibody or HRP-conjugated streptavidin, followed by a chemiluminescent substrate.
Visualizing the Process
To better understand the experimental steps and the underlying chemistry, the following diagrams have been generated.
Conclusion and Future Perspectives
The selection of a biotinylation reagent is a critical decision in the design of cell surface labeling experiments. For most applications, a membrane-impermeable Sulfo-NHS ester is the reagent of choice. When downstream applications require the recovery of the native protein, a cleavable linker such as that found in Sulfo-NHS-SS-Biotin is highly advantageous. The spacer arm length should also be considered to overcome potential steric hindrance. By carefully considering the properties of each reagent and optimizing the experimental protocol, researchers can achieve robust and reliable labeling of cell surface proteins, paving the way for new discoveries in cell biology and drug development.
References
- 1. bioanalysis.dicp.ac.cn [bioanalysis.dicp.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. store.sangon.com [store.sangon.com]
- 6. Universal Surface Biotinylation: a simple, versatile and cost-effective sample multiplexing method for single-cell RNA-seq analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. store.sangon.com [store.sangon.com]
- 8. mdpi.com [mdpi.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Cell-surface tethered promiscuous biotinylators enable comparative small-scale surface proteomic analysis of human extracellular vesicles and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Biotinylation: Comparing Alternatives to 6-N-Biotinylaminohexanol
In the realm of bioconjugation, the precise and efficient labeling of biomolecules is paramount for the success of a wide range of applications, from protein purification and detection to drug targeting. 6-N-Biotinylaminohexanol serves as a foundational reagent, offering a biotin moiety for conjugation. However, the expanding sophistication of research demands a nuanced approach to biotinylation, with a variety of alternative reagents now available, each possessing unique characteristics. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols to empower researchers in selecting the optimal reagent for their specific needs.
Performance Comparison of Key Biotinylation Reagents
The choice of a biotinylation reagent can significantly impact experimental outcomes. Factors such as spacer arm length, solubility, cell permeability, and the potential for cleavage of the biotin tag are critical considerations. Below is a comparative summary of popular alternatives to this compound.
| Reagent | Spacer Arm Length (Å) | Water Solubility | Cell Permeability | Key Features |
| NHS-Biotin | 13.5 | Low (requires organic solvent like DMSO or DMF) | Permeable | Standard, cost-effective reagent for general amine-reactive biotinylation. |
| NHS-LC-Biotin | 22.4 | Low (requires organic solvent like DMSO or DMF) | Permeable | Longer spacer arm reduces steric hindrance compared to NHS-Biotin. |
| NHS-PEG4-Biotin | 29.0 | High | Impermeable | Polyethylene glycol (PEG) spacer enhances water solubility and reduces aggregation of labeled proteins.[1][2][3][4] |
| Sulfo-NHS-LC-Biotin | 22.4 | High | Impermeable | Sulfonated for water solubility, ideal for labeling cell surface proteins without penetrating the cell membrane.[5][6][7] |
| NHS-SS-Biotin | 24.3 | Low (requires organic solvent like DMSO or DMF) | Permeable | Contains a cleavable disulfide bond in the spacer arm, allowing for elution of the target molecule from avidin/streptavidin under reducing conditions. |
| Desthiobiotin-NHS | 14.1 | Low (requires organic solvent like DMSO or DMF) | Permeable | A biotin analog with lower binding affinity to streptavidin (Kd ≈ 10⁻¹¹ M), enabling gentle elution with biotin.[8] |
Experimental Methodologies
Reproducible and reliable data are the cornerstones of scientific advancement. This section provides detailed protocols for key experiments to quantify and compare the performance of different biotinylation reagents.
Protocol 1: General Protein Biotinylation using NHS-Ester Reagents
This protocol outlines the fundamental steps for labeling a protein with an amine-reactive N-hydroxysuccinimide (NHS) ester of biotin.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-ester biotinylation reagent (e.g., NHS-Biotin, NHS-LC-Biotin, NHS-PEG4-Biotin)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for non-water-soluble reagents
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Sample: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Prepare Biotinylation Reagent Stock Solution: Immediately before use, dissolve the NHS-ester biotin reagent in DMF or DMSO to a concentration of 10-20 mg/mL. For water-soluble reagents like Sulfo-NHS-LC-Biotin, dissolve directly in the reaction buffer.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotinylation reagent stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-biotin. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin and byproducts using a desalting column or dialysis equilibrated with a suitable storage buffer.
Protocol 2: Quantification of Biotin Incorporation using the HABA Assay
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method to estimate the molar substitution ratio (MSR) of biotin on a labeled protein.[9][10][11][12][13]
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (purified)
-
Spectrophotometer
Procedure:
-
Prepare HABA/Avidin Reagent: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure Baseline Absorbance: In a cuvette, add the HABA/Avidin solution and measure the absorbance at 500 nm (A500_initial).
-
Add Biotinylated Sample: Add a known volume of the purified biotinylated protein solution to the cuvette and mix gently.
-
Measure Final Absorbance: Once the reading stabilizes, measure the final absorbance at 500 nm (A500_final).
-
Calculate Biotin Concentration: The decrease in absorbance is proportional to the amount of biotin in the sample. Calculate the biotin concentration using the Beer-Lambert law and the known molar extinction coefficient of the HABA-avidin complex.
-
Determine Molar Substitution Ratio (MSR): Divide the molar concentration of biotin by the molar concentration of the protein to obtain the MSR.
Protocol 3: Comparative Pull-Down Assay for Biotinylation Efficiency
This pull-down assay allows for a qualitative or semi-quantitative comparison of the biotinylation efficiency of different reagents.
Materials:
-
Protein samples biotinylated with different reagents (as per Protocol 1)
-
Streptavidin-agarose or magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer for non-cleavable linkers, or a buffer with a reducing agent like DTT for cleavable linkers)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Incubate with Streptavidin Beads: Incubate equal amounts of each biotinylated protein sample with an excess of streptavidin beads for 1 hour at room temperature with gentle rotation.
-
Wash: Pellet the beads by centrifugation and wash them three times with wash buffer to remove non-specifically bound proteins.
-
Elute: Elute the bound proteins from the beads using the appropriate elution buffer. For SDS-PAGE analysis, boiling in sample buffer is common.
-
Analyze by SDS-PAGE and Western Blot: Analyze the eluted fractions by SDS-PAGE followed by Coomassie staining or Western blotting with an antibody against the protein of interest to compare the amount of protein captured with each biotinylation reagent.
Visualizing Workflows and Pathways
Diagrams are powerful tools for understanding complex processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for key experimental workflows.
Experimental Workflow for Comparing Biotinylation Reagents
This workflow outlines the key steps in a comparative study of different biotinylation reagents.
Caption: Workflow for comparing biotinylation reagents.
Cell Surface Protein Labeling Workflow
This diagram illustrates the process of selectively labeling proteins on the exterior of a cell.
Caption: Cell surface protein labeling workflow.
Conclusion
The selection of a biotinylation reagent is a critical decision that can profoundly influence the outcome of bioconjugation experiments. While this compound remains a viable option for basic applications, the diverse array of available alternatives offers enhanced capabilities in terms of solubility, spacer arm length, and cleavability. By carefully considering the specific requirements of their experimental design and utilizing the comparative data and protocols provided in this guide, researchers can make informed decisions to achieve optimal and reproducible results in their bioconjugation endeavors.
References
- 1. NHS-PEG4-Biotin (8 rxn) | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. EZ-Link NHS-PEG4-Biotin | LabX.com [labx.com]
- 5. apexbt.com [apexbt.com]
- 6. Application of biotinylated reagents NHS-LC biotin and sulfo-NHS-LC biotin in a new intravascular drug delivery method [en.highfine.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. anaspec.com [anaspec.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. interchim.fr [interchim.fr]
A Head-to-Head Comparison: Enzymatic vs. Chemical Biotinylation for Labeling Proteins
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for a multitude of applications, from elucidating complex signaling pathways to developing novel therapeutics. Biotinylation, the process of covalently attaching biotin to a protein, is a cornerstone technique that leverages the high-affinity interaction between biotin and streptavidin for detection, purification, and immobilization. This guide provides an objective comparison of the two primary methods of protein biotinylation: enzymatic and chemical approaches, with a focus on the principles, performance, and practical considerations of each.
The choice between enzymatic and chemical biotinylation hinges on the specific requirements of the experiment, including the need for site-specificity, the sensitivity of the protein to modification, and the desired degree of labeling. While chemical methods offer simplicity and high reactivity, enzymatic methods provide unparalleled specificity and control.
Performance Comparison: Enzymatic vs. Chemical Biotinylation
The decision to employ either enzymatic or chemical biotinylation should be guided by a clear understanding of their respective strengths and weaknesses. The following tables summarize the key performance metrics based on available data.
| Parameter | Enzymatic Biotinylation (BirA/AviTag) | Chemical Biotinylation (Amine-reactive) | Data Source(s) |
| Specificity | Site-specific; single biotinylation at a lysine within the AviTag sequence.[1][2] | Non-specific; targets primary amines (lysine residues and N-terminus).[3][4] | [1][2][3][4] |
| Product Homogeneity | Homogeneous product with a 1:1 biotin-to-protein ratio.[1][2] | Heterogeneous product with a variable number of biotins per protein.[5] | [1][2][5] |
| Efficiency (In Vitro) | Typically 80-100%.[5] | Can achieve 100% labeling of protein molecules.[5] | [5] |
| Efficiency (In Vivo) | Typically 50-80%.[5] | Not generally used for in vivo labeling of specific proteins due to lack of specificity. | [5] |
| Potential Impact on Protein Function | Minimal, as the modification is at a predetermined site away from active or binding domains.[6] | Can lead to loss of function if critical lysine residues are modified.[5] | [5][6] |
| Reaction Conditions | Requires specific buffer conditions, ATP, and magnesium.[5] | Dependent on pH (typically 7.2-8.5); sensitive to amine-containing buffers.[3] | [3][5] |
| Requirement for Protein Modification | Requires genetic fusion of the AviTag to the protein of interest.[1] | No genetic modification of the target protein is needed. | [1] |
Understanding the Reagents: The Role of 6-N-Biotinylaminohexanol
It is important to clarify the role of molecules like this compound. This compound, featuring a biotin molecule linked to a hexanol spacer with a terminal alcohol group, is not typically used directly for protein biotinylation. Instead, it serves as a versatile chemical building block. The terminal hydroxyl group can be chemically modified to create a variety of reactive biotinylation reagents, such as N-hydroxysuccinimide (NHS) esters, which are then used in chemical biotinylation protocols.
Experimental Workflows
The choice of biotinylation method directly impacts the experimental workflow. Below are graphical representations of typical workflows for both enzymatic and chemical biotinylation followed by a common downstream application, the affinity pull-down assay.
Detailed Experimental Protocols
The following are generalized protocols for in vitro enzymatic and chemical biotinylation. It is recommended to optimize these protocols for each specific protein of interest.
Protocol 1: In Vitro Enzymatic Biotinylation of AviTag-Fused Proteins
This protocol describes the biotinylation of a protein containing the AviTag sequence using purified BirA enzyme.
Materials:
-
AviTag-fused protein
-
Purified BirA enzyme
-
10X Reaction Buffer (500 mM Bicine, pH 8.3)
-
10 mM ATP solution
-
10 mM D-biotin solution
-
100 mM Magnesium acetate solution
-
Stop solution (e.g., 100 mM EDTA)
-
Purification system (e.g., dialysis tubing, desalting column)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in order:
-
Nuclease-free water to final volume
-
10X Reaction Buffer (to a final concentration of 1X)
-
10 mM ATP (to a final concentration of 1 mM)
-
100 mM Magnesium acetate (to a final concentration of 10 mM)
-
10 mM D-biotin (to a final concentration of 50 µM)
-
AviTag-fused protein (e.g., to a final concentration of 40 µM)
-
BirA enzyme (typically a 1:10 to 1:40 molar ratio of BirA to target protein)
-
-
Incubation: Mix the reaction gently and incubate at 30°C for 1 hour.[5]
-
Stopping the Reaction (Optional): Add stop solution to chelate the magnesium and halt the enzymatic reaction.
-
Purification: Remove excess unreacted biotin and other reaction components by dialysis against an appropriate buffer (e.g., PBS) or by using a desalting column.
-
Verification: Confirm biotinylation by performing a streptavidin gel-shift assay, Western blot with streptavidin-HRP, or mass spectrometry.[5]
Protocol 2: Chemical Biotinylation of Proteins using NHS Esters
This protocol outlines the labeling of a protein's primary amines using an N-hydroxysuccinimide (NHS) ester of biotin.
Materials:
-
Protein to be biotinylated (in an amine-free buffer like PBS or bicarbonate buffer)
-
NHS-ester biotin reagent (e.g., NHS-LC-Biotin)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Purification system (e.g., dialysis tubing, desalting column)
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. The buffer pH should be between 7.2 and 8.5.
-
Biotin Reagent Preparation: Immediately before use, dissolve the NHS-ester biotin in DMSO or DMF to create a 10-20 mg/mL stock solution.
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the biotin reagent to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.
-
Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove unreacted biotin and quenching buffer by dialysis or gel filtration.
-
Quantification of Biotinylation: Determine the degree of biotinylation using an assay such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Conclusion
Both enzymatic and chemical biotinylation are powerful techniques in the researcher's toolkit. Enzymatic biotinylation, with its precision and control, is the superior choice when site-specific labeling and preservation of protein function are critical. Chemical biotinylation, on the other hand, offers a straightforward and versatile method for labeling native proteins without the need for genetic engineering. The selection of the appropriate method will ultimately depend on the specific experimental goals and the nature of the protein being studied. By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed decision to achieve optimal results in their protein labeling endeavors.
References
- 1. Indirect Western Blotting with biotinylated antibodies with No-Stain Reagent – Ashley Lab [inside.ewu.edu]
- 2. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
Performance of Biotinylation Reagents in Cellular Applications: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and efficient labeling of cellular components is paramount for a multitude of applications, from proteomic studies to targeted drug delivery. Biotinylation, the process of covalently attaching biotin to a molecule of interest, remains a cornerstone technique due to the high-affinity interaction between biotin and avidin or streptavidin. This guide provides a comprehensive comparison of biotinylation strategies, with a special focus on the chemical nature of 6-N-Biotinylaminohexanol and its place within the broader landscape of biotinylating reagents. We will delve into the performance of commonly used alternatives in various cell lines, supported by experimental data and detailed protocols.
Understanding this compound: A Precursor for Biotinylation
This compound is a chemical compound that features a biotin molecule linked to a hexanol spacer arm.[1] A key characteristic of this molecule is its terminal hydroxyl (-OH) group. This alcohol group is not inherently reactive towards common biological functional groups like amines or thiols found on proteins. Therefore, this compound in its native form is not suitable for direct labeling of cells. Instead, it serves as a precursor that requires chemical modification to introduce a reactive moiety.
The hydroxyl group can be functionalized in various ways, for instance, by converting it into an amine-reactive N-hydroxysuccinimide (NHS) ester. This chemical activation is crucial for enabling the biotinylation of proteins on the cell surface or within cell lysates.
Comparison of Biotinylation Strategies
The choice of biotinylation reagent significantly impacts the specificity and efficiency of labeling. Below is a comparison of two major strategies: amine-reactive chemical biotinylation (the class to which a functionalized this compound derivative would belong) and enzymatic biotinylation.
| Feature | Amine-Reactive Biotinylation (e.g., NHS-esters) | Enzymatic Biotinylation (e.g., BirA/AviTag) |
| Specificity | Labels primary amines (lysine residues and N-termini), which are abundant on the cell surface. This can lead to non-specific labeling. | Highly specific; biotin is attached to a single lysine residue within a 15-amino acid AviTag sequence. |
| Cellular Target | Primarily used for cell surface proteins when using membrane-impermeable reagents like Sulfo-NHS-biotin. | Can be targeted to specific proteins at the N-terminus, C-terminus, or in exposed loops. Can be directed to the cell surface, cytosol, or secretory pathway. |
| Requirements | Requires optimization of concentration and reaction conditions to minimize cell damage and non-specific labeling. | Requires genetic modification of the target protein to include the AviTag and co-expression of the BirA ligase. |
| Efficiency | Generally high, but can be influenced by the number and accessibility of primary amines on target proteins. | Very high, often resulting in a homogeneously biotinylated protein population. |
| Cell Viability | Can be cytotoxic at high concentrations or with prolonged incubation times. | Generally considered non-toxic as it utilizes a natural enzymatic process. |
Performance of Amine-Reactive Biotinylation in Different Cell Lines
As a representative example of an amine-reactive biotinylation reagent, we present data on the performance of Sulfo-NHS-SS-Biotin, a widely used reagent for cell surface protein labeling.
| Cell Line | Cell Type | Typical Labeling Efficiency | Key Considerations |
| HEK293 | Human Embryonic Kidney (adherent) | High | Robust cell line, generally tolerant to labeling conditions. |
| HeLa | Human Cervical Cancer (adherent) | High | Widely used, well-characterized response to various reagents. |
| A549 | Human Lung Carcinoma (adherent) | Moderate to High | Biotin receptor expression can influence uptake of biotinylated compounds. |
| MCF-7 | Human Breast Cancer (adherent) | Moderate to High | Overexpression of biotin receptors may lead to increased non-specific internalization. |
| Jurkat | Human T-cell Leukemia (suspension) | Moderate | Requires careful handling and washing steps to minimize cell loss. |
| Primary Neurons | Mouse Hippocampal (adherent) | Moderate | Sensitive to harsh treatments; optimization of reagent concentration and incubation time is critical to maintain viability. |
Note: Labeling efficiency is often assessed qualitatively by Western blot analysis of biotinylated proteins or quantitatively by mass spectrometry-based proteomics.
Experimental Protocols
General Protocol for Cell Surface Biotinylation using Sulfo-NHS-SS-Biotin
This protocol is a general guideline and should be optimized for each cell line and experimental condition.
Materials:
-
Cells of interest cultured to ~80-90% confluency (for adherent cells) or at the desired density (for suspension cells).
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Sulfo-NHS-SS-Biotin.
-
Quenching Buffer (e.g., 100 mM glycine in PBS), ice-cold.
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
-
Streptavidin-agarose beads.
Procedure:
-
Cell Preparation:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation, discard the supernatant, and wash the cell pellet twice with ice-cold PBS.
-
-
Biotinylation:
-
Prepare a fresh solution of Sulfo-NHS-SS-Biotin in ice-cold PBS (typically 0.25-1 mg/mL).
-
Incubate the cells with the biotinylation solution for 30 minutes at 4°C with gentle agitation.
-
-
Quenching:
-
Remove the biotinylation solution and wash the cells twice with ice-cold Quenching Buffer to stop the reaction.
-
-
Cell Lysis:
-
Lyse the cells by adding ice-cold Lysis Buffer and incubating on ice for 30 minutes.
-
Scrape the adherent cells or resuspend the suspension cell pellet.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Purification of Biotinylated Proteins:
-
Incubate the cell lysate with streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads several times with Lysis Buffer to remove non-biotinylated proteins.
-
-
Elution:
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) to cleave the disulfide bond in the Sulfo-NHS-SS-Biotin linker.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting or mass spectrometry.
-
Visualizations
References
A Comparative Guide to 6-N-Biotinylaminohexanol and its Alternatives for Researchers
In the realm of life sciences and drug development, the specific and high-affinity interaction between biotin and avidin/streptavidin is a cornerstone of many experimental techniques. The choice of biotinylation reagent is critical for the success of these applications. This guide provides a comprehensive comparison of 6-N-Biotinylaminohexanol with other common biotinylation reagents, focusing on their applications in affinity chromatography, cell adhesion assays, and targeted drug delivery.
Introduction to this compound
This compound is a biotinylation reagent that features a biotin molecule linked to a six-carbon spacer arm terminating in a hydroxyl group (-OH).[1] This hydroxyl group provides a reactive site for conjugation to other molecules, such as proteins, peptides, or drug carriers, through reactions like esterification. The spacer arm helps to minimize steric hindrance between the biotin and the conjugated molecule, facilitating efficient binding to avidin or streptavidin.[1]
Comparison of Biotinylation Reagents
The selection of a biotinylation reagent depends on the functional groups available on the target molecule, the desired spacer arm length, and whether a cleavable or reversible linkage is required. Below is a comparative table of commonly used biotinylation reagents.
| Reagent | Reactive Group | Target Functional Group | Spacer Arm Length (Å) | Cleavable? | Key Features & Applications |
| This compound | Alcohol (-OH) | Carboxylic acids (with activation), isocyanates | ~9.7 | No | Functionalization of surfaces, nanoparticles, and molecules with available carboxyl groups. |
| NHS-Biotin | N-Hydroxysuccinimide ester | Primary amines (-NH2) | 13.5 | No | General protein and antibody biotinylation.[2] |
| Sulfo-NHS-Biotin | Sulfated N-Hydroxysuccinimide ester | Primary amines (-NH2) | 13.5 | No | Water-soluble version of NHS-Biotin for labeling cell surface proteins.[3] |
| NHS-LC-Biotin | N-Hydroxysuccinimide ester | Primary amines (-NH2) | 22.4 | No | Longer spacer arm to reduce steric hindrance.[2] |
| NHS-SS-Biotin | N-Hydroxysuccinimide ester | Primary amines (-NH2) | 24.3 | Yes (disulfide bond) | Allows for the release of the biotinylated molecule under reducing conditions. |
| Maleimide-Biotin | Maleimide | Sulfhydryls (-SH) | 16.7 | No | Specific labeling of cysteine residues in proteins. |
| Biotin Hydrazide | Hydrazide | Aldehydes/Ketones | 15.7 | No | Labeling of glycoproteins after oxidation of their sugar moieties.[4] |
Applications and Experimental Protocols
Affinity Chromatography
Affinity chromatography is a powerful technique for purifying biotinylated molecules or their interaction partners. The high affinity of the biotin-streptavidin interaction allows for stringent washing steps, resulting in high purity of the isolated molecules.[5][6]
Experimental Protocol: Affinity Purification of a Biotinylated Protein
This protocol describes the capture of a biotinylated protein from a complex mixture using streptavidin-agarose beads.
Materials:
-
Streptavidin-agarose beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.8 or buffer containing free biotin)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Lysate containing the biotinylated protein of interest
Procedure:
-
Bead Equilibration:
-
Resuspend the streptavidin-agarose beads in Binding/Wash Buffer.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Repeat this wash step twice to equilibrate the beads.
-
-
Binding:
-
Add the cell lysate containing the biotinylated protein to the equilibrated beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with an excess of Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add Elution Buffer to the beads and incubate for 5-10 minutes at room temperature with gentle agitation.
-
Pellet the beads and carefully collect the supernatant containing the purified protein.
-
If using a low pH elution buffer, immediately neutralize the eluate by adding Neutralization Buffer.
-
-
Analysis:
-
Analyze the purified protein by SDS-PAGE and Western blotting or other downstream applications.
-
Cell Adhesion Assays
Biotinylation is a versatile method for immobilizing ligands (e.g., peptides, antibodies) onto surfaces for studying cell adhesion. The choice of biotinylation reagent and the density of the immobilized ligand can significantly impact cell attachment and spreading.[7][8] Studies have shown that using neutravidin-coated surfaces can reduce non-specific cell adhesion compared to avidin or streptavidin.[7]
Experimental Protocol: Cell Adhesion to a Biotinylated Substrate
This protocol outlines the steps for coating a tissue culture plate with a biotinylated ligand and quantifying cell adhesion.
Materials:
-
Tissue culture plates (e.g., 96-well)
-
Streptavidin or Neutravidin
-
Biotinylated ligand of interest (e.g., biotinylated fibronectin)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Cell suspension
-
Cell stain (e.g., Crystal Violet)
-
Solubilization buffer (e.g., 10% acetic acid)
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with streptavidin or neutravidin solution (e.g., 10 µg/mL in PBS) and incubate for 1-2 hours at 37°C.
-
Wash the wells three times with PBS.
-
-
Ligand Immobilization:
-
Add the biotinylated ligand solution to the coated wells and incubate for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Blocking:
-
Add blocking buffer to the wells and incubate for 30 minutes at 37°C to block non-specific binding sites.
-
Wash the wells three times with PBS.
-
-
Cell Seeding:
-
Add a known number of cells suspended in serum-free media to each well.
-
Incubate for the desired time (e.g., 1-2 hours) at 37°C to allow for cell adhesion.
-
-
Washing:
-
Gently wash the wells with PBS to remove non-adherent cells.
-
-
Quantification of Adherent Cells:
-
Fix the adherent cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the cells with Crystal Violet solution.
-
Wash away the excess stain with water.
-
Solubilize the stain with a solubilization buffer.
-
Measure the absorbance of the solubilized stain using a plate reader at the appropriate wavelength.
-
Targeted Drug Delivery
Biotin is frequently used as a targeting ligand in drug delivery systems to enhance the uptake of therapeutic agents by cancer cells that overexpress biotin receptors.[9][10] The linker connecting biotin to the drug carrier can influence the binding affinity and overall efficacy of the drug delivery system.[11]
Experimental Protocol: Synthesis of Biotinylated Nanoparticles for Targeted Drug Delivery
This protocol describes a general method for synthesizing biotinylated nanoparticles.
Materials:
-
Polymer for nanoparticle formation (e.g., PLGA, chitosan)
-
Drug to be encapsulated
-
Biotinylation reagent with a reactive group compatible with the polymer (e.g., NHS-biotin for amine-functionalized polymers)
-
Solvents and buffers
Procedure:
-
Polymer Functionalization (if necessary):
-
If the polymer does not have suitable reactive groups, it may need to be functionalized first (e.g., by adding amine groups).
-
-
Biotinylation of the Polymer:
-
Dissolve the functionalized polymer in a suitable solvent.
-
Add the biotinylation reagent and react for a specific time at a controlled temperature.[12]
-
Purify the biotinylated polymer to remove excess unreacted biotinylation reagent.
-
-
Nanoparticle Formulation:
-
Prepare the biotinylated polymer and the drug in appropriate solvents.
-
Formulate the nanoparticles using a suitable method (e.g., nanoprecipitation, emulsification-solvent evaporation).[12]
-
-
Purification and Characterization:
-
Purify the nanoparticles to remove free drug and un-encapsulated polymer.
-
Characterize the nanoparticles for size, zeta potential, drug loading, and biotin conjugation efficiency.
-
-
In Vitro/In Vivo Evaluation:
-
Assess the targeting efficiency and therapeutic efficacy of the biotinylated nanoparticles using relevant cell culture models and/or animal models.[13]
-
References
- 1. This compound, 106451-92-7 | BroadPharm [broadpharm.com]
- 2. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-the-shelf proximity biotinylation for interaction proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of avidin-like proteins and biotin modification on mesenchymal stem cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using avidin-mediated binding to enhance initial endothelial cell attachment and spreading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of linkers on immobilization of scFvs with biotin-streptavidin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decitabine enclosed biotin-zein conjugated nanoparticles: synthesis, characterization, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biotinylated polyaminoacid-based nanoparticles for the targeted delivery of lenvatinib towards hepatocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 6-N-Biotinylaminohexanol: A Procedural Guide
For researchers and professionals in the scientific community, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 6-N-Biotinylaminohexanol, ensuring compliance with general laboratory safety standards and minimizing environmental impact.
Immediate Safety and Handling
Before initiating any disposal protocol, it is imperative to handle this compound with the appropriate safety measures to mitigate risks of exposure.
Personal Protective Equipment (PPE): All personnel handling this compound should be equipped with the following PPE:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves that have been inspected for integrity before use.
-
Body Protection: A laboratory coat or gown is mandatory.
-
Respiratory Protection: In case of insufficient ventilation or the potential for aerosol formation, a NIOSH-approved respirator should be used.
General Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Prevent contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not explicitly defined in available safety data sheets, the following table summarizes key safety-related data. The absence of specific disposal metrics underscores the importance of treating this compound as potentially hazardous chemical waste.
| Parameter | Value |
| Permissible Exposure Limit (PEL) | Not Specified |
| Reportable Quantity (RQ) | Not Specified |
| Aquatic Toxicity | Data not available. Discharge into the environment must be avoided.[1] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste. Adherence to institutional, local, and national regulations is mandatory.
1. Waste Identification and Segregation:
-
Treat as Hazardous Waste: Unless explicitly classified as non-hazardous by your institution's Environmental Health and Safety (EHS) office, all this compound waste, including contaminated labware, must be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office. Maintain separate, clearly labeled containers for solid and liquid waste.
2. Containerization:
-
Use Approved Containers: Employ only approved, leak-proof, and chemically compatible hazardous waste containers.
-
Secure Closure: Ensure containers are securely closed when not in use to prevent spills and evaporation.
3. Labeling:
-
Accurate Labeling: All waste containers must be accurately labeled with the full chemical name ("this compound"), the words "Hazardous Waste," and the date of accumulation.
-
Consult Institutional Policy: Follow your institution's specific labeling requirements.
4. Storage:
-
Designated Satellite Accumulation Area: Store waste containers in a designated and properly marked satellite accumulation area within the laboratory.
-
Secondary Containment: It is best practice to use secondary containment, such as a chemical-resistant tray, to contain any potential leaks.
5. Final Disposal:
-
Contact EHS for Pickup: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[1]
-
Avoid Environmental Release: Prevent any discharge of this chemical into the environment.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Personal protective equipment for handling 6-N-Biotinylaminohexanol
Essential Safety and Handling Guide for 6-N-Biotinylaminohexanol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound.
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment to be used when handling this compound. Adherence to these recommendations is critical to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Gloves | Chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected before use.[1] |
| Body Protection | Laboratory Coat | Fire/flame resistant and impervious clothing.[1] |
| Respiratory | Full-face Respirator | Use if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for the safe handling of this compound from preparation to use.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Remove all sources of ignition and use non-sparking tools to prevent fire.[1]
2. Handling the Compound:
-
Avoid the formation of dust and aerosols.[1]
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid contact with skin and eyes.[1]
-
After handling, wash hands thoroughly.[1]
3. Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store away from incompatible materials and foodstuff containers.[1]
4. In Case of a Spill:
-
Evacuate personnel to a safe area.[1]
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
Do not let the chemical enter drains.[1]
-
For containment, use an inert absorbent material.
First Aid Measures:
-
If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen.[1]
-
In case of skin contact: Take off contaminated clothing immediately and wash off with soap and plenty of water.[1]
-
In case of eye contact: Rinse with pure water for at least 15 minutes.[1]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[1]
-
In all cases of exposure, consult a doctor.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Chemical Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not discharge it into the environment.[1]
-
Container Disposal: Contaminated containers should be treated as hazardous waste and disposed of according to institutional and governmental guidelines.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
